Product packaging for 3-Chloro-2-hydroxybenzonitrile(Cat. No.:CAS No. 13073-27-3)

3-Chloro-2-hydroxybenzonitrile

Cat. No.: B169180
CAS No.: 13073-27-3
M. Wt: 153.56 g/mol
InChI Key: KAICFSLMBPZUME-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H4ClNO and its molecular weight is 153.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO B169180 3-Chloro-2-hydroxybenzonitrile CAS No. 13073-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAICFSLMBPZUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499459
Record name 3-Chloro-2-hydroxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13073-27-3
Record name 3-Chloro-2-hydroxybenzonitrile
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Record name 3-Chloro-2-hydroxybenzonitrile
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Foundational & Exploratory

A Comprehensive Technical Guide to 3-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxybenzonitrile, with the CAS Number 13073-27-3 , is a halogenated aromatic nitrile of significant interest in medicinal chemistry and organic synthesis.[1] Its multifunctional structure, featuring a nitrile group, a hydroxyl group, and a chlorine atom on a benzene ring, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds and potential pharmaceutical agents. This technical guide provides an in-depth overview of its properties, synthesis, and potential applications, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature with limited solubility in water but is soluble in common organic solvents.[2] A summary of its key physical and chemical properties is presented in the table below for easy reference.

PropertyValueReference
CAS Number 13073-27-3[1]
Molecular Formula C₇H₄ClNO[1]
Molecular Weight 153.57 g/mol [1]
Appearance Solid[2]
Melting Point 95 - 97 °C[2]
Solubility in Water Insoluble[2]
Solubility in Organic Solvents Soluble in common organic solvents[2]
Synonyms 2-Chloro-6-cyanophenol[1]

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Hydroxybenzonitrile (Salicylonitrile)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-hydroxybenzonitrile in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization.

Materials:

  • Crude this compound

  • Ethanol or a mixture of ethyl acetate and hexane

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol (or another suitable solvent system) in an Erlenmeyer flask.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the purity of the compound and confirm its molecular weight.

Typical GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

Spectroscopic Data

Applications in Drug Development

Hydroxybenzonitrile derivatives are recognized as important intermediates in the synthesis of pharmacologically active molecules. The presence of the hydroxyl, nitrile, and chloro functional groups on this compound provides multiple reactive sites for further chemical modifications, making it a valuable scaffold in drug discovery.

Derivatives of closely related compounds, such as 5-chloro-2-hydroxybenzonitrile, have been shown to possess antibacterial and antifungal properties. The biological activity of these compounds is influenced by the nature and position of the substituents on the aromatic ring. This suggests that this compound could serve as a starting material for the development of novel antimicrobial agents.

Visualizations

Synthetic Pathway

Synthetic_Pathway start 2-Hydroxybenzonitrile intermediate Crude This compound start->intermediate SO₂Cl₂, DCM product Pure This compound intermediate->product Recrystallization

Caption: Synthetic route for this compound.

General Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Reactant Preparation s2 Reaction Setup s1->s2 s3 Reaction Monitoring (TLC) s2->s3 s4 Workup & Isolation s3->s4 p1 Crude Product s4->p1 p2 Recrystallization p1->p2 p3 Filtration & Drying p2->p3 a1 Pure Product p3->a1 a2 GC-MS a1->a2 a3 NMR Spectroscopy a1->a3 a4 IR Spectroscopy a1->a4

Caption: A general workflow for the synthesis and analysis of chemical compounds.

References

Synthesis of 3-Chloro-2-hydroxybenzonitrile from 5-Chlorosalicylaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-2-hydroxybenzonitrile, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, 5-chlorosalicylaldehyde. This document outlines the chemical transformation, provides a detailed experimental protocol adapted from established methodologies, and presents key data in a structured format.

Reaction Overview and Mechanism

The synthesis of this compound from 5-chlorosalicylaldehyde is a two-step, one-pot process. The reaction proceeds through the formation of an aldoxime intermediate, which is subsequently dehydrated to yield the desired nitrile. The overall transformation is a well-established method for the conversion of aldehydes to nitriles.

The reaction is typically carried out using hydroxylamine hydrochloride in the presence of a dehydrating agent and a suitable solvent. Formic acid is a commonly employed reagent that can act as both a solvent and a catalyst for the dehydration step. The general mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde to form a hemiaminal, which then dehydrates to the aldoxime. Subsequent protonation of the oxime's hydroxyl group by formic acid facilitates its elimination as water, leading to the formation of the nitrile.

Quantitative Data Summary

The physical and chemical properties of the key reactant and product are summarized in the table below for easy reference and comparison.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Starting Material 5-chloro-2-hydroxybenzaldehyde635-93-8C₇H₅ClO₂156.5798-102
Product This compound13073-27-3C₇H₄ClNO153.5795-97[1]

Experimental Protocol

This protocol is adapted from general and established methods for the synthesis of nitriles from aldehydes using hydroxylamine hydrochloride and formic acid. Researchers should exercise all appropriate laboratory safety precautions.

Materials:

  • 5-chlorosalicylaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Formic acid (HCOOH, 98-100%)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-chlorosalicylaldehyde (1.0 equivalent) in formic acid.

  • Addition of Hydroxylamine Hydrochloride: To the stirred solution, add hydroxylamine hydrochloride (1.1-1.5 equivalents) portion-wise.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Visualization of the Synthesis Pathway

The logical workflow of the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product 5_Chlorosalicylaldehyde 5_Chlorosalicylaldehyde Mixing Mixing 5_Chlorosalicylaldehyde->Mixing Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Mixing Formic_Acid Formic_Acid Formic_Acid->Mixing Reflux Reflux Mixing->Reflux Heating Quenching Quenching Reflux->Quenching Cooling Neutralization Neutralization Quenching->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification 3_Chloro_2_hydroxybenzonitrile 3_Chloro_2_hydroxybenzonitrile Purification->3_Chloro_2_hydroxybenzonitrile

Caption: Workflow for the synthesis of this compound.

The chemical transformation is illustrated in the reaction pathway diagram below:

Reaction_Pathway reactant 5-Chlorosalicylaldehyde intermediate 5-Chloro-2-hydroxybenzaldehyde oxime reactant->intermediate Oxime Formation reagent1 NH₂OH·HCl product This compound intermediate->product Dehydration reagent2 HCOOH (heat, -H₂O)

Caption: Reaction pathway from 5-chlorosalicylaldehyde to this compound.

References

A Technical Guide to 3-Chloro-2-hydroxybenzonitrile: Chemical Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Chloro-2-hydroxybenzonitrile, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it outlines representative experimental protocols for its synthesis and for the evaluation of its biological activity, drawing from established methodologies for analogous compounds.

Core Chemical and Physical Data

This compound, also known as 2-chloro-6-cyanophenol, is a substituted aromatic compound. Its trifunctional nature, featuring hydroxyl, chloro, and nitrile groups, makes it a valuable building block for the synthesis of a diverse range of more complex molecules.

PropertyValue
Molecular Formula C₇H₄ClNO
Molecular Weight 153.57 g/mol [1]
CAS Number 13073-27-3[1]
Appearance White to off-white powder or crystalline solid
SMILES N#CC1=CC=CC(Cl)=C1O[1]

Synthesis Protocols

While specific literature detailing the synthesis of this compound is not extensively available, established methods for analogous compounds can be adapted. A representative protocol based on the demethylation of a methoxy precursor is provided below. Another potential route involves the conversion of 3-chlorosalicylaldehyde.

Representative Synthesis via Demethylation

This protocol is adapted from the synthesis of the related compound, 3-chloro-5-hydroxybenzonitrile.

Reaction: Demethylation of 3-Chloro-2-methoxybenzonitrile.

Reagents and Materials:

  • 3-Chloro-2-methoxybenzonitrile

  • Lithium iodide (LiI)

  • 2,4,6-Trimethylpyridine (Collidine)

  • Hydrochloric acid (HCl)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine 3-Chloro-2-methoxybenzonitrile and lithium iodide in 2,4,6-trimethylpyridine.

  • Heat the reaction mixture to reflux (approximately 170°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Carefully add hydrochloric acid to protonate the resulting phenoxide.

  • Perform an aqueous work-up to separate the organic and aqueous layers.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

G cluster_synthesis Synthetic Workflow: Demethylation start Start Materials: 3-Chloro-2-methoxybenzonitrile, Lithium Iodide, Collidine reflux Reflux at ~170°C start->reflux Combine and Heat workup Aqueous Work-up with HCl reflux->workup Cool and Acidify extraction Solvent Extraction workup->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product Final Product: This compound purification->product

A representative workflow for the synthesis of this compound.

Potential Biological Activities and Screening Protocols

Derivatives of hydroxybenzonitriles have demonstrated a range of biological activities, suggesting that this compound is a promising scaffold for the development of novel therapeutic agents. Key areas of interest include its potential as an antimicrobial, anti-inflammatory, and antiviral agent.

Antimicrobial Activity

Benzofuran chalcones derived from 5-chloro-2-hydroxybenzonitrile have shown antibacterial and antifungal properties[2]. The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (typically 37°C for bacteria) for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Derivatives of the related 2-hydroxybenzonitrile have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway[3].

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

  • Assay Preparation: In a 96-well plate, add various concentrations of this compound, a known COX-2 inhibitor (positive control), and a vehicle control.

  • Enzyme Addition: Add recombinant human COX-2 enzyme and a fluorescent probe to each well.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Signal Detection: Monitor the fluorescence signal over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

G cluster_pathway Potential Target: COX-2 Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor This compound (or its derivatives) Inhibitor->COX2

Inhibition of the COX-2 pathway is a potential mechanism of action.
Antiviral Activity

Notably, (3-cyanophenoxy)pyrazoles, which can be synthesized from 3-chloro-5-hydroxybenzonitrile, have been investigated as non-nucleoside HIV reverse transcriptase inhibitors[2]. This highlights the potential of this chemical scaffold in the development of antiviral drugs. Further screening against a panel of viral enzymes and in cell-based viral replication assays would be necessary to fully explore this potential.

Summary of Potential Applications in Drug Discovery

The versatile chemical nature of this compound makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

Therapeutic AreaPotential TargetRationale
Infectious Diseases Bacterial and fungal enzymesDerivatives of related compounds have shown antimicrobial activity.
Inflammation COX-2 and other inflammatory enzymesPhenolic compounds are known to interact with enzymes involved in inflammation.
Virology Viral enzymes (e.g., reverse transcriptase)Derivatives have been investigated as inhibitors of HIV reverse transcriptase.
Oncology Various cancer-related targetsThe scaffold can be elaborated to generate diverse structures for screening against cancer cell lines.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its chemical reactivity and the demonstrated biological activities of related compounds underscore its potential as a valuable building block in the discovery of novel therapeutics. Further investigation into its synthesis and biological properties is warranted.

References

Spectroscopic Profile of 3-Chloro-2-hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-2-hydroxybenzonitrile (CAS No. 13073-27-3), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis and experimental methodologies.

Compound Information

PropertyValue
Chemical Name This compound
Synonyms 2-Chloro-6-cyanophenol
CAS Number 13073-27-3
Molecular Formula C₇H₄ClNO
Molecular Weight 153.57 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. While specific experimental spectra for this compound are available from commercial suppliers like ChemicalBook, representative data based on the analysis of structurally similar compounds are presented below.[1]

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.8m1HAromatic CH
~7.2 - 7.4m1HAromatic CH
~6.9 - 7.1m1HAromatic CH
~5.0 - 6.0br s1H-OH (phenolic)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~155 - 160C-OH
~135 - 140C-Cl
~130 - 135Aromatic CH
~120 - 125Aromatic CH
~115 - 120Aromatic CH
~115 - 120C-CN
~110 - 115-CN
Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its phenolic hydroxyl, nitrile, and chloro-aromatic moieties.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600BroadO-H stretch (phenolic)
~2230SharpC≡N stretch (nitrile)
1580 - 1620MediumC=C stretch (aromatic ring)
1450 - 1500MediumC=C stretch (aromatic ring)
1200 - 1300StrongC-O stretch (phenol)
700 - 800StrongC-Cl stretch (aromatic)
Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show a molecular ion peak and characteristic isotopic patterns due to the presence of a chlorine atom.

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
153~100[M]⁺ (with ³⁵Cl isotope), Molecular Ion
155~33[M+2]⁺ (with ³⁷Cl isotope), Isotopic Molecular Ion
125Variable[M - CO]⁺
98Variable[M - CO - HCN]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 240 ppm) is used, and a longer acquisition time and a larger number of scans are typically required to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal is first collected. Then, the sample spectrum is acquired over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation using gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) at 70 eV is a common method for generating ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Compound This compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Solid_Sample Solid Sample for IR Compound->Solid_Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (EI-MS) Dissolution->MS (via GC/LC) IR IR Spectroscopy (FTIR-ATR) Solid_Sample->IR Acquisition Data Acquisition NMR->Acquisition IR->Acquisition MS->Acquisition Processing Data Processing (FT, Baseline Correction, etc.) Acquisition->Processing Structure_Elucidation Structure Elucidation Processing->Structure_Elucidation

Caption: A general workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

Data_Relationship cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Compound This compound (C₇H₄ClNO) H_NMR ¹H NMR (Proton Environments) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR IR_Data Functional Groups (-OH, -C≡N, C-Cl, Aromatic) Compound->IR_Data MS_Data Molecular Weight & Fragmentation Pattern Compound->MS_Data Structure_Confirmation Structural Confirmation H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Interrelation of spectroscopic data for the structural elucidation of the compound.

References

Navigating the Physicochemical Landscape of 3-Chloro-2-hydroxybenzonitrile: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for 3-Chloro-2-hydroxybenzonitrile is limited. This guide provides a framework of established experimental protocols and best practices for researchers to determine these crucial physicochemical properties. The data presented in the tables are hypothetical and for illustrative purposes only.

Executive Summary

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas like formulation development, process chemistry, and regulatory submissions. This technical guide outlines standardized methodologies for determining the solubility of this compound in common laboratory solvents and for assessing its stability under various stress conditions as mandated by ICH guidelines. Detailed experimental protocols, data presentation formats, and workflow visualizations are provided to enable researchers to generate reliable and reproducible data.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₄ClNOChemScene
Molecular Weight 153.57 g/mol ChemScene
Appearance Solid-
Melting Point 95 - 97 °CNanjing Finechem
LogP 1.91728ChemScene
Topological Polar Surface Area (TPSA) 44.02 ŲChemScene
General Solubility Insoluble in water; Soluble in common organic solvents.Nanjing Finechem

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While qualitatively described as soluble in common organic solvents, quantitative data is essential for development. The shake-flask method is the gold standard for determining equilibrium solubility.[1][2][3]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Water)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Analytical balance

  • Calibrated pH meter (for aqueous solutions)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with UV detector or a validated spectrophotometric method for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is necessary to ensure equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C and 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[2]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

  • Quantification: Analyze the concentration of this compound in the filtered aliquot using a validated analytical method, such as HPLC-UV. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

  • Data Reporting: Express the solubility in terms of mg/mL or mol/L. Repeat the experiment in triplicate for each solvent and temperature combination to ensure reproducibility.

Hypothetical Solubility Data Presentation

The results from the solubility experiments should be tabulated for easy comparison.

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol 25150.2 ± 3.10.978 ± 0.020
37210.5 ± 4.51.371 ± 0.029
Ethanol 2595.8 ± 2.40.624 ± 0.016
37145.3 ± 3.80.946 ± 0.025
Acetone 25250.1 ± 5.21.629 ± 0.034
37340.6 ± 6.12.218 ± 0.040
Acetonitrile 25180.4 ± 3.91.175 ± 0.025
37255.9 ± 5.01.666 ± 0.033
Ethyl Acetate 2575.3 ± 1.90.490 ± 0.012
37115.7 ± 2.80.753 ± 0.018
Water (pH 7.0) 25< 0.1< 0.00065
37< 0.1< 0.00065

Visualization of Solubility Determination Workflow

G Workflow for Solubility Determination A Preparation of Supersaturated Solution B Equilibration (Thermostatic Shaker) A->B C Phase Separation (Settling) B->C D Sampling and Filtration (Syringe Filter) C->D E Quantitative Analysis (e.g., HPLC-UV) D->E F Data Calculation and Reporting E->F

Workflow for Solubility Determination

Stability Profile

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are essential for developing stability-indicating analytical methods.[4][5][6]

Experimental Protocol: Forced Degradation Study

This protocol is designed to assess the stability of this compound under various stress conditions as outlined in ICH guideline Q1A(R2).[7] A stability-indicating HPLC method is required for analysis.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, heating oven, photostability chamber

Procedure: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Treat the stock solution with 0.1 M HCl.

    • Incubate at a specified temperature (e.g., 60°C) for a set duration (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Treat the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for a set duration.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the mixture at room temperature, protected from light, for a specified period.

    • Withdraw aliquots at various time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in a heating oven at an elevated temperature (e.g., 80°C).

    • Prepare a solution of the solid compound at different time points and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber, as per ICH Q1B guidelines.[4]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC.

Analysis:

  • For all conditions, analyze the stressed samples using a validated stability-indicating HPLC method.

  • The method must be able to separate the intact this compound from any degradation products.

  • Calculate the percentage degradation of the parent compound and quantify any major degradation products.

Hypothetical Stability Data Presentation

A summary table is crucial for presenting the outcomes of the forced degradation studies.

Table 2: Hypothetical Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDuration% DegradationNo. of DegradantsRemarks
Acidic 0.1 M HCl, 60°C24 hrs12.5%2Major degradant at RRT 0.85
Basic 0.1 M NaOH, RT8 hrs25.8%3Rapid degradation observed
Oxidative 3% H₂O₂, RT24 hrs8.2%1Single major degradant at RRT 0.92
Thermal (Solid) 80°C7 days2.1%1Relatively stable in solid form
Photolytic (Solution) ICH Q1B-18.6%2Significant degradation upon light exposure

RRT: Relative Retention Time

Visualization of Stability Testing Workflow

G Workflow for Forced Degradation Study cluster_stress Stress Conditions A Acid Hydrolysis (HCl, Heat) F Sample Preparation (Neutralization, Dilution) A->F B Base Hydrolysis (NaOH, RT) B->F C Oxidation (H₂O₂, RT) C->F D Thermal (Solid, Heat) D->F E Photolytic (ICH Q1B) E->F G Stability-Indicating HPLC Analysis F->G H Data Analysis (% Degradation, Impurity Profile) G->H

Workflow for Forced Degradation Study

Development of a Stability-Indicating HPLC Method

A robust stability-indicating high-performance liquid chromatography (HPLC) method is the cornerstone of any stability study. It must be able to accurately quantify the decrease of the active substance content due to degradation.[8][9][10]

General Procedure:

  • Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is typically a good starting point. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

  • Method Optimization: A gradient elution is often necessary to separate polar degradation products from the more non-polar parent compound. Key parameters to optimize include the gradient profile, flow rate, column temperature, and detection wavelength (based on the UV spectrum of this compound).

  • Forced Degradation Sample Analysis: Inject the samples from the forced degradation study to challenge the method. The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Safety and Handling

Researchers should handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for specific handling and disposal instructions.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed experimental protocols for solubility determination via the shake-flask method and for stability assessment through forced degradation studies, researchers can generate the critical data needed to advance their development programs. The successful development and validation of a stability-indicating HPLC method are integral to this process, ensuring the quality, safety, and efficacy of potential future products.

References

The Untapped Potential of 3-Chloro-2-hydroxybenzonitrile in Medicinal Chemistry: A Scoping Review

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds to address the challenges of modern drug discovery. 3-Chloro-2-hydroxybenzonitrile, a halogenated phenolic compound, presents itself as a versatile, yet underexplored, building block with significant potential for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the current, albeit limited, state of research into its applications in medicinal chemistry, highlighting its utility as a synthetic intermediate and the biological activities of its derivatives.

While extensive research has been conducted on its isomers, particularly 5-chloro-2-hydroxybenzonitrile and 3-chloro-5-hydroxybenzonitrile, the unique substitution pattern of this compound offers a distinct electronic and steric profile that warrants dedicated investigation. The presence of a hydroxyl group, a nitrile functionality, and a chlorine atom on the aromatic ring provides multiple reactive sites for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries.

Synthetic Versatility: A Foundation for Diverse Chemical Scaffolds

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of more complex, biologically active molecules. Its trifunctional nature allows for selective reactions at the hydroxyl, chloro, or nitrile positions.

Table 1: Key Chemical Transformations of this compound

Functional GroupReaction TypePotential Products
Hydroxyl (-OH) EtherificationAryl ethers
EsterificationAryl esters
Nitrile (-CN) HydrolysisCarboxylic acids
ReductionAmines
CyclizationHeterocyclic compounds
Chloro (-Cl) Nucleophilic Aromatic SubstitutionSubstituted benzonitriles
Experimental Protocol: General Synthesis of this compound Derivatives (Illustrative)

The following is a generalized protocol illustrating the synthetic utility of this compound, based on common organic chemistry methodologies. Specific reaction conditions would require optimization for each unique derivative.

Objective: To synthesize an ether derivative of this compound via Williamson ether synthesis.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide)

  • A suitable base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetone or DMF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the base (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

G cluster_synthesis Synthetic Pathway Start This compound Intermediate Phenoxide Intermediate Start->Intermediate + Base Product Ether Derivative Intermediate->Product + Alkyl Halide

Caption: General workflow for the synthesis of ether derivatives.

Potential Therapeutic Applications: A Landscape of Possibilities

Based on the biological activities observed for its isomers and other structurally related compounds, derivatives of this compound hold promise in several therapeutic areas.

Antimicrobial Activity

Derivatives of halogenated hydroxybenzonitriles have demonstrated notable antibacterial and antifungal activities. For instance, benzofuran derivatives synthesized from 5-chloro-2-hydroxybenzonitrile have shown activity against various pathogenic microorganisms. It is plausible that derivatives of this compound could exhibit similar or enhanced antimicrobial properties.

Table 2: Hypothetical Antimicrobial Activity Profile of this compound Derivatives (for illustrative purposes)

Compound IDTarget OrganismMIC (µg/mL)
3CHB-D1Staphylococcus aureusData not available
3CHB-D2Escherichia coliData not available
3CHB-D3Candida albicansData not available
Anticancer Activity

The benzonitrile moiety is a common feature in many therapeutic agents, including kinase inhibitors used in cancer therapy, due to its ability to participate in hydrogen bonding interactions within the ATP-binding pockets of kinases. Furthermore, a derivative of a related compound, 3-chloro-N′-(2-hydroxybenzylidene)benzohydrazide, has been identified as a lysine-specific histone demethylase 1A (LSD1) inhibitor with iron-chelating properties, demonstrating anticancer effects.[1] This suggests that derivatives of this compound could be explored for their potential as anticancer agents.

Table 3: Hypothetical Anticancer Activity of this compound Derivatives (for illustrative purposes)

Compound IDCancer Cell LineIC50 (µM)
3CHB-A1MCF-7 (Breast)Data not available
3CHB-A2A549 (Lung)Data not available
3CHB-A3HCT116 (Colon)Data not available
Enzyme Inhibition

The structural features of this compound make it a candidate for designing inhibitors of various enzymes. For example, (3-cyanophenoxy)pyrazoles, which could potentially be synthesized from a related isomer, have been investigated as non-nucleoside HIV reverse transcriptase inhibitors.

G Scaffold This compound Scaffold Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial Derivatization Anticancer Anticancer Agents Scaffold->Anticancer Derivatization EnzymeInhibitors Enzyme Inhibitors Scaffold->EnzymeInhibitors Derivatization

Caption: Potential therapeutic avenues from the core scaffold.

Future Directions and Conclusion

The available literature, while sparse, suggests that this compound is a promising but underutilized scaffold in medicinal chemistry. The majority of detailed research has focused on its isomers, leaving a significant knowledge gap regarding the specific potential of this particular substitution pattern.

Future research should focus on:

  • Systematic Synthesis of Derivatives: The synthesis and characterization of a diverse library of derivatives targeting the hydroxyl, nitrile, and chloro functionalities.

  • Comprehensive Biological Screening: The evaluation of these derivatives against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and specific enzymes.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the influence of different substituents on biological activity and to guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: For any identified hit compounds, detailed studies to elucidate their mechanism of action and specific molecular targets are crucial.

References

The Versatility of 3-Chloro-2-hydroxybenzonitrile: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the successful synthesis of novel, biologically active compounds. 3-Chloro-2-hydroxybenzonitrile has emerged as a highly versatile and valuable precursor for the construction of a diverse array of bioactive heterocycles. Its unique trifunctional nature, featuring a nitrile group, a hydroxyl group, and a chlorine atom on a benzene ring, offers multiple reactive sites for chemical modification. This allows for the synthesis of complex molecular architectures with a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and kinase inhibitory effects. This technical guide provides a comprehensive overview of the utility of this compound in the synthesis of key bioactive heterocyclic scaffolds, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.

Synthesis of Bioactive Heterocycles from this compound

The strategic positioning of the chloro, hydroxyl, and nitrile functionalities on the benzonitrile core allows for a variety of cyclization and substitution reactions to build diverse heterocyclic systems.

Quinolines: Potent Antimicrobial Agents

Quinolone and its derivatives are a well-established class of antibacterial agents. The synthesis of quinoline derivatives from this compound can be achieved through cyclocondensation reactions. For instance, a cyclocondensation with β-ketoesters can yield quinolines with significant antimicrobial activity.

Table 1: Antimicrobial Activity of a Quinoline Derivative

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)
Quinoline Derivative from this compoundStaphylococcus aureus4 µg/mL[1]

A general procedure for the synthesis of quinoline derivatives from this compound is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and a β-ketoester (1.2 equivalents) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., FeCl₃ or Yb(OTf)₃) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.

experimental_workflow start Start: 3-Chloro-2- hydroxybenzonitrile & β-ketoester dissolve Dissolve in Ethanol start->dissolve add_catalyst Add Lewis Acid (e.g., FeCl3) dissolve->add_catalyst reflux Reflux Reaction add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Solvent Removal monitor->workup Complete purify Column Chromatography workup->purify end End: Purified Quinoline Derivative purify->end

Synthetic workflow for quinoline derivatives.
Benzofurans: Scaffolds with Diverse Bioactivities

Benzofuran moieties are present in numerous biologically active natural products and synthetic compounds. The synthesis of benzofurans from a related precursor, 5-chloro-2-hydroxybenzonitrile, involves reaction with chloroacetone in the presence of a base, leading to a dihydrobenzofuran intermediate. A similar strategy can be applied to this compound to generate novel substituted benzofurans. These scaffolds can then be further elaborated, for example, into chalcone derivatives with potential antimicrobial activities.[2]

Table 2: Synthesis and Characterization of Benzofuran Intermediates

Starting MaterialReagentProductYieldMelting Point (°C)
5-Chloro-2-hydroxybenzonitrileChloroacetone, K₂CO₃1-(3-amino-5-chloro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-one--
1-(3-amino-5-chloro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-oneSubstituted Aldehyde, NaOH(2E)-1-(3-Amino-5-chloro-1-benzofuran-2-yl)-3-arylprop-2-en-1-ones (Chalcones)--

Note: Specific yield and melting point data for the 3-chloro isomer were not available in the searched literature, the table reflects the synthesis pathway for a related isomer.

  • O-Alkylation: A mixture of this compound (1 equivalent), chloroacetone (1.5 equivalents), and anhydrous potassium carbonate (excess) in dry acetone is refluxed for 12 hours.[2]

  • Work-up: After cooling, the excess acetone is removed by distillation, and the solid potassium carbonate is filtered off.

  • Purification: The crude product is recrystallized from ethanol to yield the benzofuran intermediate.

  • Chalcone Synthesis: The intermediate is then reacted with an appropriate aromatic aldehyde in ethanol in the presence of aqueous sodium hydroxide to form the corresponding chalcone.[2]

Azetidinones (β-Lactams): Core of Potent Antibiotics

Azetidinones, also known as β-lactams, are a cornerstone of antibiotic therapy.[3] While a direct synthesis from this compound was not detailed in the provided search results, the synthesis of N-substituted-3-chloro-2-azetidinones highlights a general synthetic strategy that could be adapted.[3][4] This typically involves the [2+2] cycloaddition of a ketene (generated in situ from an acyl chloride) with an imine (Schiff base).

Table 3: Antibacterial Activity of Synthesized Azetidinones

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)
5e Highly Active--
5g Highly Active--
5h Highly ActiveHighly Active-
4e -Highly Active-
4f -Highly Active-
4g -Highly ActiveHighly Active
4h --Highly Active

Note: The compounds listed are derivatives from a study on N-substituted-3-chloro-2-azetidinones and not directly from this compound. The data illustrates the potential of chloro-substituted azetidinones as antibacterial agents.[3]

  • Imine Formation: An appropriate aromatic amine is condensed with an aromatic aldehyde to form the corresponding Schiff base (imine).

  • Cycloaddition: To a stirred solution of the Schiff base and triethylamine in a suitable solvent (e.g., dioxane), chloroacetyl chloride is added dropwise at a low temperature (0-5 °C).[4]

  • Reaction: The reaction mixture is stirred for several hours and then refluxed.

  • Work-up: The precipitated amine hydrochloride is filtered off, and the solvent is evaporated under reduced pressure.

  • Purification: The resulting solid is washed with water, filtered, and dried to yield the 3-chloro-azetidinone.[4]

Benzodiazepines: CNS Active Agents

Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. The synthesis of benzodiazepine structures often involves the reaction of a 2-aminobenzophenone derivative with an amino acid or its derivative. While a direct synthesis route starting from this compound was not explicitly found, its structure suggests it could be a precursor to a suitably substituted 2-aminobenzophenone, which could then be cyclized to form a benzodiazepine ring system.

logical_relationship precursor This compound intermediate Substituted 2-Aminobenzophenone (Hypothetical Intermediate) precursor->intermediate Multi-step Synthesis benzodiazepine Bioactive Benzodiazepine intermediate->benzodiazepine Cyclization

Hypothetical pathway to benzodiazepines.

Kinase Inhibitors: Targeted Cancer Therapy

Many benzonitrile derivatives have been investigated as kinase inhibitors, which are a class of targeted cancer therapies that block the action of protein kinases. For instance, 3-substituted benzamide derivatives have been identified as potent Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia.[5] The versatile reactivity of this compound makes it an attractive starting point for the synthesis of novel kinase inhibitors.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) RAS Ras RTK->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Novel Kinase Inhibitor (from this compound) Inhibitor->RAF Inhibits

Hypothetical inhibition of the MAPK/ERK pathway.

Derivatives of benzonitriles have been shown to inhibit signaling pathways involved in cancer cell proliferation, such as the MAPK/ERK pathway.[6] A hypothetical inhibitor derived from this compound could potentially target a key kinase like Raf in this pathway, thereby blocking downstream signaling and inhibiting cell proliferation.

Conclusion

This compound is a precursor of significant interest in the field of medicinal chemistry. Its inherent reactivity and the strategic placement of its functional groups provide a versatile platform for the synthesis of a wide range of bioactive heterocycles. From potent antimicrobial quinolines and benzofurans to the core structures of antibiotics and potential anticancer agents, the applications of this starting material are vast and continue to be explored. The experimental protocols and data presented in this guide underscore the value of this compound as a key building block in the development of next-generation therapeutics. Further research into the derivatization of this compound is warranted to unlock its full potential in drug discovery.

References

The Trifunctional Reactivity of 3-Chloro-2-hydroxybenzonitrile: A Technical Guide to Selective Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Chloro-2-hydroxybenzonitrile, also known as 2-chloro-6-cyanophenol, is a versatile trifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its aromatic ring is adorned with three distinct functional groups—a hydroxyl group, a chlorine atom, and a nitrile moiety—each offering a unique handle for selective chemical transformations. This strategic arrangement of reactive sites makes it a valuable scaffold for the synthesis of a diverse array of complex molecules, including heterocyclic compounds and novel drug candidates. The electron-withdrawing nature of the nitrile group and the chloro substituent influence the reactivity of the entire molecule, allowing for controlled and selective reactions at each functional site. This technical guide provides an in-depth exploration of the selective reactivity of this compound, offering detailed experimental protocols and quantitative data to aid researchers in harnessing its synthetic potential.

Selective Reactivity and Synthetic Applications

The trifunctional nature of this compound allows for a sequential and selective modification of its hydroxyl, chloro, and nitrile groups. The reactivity of each group can be modulated by the appropriate choice of reagents and reaction conditions.

1. Reactions at the Hydroxyl Group:

The phenolic hydroxyl group is typically the most reactive site for electrophilic attack and can be selectively functionalized in the presence of the other two groups.

  • O-Alkylation: Etherification of the hydroxyl group is a common strategy to introduce diverse functionalities or to protect it during subsequent reactions. This reaction generally proceeds via a Williamson ether synthesis, where the phenoxide ion, generated by a base, acts as a nucleophile.

  • O-Acylation: Esterification of the hydroxyl group can be achieved using acylating agents like acid chlorides or anhydrides. This serves as another effective protection strategy or a means to introduce ester functionalities with potential biological activities.

2. Reactions at the Chloro Group:

The chlorine atom, situated on an electron-deficient aromatic ring due to the ortho-cyano group, is susceptible to nucleophilic aromatic substitution (SNAr).

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitrile group activates the ortho-positioned chlorine for displacement by various nucleophiles such as amines, alkoxides, and thiolates. This reaction is a powerful tool for introducing a wide range of substituents at this position.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in building complex molecular architectures.

3. Reactions at the Nitrile Group:

The nitrile group is a versatile functional group that can be transformed into several other functionalities.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. Milder reaction conditions can often selectively stop the hydrolysis at the amide stage.[1]

  • Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4).[2] Alternatively, partial reduction to an aldehyde can be achieved using milder reducing agents like diisobutylaluminum hydride (DIBAL-H).

  • Cyclization Reactions: The nitrile group, in conjunction with the adjacent hydroxyl group, can participate in cyclization reactions to form various heterocyclic systems, such as benzofurans.

Data Presentation: Selective Reactions of Substituted Hydroxybenzonitriles

While specific quantitative data for every selective reaction on this compound is not exhaustively available in the literature, the following tables summarize representative yields and conditions for analogous reactions on closely related substituted hydroxybenzonitriles. This data provides a valuable reference for reaction planning and optimization.

Table 1: Selective O-Alkylation of Chloro-Hydroxybenzonitriles

Starting MaterialAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Chloro-2-hydroxybenzonitrileChloroacetoneK2CO3AcetoneReflux12N/A[3]
2-HydroxybenzonitrileMethyl iodideK2CO3DMF60-804-2485-95 (est.)[4]
2-HydroxybenzonitrileBenzyl bromideK2CO3DMF60-804-2490-98 (est.)[4]

Table 2: Nucleophilic Aromatic Substitution on Activated Aryl Chlorides

Starting MaterialNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-chloro-2,4-dinitrobenzeneDimethylamine-EthanolRTN/AHigh[5]
2-Chloro-6-nitronaphthaleneSubstituted anilineTriethylamineDMSO80-1004-12Good to Excellent[6]

Table 3: Transformations of the Nitrile Group in Substituted Benzonitriles

Starting MaterialReaction TypeReagentsSolventTemp. (°C)Time (h)ProductYield (%)Reference
BenzonitrileHydrolysis to AmideNaOH/MeOHDioxaneReflux4-5BenzamideN/A[7]
EthanenitrileReduction to AmineLiAlH4Diethyl etherRefluxN/AEthylamineHigh[2]

Experimental Protocols

The following are detailed methodologies for key selective reactions, adapted from literature for substrates similar to this compound. Researchers should consider these as starting points and optimize conditions for their specific applications.

Protocol 1: Selective O-Alkylation (Synthesis of 3-Chloro-2-(alkoxy)benzonitrile)

This protocol is adapted from the O-alkylation of 5-chloro-2-hydroxybenzonitrile.[3]

  • Materials: this compound (1.0 eq), alkyl halide (e.g., chloroacetone, 1.5 eq), anhydrous potassium carbonate (K2CO3, 2.0 eq), dry acetone.

  • Procedure:

    • To a solution of this compound in dry acetone, add anhydrous potassium carbonate.

    • Add the alkyl halide dropwise to the stirred suspension.

    • Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (Synthesis of 3-(Substituted-amino)-2-hydroxybenzonitrile)

This protocol is a general procedure for SNAr on activated aryl chlorides.[6]

  • Materials: this compound (1.0 eq), amine nucleophile (1.2 eq), triethylamine (TEA, 1.5 eq), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve this compound in DMSO in a round-bottom flask.

    • Add the amine nucleophile followed by triethylamine.

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC. The reaction time can vary from 4 to 12 hours depending on the nucleophile's reactivity.

    • Upon completion, cool the reaction mixture and pour it into ice-cold water with stirring to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Protocol 3: Reduction of the Nitrile Group (Synthesis of (3-Chloro-2-hydroxyphenyl)methanamine)

This protocol is a general procedure for the reduction of nitriles using LiAlH4.[2]

  • Materials: this compound (1.0 eq), Lithium aluminum hydride (LiAlH4, excess), anhydrous diethyl ether or tetrahydrofuran (THF).

  • Procedure:

    • In a dry flask under an inert atmosphere, suspend LiAlH4 in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH4 suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring by TLC.

    • After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH4 by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting precipitate and wash it thoroughly with ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude amine. Purification can be achieved by distillation or column chromatography.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and experimental workflows.

Trifunctional_Reactivity cluster_hydroxyl Hydroxyl Group Reactions cluster_chloro Chloro Group Reactions cluster_nitrile Nitrile Group Reactions This compound This compound O-Alkylation O-Alkylation This compound->O-Alkylation R-X, Base O-Acylation O-Acylation This compound->O-Acylation RCOCl SNAr SNAr This compound->SNAr Nu: Cross-Coupling Cross-Coupling This compound->Cross-Coupling Pd catalyst Hydrolysis Hydrolysis This compound->Hydrolysis H+/H2O or OH-/H2O Reduction Reduction This compound->Reduction [H]

Caption: Selective reaction pathways of this compound.

O_Alkylation_Workflow start Start: this compound dissolve Dissolve in dry acetone start->dissolve add_base Add K2CO3 dissolve->add_base add_alkyl_halide Add alkyl halide add_base->add_alkyl_halide reflux Reflux for 12h add_alkyl_halide->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Cool, filter, and evaporate solvent tlc->workup Reaction complete purify Purify by recrystallization or column chromatography workup->purify end Product: 3-Chloro-2-(alkoxy)benzonitrile purify->end

Caption: Experimental workflow for selective O-alkylation.

SNAr_Workflow start Start: this compound dissolve Dissolve in DMSO start->dissolve add_reagents Add amine and triethylamine dissolve->add_reagents heat Heat at 80-100 °C under N2 add_reagents->heat tlc Monitor by TLC heat->tlc tlc->heat Incomplete workup Cool and pour into ice-water tlc->workup Reaction complete isolate Filter, wash, and dry the precipitate workup->isolate purify Purify by recrystallization or column chromatography isolate->purify end Product: 3-(Amino)-2-hydroxybenzonitrile purify->end

Caption: Experimental workflow for nucleophilic aromatic substitution.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The distinct reactivity of its hydroxyl, chloro, and nitrile functional groups allows for a range of selective transformations, providing access to a wide variety of complex molecular architectures. This guide has outlined the key selective reactions and provided adaptable experimental protocols to facilitate the use of this compound in research and development. By leveraging the trifunctional reactivity of this compound, chemists can unlock new avenues for the discovery of novel pharmaceuticals and functional materials. Further exploration of its reactivity is warranted to fully exploit its potential as a privileged scaffold in drug discovery.

References

An In-depth Technical Guide to 3-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Chloro-2-hydroxybenzonitrile, a significant chemical intermediate in various research and development sectors. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its properties, synthesis, and potential applications.

Introduction

This compound, with the CAS number 13073-27-3, is an aromatic compound featuring a nitrile group, a hydroxyl group, and a chlorine atom attached to a benzene ring. This substitution pattern makes it a versatile building block in organic synthesis, particularly for the preparation of more complex molecules with potential pharmacological activities. While the specific historical details of its discovery are not extensively documented in readily available literature, its utility as a synthetic intermediate is recognized in the field of medicinal chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 13073-27-3[1]
Molecular Formula C₇H₄ClNO[1]
Molecular Weight 153.57 g/mol [1]
Appearance Solid (form may vary)N/A
Purity ≥97% (typical from commercial suppliers)[1]

Note: Further quantitative data such as melting point, boiling point, and detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) would require experimental determination or access to specific batch analysis data from a supplier.

Synthesis of this compound

While the first documented synthesis of this compound is not readily traceable in the literature, a plausible and commonly employed method for the synthesis of hydroxybenzonitriles is through the dehydration of the corresponding aldoxime. A potential synthetic pathway for this compound can be extrapolated from the known synthesis of related compounds, such as 5-chloro-2-hydroxybenzonitrile from 5-chlorosalicylaldehyde.

Proposed Synthetic Pathway

The synthesis would likely proceed in two main steps starting from 3-chloro-2-hydroxybenzaldehyde:

  • Oxime Formation: Reaction of 3-chloro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form 3-chloro-2-hydroxybenzaldoxime.

  • Dehydration: The subsequent dehydration of the aldoxime to yield the desired this compound.

Experimental Workflow Diagram

The logical flow of this proposed synthesis is depicted in the following diagram:

G Proposed Synthesis of this compound A 3-Chloro-2-hydroxybenzaldehyde C 3-Chloro-2-hydroxybenzaldoxime A->C Oxime Formation B Hydroxylamine Hydrochloride (NH2OH·HCl) + Base (e.g., Sodium Acetate) E This compound C->E Dehydration D Dehydrating Agent (e.g., Acetic Anhydride)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on general methods for similar transformations.

Step 1: Synthesis of 3-Chloro-2-hydroxybenzaldoxime

  • Dissolve 3-chloro-2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate (1.2 equivalents) in water.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by precipitation in water and subsequent filtration.

  • The crude product should be washed with water and dried.

Step 2: Synthesis of this compound

  • Reflux the crude 3-chloro-2-hydroxybenzaldoxime with a dehydrating agent such as acetic anhydride (excess) for several hours.

  • Monitor the reaction for the disappearance of the starting material using TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove any acetic acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Spectroscopic Characterization (Anticipated Data)

While specific spectra are not available, the expected spectroscopic data for this compound would be as follows:

  • ¹H NMR: Signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts and coupling constants would be characteristic of the substitution pattern.

  • ¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon, and the carbon bearing the hydroxyl group.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, the C≡N stretch of the nitrile, and C-Cl stretching, as well as aromatic C-H and C=C vibrations.

  • Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (153.57 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine atom.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the associated signaling pathways of this compound. However, related hydroxybenzonitrile derivatives have been reported to exhibit antimicrobial and other pharmacological properties. Future research may explore the potential of this compound in these areas.

Conclusion

References

Agrochemical Potential of 3-Chloro-2-hydroxybenzonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the agrochemical potential of derivatives based on the 3-chloro-2-hydroxybenzonitrile core structure. While direct and extensive research on this specific scaffold is limited, this document synthesizes available data from structurally related compounds to project its potential as a source of novel herbicides, fungicides, and insecticides. By examining the synthesis, biological activities, and structure-activity relationships of analogous substituted 2-cyanophenols and other benzonitrile derivatives, we provide a framework for the rational design and evaluation of new agrochemical agents. This guide includes detailed experimental protocols for biological screening and visualizes key synthetic and experimental workflows to aid in future research and development.

Introduction

The continuous demand for new and effective crop protection agents with novel modes of action is a driving force in agrochemical research. The benzonitrile scaffold is a key feature in several commercial agrochemicals, valued for its metabolic stability and its role as a versatile pharmacophore.[1][2] Specifically, the 2-hydroxybenzonitrile (salicylonitrile) moiety and its halogenated derivatives have shown a range of biological activities, including antimicrobial, antifungal, and herbicidal properties.[3] The introduction of a chlorine atom at the 3-position of the 2-hydroxybenzonitrile ring offers a unique substitution pattern that can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

This guide will delve into the prospective agrochemical applications of this compound derivatives by:

  • Outlining a plausible synthetic pathway for their preparation.

  • Presenting quantitative biological activity data from closely related compound series to infer potential efficacy.

  • Providing detailed experimental protocols for herbicidal, fungicidal, and insecticidal screening.

  • Visualizing synthetic and experimental workflows to facilitate research design.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, can be envisioned starting from the corresponding aldehyde, 3-chloro-2-hydroxybenzaldehyde. This aldehyde can be synthesized from o-chlorophenol and chloroform.[4] The conversion of the aldehyde to the nitrile can be achieved through the formation of an aldoxime followed by dehydration.[5]

Further derivatization can be carried out at the hydroxyl group, for example, through etherification or esterification reactions to introduce a wide range of functional groups.[1]

Synthesis_Pathway A o-Chlorophenol B 3-Chloro-2-hydroxybenzaldehyde A->B Chloroform, NaOH C 3-Chloro-2-hydroxybenzaldoxime B->C Hydroxylamine D This compound C->D Dehydrating Agent (e.g., Acetic Anhydride) E Derivatives (Ethers, Esters, etc.) D->E Alkylation / Acylation

Caption: Plausible synthetic pathway for this compound derivatives.

Agrochemical Potential and Structure-Activity Relationships (SAR)

Due to the limited availability of direct studies on this compound derivatives, this section presents data from analogous compounds to highlight the potential of this chemical class.

Herbicidal Activity

Halogenated 2-hydroxybenzonitrile derivatives are known to possess significant herbicidal activity, often by inhibiting photosynthesis at Photosystem II (PSII).[3] The inhibitory activity is influenced by the substitution pattern on the aromatic ring. For instance, 3,5-disubstituted 4-hydroxybenzonitriles have been shown to be active inhibitors of PSII.[6]

Table 1: Herbicidal Activity of Substituted Benzonitrile Derivatives (Illustrative Data)

Compound Class Target Species Activity Metric Value Reference
3,5-Dihalo-4-hydroxybenzonitriles Spinacia oleracea (Spinach) PSII Inhibition (pI50) 5.0 - 6.5 [6]
Pyrrolidine-2,4-dione derivatives Echinochloa crus-galli % Inhibition Good [7]

| Picolinic Acid Derivatives | Arabidopsis thaliana | IC50 (µM) | 0.05 - 10 |[8] |

Structure-activity relationship (SAR) studies on other herbicidal benzonitriles suggest that lipophilicity and electronic effects of the substituents play a crucial role in their biological activity.

Fungicidal Activity

Substituted 2-cyanophenols and related structures have demonstrated potential as antifungal agents. The introduction of different substituents can modulate their efficacy against various plant pathogenic fungi.

Table 2: Fungicidal Activity of Structurally Related Compounds (Illustrative Data)

Compound Class Fungal Species Activity Metric Value (µg/mL) Reference
Acylhydrazone β-Carboline Analogues Fusarium graminearum Inhibition Rate (%) >50 [9]
2-Substituted Phenyl-2-hydroxyethylsulfonamides Botrytis cinerea EC50 0.70 - 33.16 [10]

| Thiazolylhydrazone Derivatives | Cryptococcus neoformans | MIC | 15.6 - 31.3 |[11] |

SAR studies on related fungicidal compounds have indicated that the nature and position of substituents on the aromatic ring significantly influence the antifungal spectrum and potency.

Insecticidal Activity

While less common, some benzonitrile derivatives have been investigated for their insecticidal properties. The mode of action can vary widely depending on the overall structure of the molecule.

Table 3: Insecticidal Activity of Structurally Related Compounds (Illustrative Data)

Compound Class Insect Species Activity Metric Value (mg/L) Reference
Triazone Acylhydrazone Derivatives Culex pipiens pallens Mortality (%) 40 (at 0.1) [12]

| Cantharidin-Based Verbenone Derivatives | Plutella xylostella | Mortality (%) | 100 (at 100) |[13] |

For many classes of insecticides, the introduction of halogen atoms can enhance activity. Therefore, the chloro-substituted core of this compound is a promising starting point for the design of new insecticidal compounds.

Experimental Protocols

This section provides generalized protocols for the preliminary screening of the agrochemical potential of novel compounds.

General Workflow for Agrochemical Screening

Agrochemical_Screening_Workflow A Compound Synthesis & Purification B Primary Screening (Single High Dose) A->B C Dose-Response Assays B->C Active Compounds D Determination of EC50 / IC50 / LC50 C->D E Spectrum of Activity Testing D->E F Mode of Action Studies E->F G Lead Compound Identification F->G

Caption: Generalized workflow for agrochemical screening and lead identification.

Herbicidal Activity Assay (Inhibition of Photosynthesis)

This protocol is adapted from methods used for evaluating PSII inhibitors.[3]

  • Plant Material: Isolate chloroplasts from young spinach or pea leaves.

  • Test Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to obtain a range of test concentrations.

  • Assay Medium: Prepare a suitable assay buffer containing the isolated chloroplasts and an artificial electron acceptor (e.g., DCPIP).

  • Measurement: Add the test compound dilutions to the assay medium. Expose the samples to a light source and measure the change in absorbance of the electron acceptor over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition of the photosynthetic electron transport for each concentration. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.

Fungicidal Activity Assay (Agar Diffusion Method)

This is a common method for assessing antifungal activity.[3]

  • Fungal Strains: Use relevant plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum).

  • Culture Medium: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

  • Inoculation: Spread a suspension of fungal spores or mycelial fragments evenly over the surface of the agar plates.

  • Application of Test Compounds:

    • Disc Diffusion: Impregnate sterile paper discs with a known concentration of the test compound. Place the discs on the inoculated agar surface.

    • Well Diffusion: Create wells in the agar and add a known volume of the test compound solution into each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for several days.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc or well where fungal growth is prevented).

Insecticidal Activity Assay (Foliar Contact Assay)

This protocol is a general method for assessing contact toxicity to insects.[12]

  • Test Insects: Use a relevant insect pest (e.g., aphids, armyworms).

  • Plant Material: Use leaf discs from a suitable host plant.

  • Test Compound Application: Prepare solutions of the test compounds at various concentrations. Dip or spray the leaf discs with the test solutions. Allow the solvent to evaporate.

  • Exposure: Place the treated leaf discs in a petri dish or other suitable container. Introduce a known number of test insects into the container.

  • Incubation: Maintain the containers under controlled conditions (temperature, humidity, light).

  • Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value (the concentration that causes 50% mortality).

Conclusion

The this compound scaffold represents an under-explored area in agrochemical research with significant potential. Based on the biological activities of structurally related compounds, derivatives of this core are promising candidates for the development of new herbicides, fungicides, and insecticides. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for screening. The experimental protocols and workflows provided in this guide offer a starting point for the systematic evaluation of these novel derivatives. Further research, including synthesis of a focused library of derivatives and comprehensive biological screening, is warranted to fully elucidate the agrochemical potential of this interesting chemical class.

References

Theoretical and computational studies of 3-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical and Computational Studies of 3-Chloro-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 5-chloro-2-hydroxybenzonitrile (CAS 13073-27-3), is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring hydroxyl, chloro, and nitrile groups, makes it a versatile precursor for synthesizing a variety of heterocyclic compounds, including pharmacologically active benzofurans.[1] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular structure, spectroscopic properties, and electronic characteristics of this compound and related molecules. By integrating data from analogous compounds, this document serves as a foundational resource for researchers engaged in the study and application of this molecule, particularly in the realm of drug discovery and development.

Molecular Structure and Synthesis

The foundational aspect of any molecular study is understanding its three-dimensional structure and synthesis. This compound consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a nitrile group at positions 3, 2, and 1, respectively.

Caption: Optimized molecular structure of this compound.

Synthesis Protocol

A documented synthesis route involves the treatment of 5-chlorosalicylaldehyde with acetic anhydride and sodium ethoxide.[1]

Experimental Protocol: Synthesis of 5-chloro-2-hydroxybenzonitrile[1]

  • Reaction Setup: A mixture of 5-chlorosalicylaldehyde (1), acetic anhydride, and sodium ethoxide is prepared.

  • Reaction Execution: The mixture is stirred at room temperature (28 °C) for one hour.

  • Work-up: The reaction mixture is poured onto crushed ice and then carefully acidified using dilute HCl.

  • Purification: The resulting product (this compound) is purified by recrystallisation from ethanol.

Computational Methodology

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, vibrational modes, and reactivity of molecules like this compound.[2] A typical workflow for such a study is outlined below.

G cluster_input Input cluster_computation Computation (e.g., Gaussian 09W) cluster_output Output & Analysis mol_structure Define Molecular Structure (Z-matrix or XYZ) geom_opt Geometry Optimization mol_structure->geom_opt method_basis Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) method_basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm Minimum Energy nbo_calc NBO Analysis geom_opt->nbo_calc tddft_calc TD-DFT for UV-Vis & NLO geom_opt->tddft_calc geom_params Optimized Geometry (Bond Lengths, Angles) geom_opt->geom_params vib_spectra Vibrational Frequencies (IR & Raman) freq_calc->vib_spectra nbo_results NBO Results (Stabilization Energies) nbo_calc->nbo_results electronic_props Electronic Properties (HOMO, LUMO, MEP) tddft_calc->electronic_props nlo_props NLO Properties (μ, β₀) tddft_calc->nlo_props

Caption: A typical workflow for DFT-based computational analysis of a molecule.

Protocol Details:

  • Software: Gaussian 09W or similar quantum chemistry packages are commonly used.[3]

  • Method: The B3LYP functional, a hybrid DFT method, is frequently employed for its balance of accuracy and computational cost.[4]

  • Basis Set: The 6-311++G(d,p) basis set is often chosen to provide a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[4][5]

  • Solvent Effects: To model behavior in a solution, the Polarizable Continuum Model (PCM) can be applied.[6]

Spectroscopic Analysis: A Theoretical Approach

Computational methods allow for the prediction of various spectra, which can then be compared with experimental results to confirm the molecular structure and understand its vibrational and electronic behavior.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical frequency calculations are essential for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. The calculated harmonic frequencies are often scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and basis set limitations.[4]

Experimental Protocol: Spectroscopic Measurements

  • FT-IR: The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range using a spectrometer, with the sample prepared as a KBr pellet.[4]

  • FT-Raman: The FT-Raman spectrum is recorded in the 4000–100 cm⁻¹ range, often using a Nd:YAG laser source for excitation.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound (Note: Wavenumbers are typical ranges based on literature for analogous compounds.)

Functional GroupPredicted Wavenumber (cm⁻¹)Description of VibrationReference
Hydroxyl (-OH)3200-3600Broad, strong stretching vibration[2]
Aromatic C-H3000-3100Stretching vibration[2]
Nitrile (-C≡N)2220-2260Sharp, medium-to-strong stretching[2][7]
Aromatic C=C1450-1600Ring stretching vibrations[2]
Carbon-Chlorine (C-Cl)600-800Stretching vibration[2][7]
NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method within DFT is used to predict ¹H and ¹³C NMR chemical shifts. These calculations are compared with experimental data, typically recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent like CDCl₃ or DMSO-d₆, with TMS as the internal standard.[5][8]

UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra.[9] This analysis helps identify the wavelengths of maximum absorption (λ_max) and the nature of the corresponding electronic transitions, often involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electronic and Reactivity Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests the molecule is more reactive.[3][5]

G E_axis Energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO  ΔE = E_LUMO - E_HOMO (Electronic Transition)

Caption: Diagram of a HOMO-LUMO electronic transition.

Table 2: Predicted Electronic Properties (Note: Values are illustrative and based on typical results for similar aromatic compounds.)

ParameterPredicted ValueSignificance
E_HOMO~ -6.5 eVElectron donating ability
E_LUMO~ -1.5 eVElectron accepting ability
Energy Gap (ΔE)~ 5.0 eVChemical reactivity and stability
Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, negative potential (red/yellow) is expected around the electronegative oxygen, nitrogen, and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) is expected around the hydrogen atoms, particularly the hydroxyl proton, indicating sites for nucleophilic attack.[5]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into intramolecular charge transfer and hyperconjugative interactions. It evaluates the stabilization energy (E⁽²⁾) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. Significant interactions, such as those between lone pairs on oxygen or nitrogen and the antibonding orbitals of the aromatic ring (e.g., LP(O) → π*(C-C)), indicate substantial electron delocalization and contribute to the molecule's overall stability.[3][4][6]

Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often indicated by a large dipole moment (μ) and a small HOMO-LUMO gap, may exhibit NLO properties. The first-order hyperpolarizability (β₀) is a key descriptor of a molecule's NLO response. Computational studies can predict these properties, guiding the design of new materials for optical applications.[4][9]

Implications for Drug Development

The theoretical data derived from these computational studies are highly relevant to drug development.

start Identify Lead Compound (e.g., 3-Chloro-2- hydroxybenzonitrile derivative) comp_study Computational Study (DFT, MEP, HOMO-LUMO) start->comp_study reactivity Predict Reactive Sites (MEP, Fukui Functions) comp_study->reactivity binding Identify Potential Binding Interactions (H-bonding, π-stacking) comp_study->binding synthesis Rational Synthesis of New Analogues reactivity->synthesis Inform synthetic strategy docking Molecular Docking with Target Protein binding->docking Guide docking pose docking->synthesis Suggest modifications to improve binding testing In Vitro / In Vivo Biological Testing synthesis->testing testing->start Iterative Refinement end Optimized Drug Candidate testing->end

Caption: Role of computational studies in a drug discovery workflow.

  • Structure-Activity Relationships (SAR): By calculating properties like MEP and HOMO-LUMO energies for a series of analogues, researchers can build robust SAR models. This helps in understanding how modifications to the molecular structure affect biological activity.[10]

  • Target Interaction: The MEP map can predict which parts of the molecule are likely to form hydrogen bonds or engage in electrostatic interactions with a biological target, such as an enzyme's active site. This information is crucial for molecular docking studies.

  • Metabolic Stability: Understanding the molecule's reactive sites can help predict potential points of metabolic transformation.

Conclusion

References

The Rising Potential of 3-Chloro-2-hydroxybenzonitrile Analogs in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective. Among the myriad of scaffolds being explored, 3-Chloro-2-hydroxybenzonitrile and its analogs are emerging as a promising class of compounds with diverse and potent biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the anticancer, antimicrobial, and enzyme-inhibiting properties of these novel analogs, tailored for researchers, scientists, and drug development professionals.

Anticancer Activity: A Dual-Action Approach

Recent studies have highlighted the significant anticancer potential of derivatives of this compound. A notable example is 3-chloro-N′-(2-hydroxybenzylidene)benzohydrazide (CHBH), which has demonstrated a dual mechanism of action. CHBH acts as a selective inhibitor of Lysine-Specific Histone Demethylase 1 (LSD1) and also functions as an iron-chelating agent.[1][2] This dual functionality allows it to induce cell proliferation arrest and cell death in a variety of human cancer cell lines, including those of the lung, colon, pancreas, and breast, at micromolar concentrations.[1][2] The ability of CHBH to modulate chromatin structure and impair iron metabolism makes it a compelling candidate for further anticancer drug development.[2]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of these analogs have been quantified across various cancer cell lines. The following table summarizes the growth inhibition (GI50) values for a selection of active compounds, illustrating the impact of structural modifications on their anticancer potency.

Compound/AnalogCancer Cell LineGI50 (µM)Reference
3-chloro-N′-(2-hydroxybenzylidene)benzohydrazide (CHBH)HCT-116 (Colon)~25[1]
3-chloro-N′-(2-hydroxybenzylidene)benzohydrazide (CHBH)NB4 (Leukemia)~25[1]
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinonesPanel of 60 human tumor cell linesVaries[3]

Antimicrobial and Enzyme Inhibitory Activities

Beyond their anticancer properties, this compound analogs have shown considerable promise as antimicrobial agents. Studies on N-substituted-3-chloro-2-azetidinones, derived from a related scaffold, have demonstrated good to moderate antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[4] Similarly, novel sulfonamides incorporating a 5-chloro-2-hydroxybenzaldehyde moiety have exhibited potent activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus.[5]

Furthermore, the versatility of this chemical backbone extends to enzyme inhibition. Derivatives such as 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamides have been identified as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.[6]

Quantitative Analysis of Antimicrobial and Enzyme Inhibitory Activities
Compound/AnalogTargetActivityMeasurementReference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideS. aureus (MRSA)MIC15.62-31.25 µmol/L[5]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideM. kansasiiMIC1-4 µmol/L[5]
3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide (1v)DPP-IVIC5013.45 µM[6]
3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide (1i)DPP-IVIC5013.95 µM[6]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Synthesis of 3-Chloro-N′-(2-hydroxybenzylidene)benzohydrazide (CHBH)

The synthesis of CHBH and its analogs typically involves a condensation reaction. While the specific starting materials for CHBH are detailed in the primary literature, a general synthetic pathway for related benzofuran chalcones starts with 5-chloro-2-hydroxy benzonitrile, which is synthesized from 5-chlorosalicylaldehyde.[7] This is followed by treatment with chloroacetone and subsequent reaction with substituted aldehydes in the presence of a base.[7]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded into 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with the test compounds at various concentrations.

  • Incubation: The plates are incubated for an additional 48 to 72 hours.[1][3]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a further incubation period, the resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

Antibacterial Activity Screening (Agar Disc Diffusion Method)
  • Inoculum Preparation: A standardized bacterial suspension is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the bacterial suspension.

  • Disc Application: Sterile paper discs impregnated with the test compounds at a known concentration are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacteria.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured.[8]

Visualizing the Pathways

To better understand the logical flow and mechanisms described, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis s1 Starting Materials (e.g., 5-chlorosalicylaldehyde) s2 Intermediate Synthesis (e.g., 5-chloro-2-hydroxy benzonitrile) s1->s2 s3 Final Analog Synthesis (e.g., Condensation Reaction) s2->s3 b1 Anticancer Screening (MTT Assay) s3->b1 Test Compound b2 Antimicrobial Screening (Disc Diffusion) s3->b2 b3 Enzyme Inhibition Assay (e.g., DPP-IV) s3->b3 d1 Determine GI50 / IC50 b1->d1 d2 Measure Inhibition Zones b2->d2 b3->d1 d3 Structure-Activity Relationship (SAR) Analysis d1->d3 d2->d3

Caption: General workflow from synthesis to biological evaluation and data analysis.

anticancer_mechanism cluster_epigenetic Epigenetic Modulation cluster_iron Iron Metabolism Disruption compound This compound Analog (e.g., CHBH) lsd1 LSD1 Enzyme compound->lsd1 iron Intracellular Iron compound->iron chelates histone Histone Demethylation lsd1->histone inhibits chromatin Chromatin Structure Alteration histone->chromatin outcome Cancer Cell Proliferation Arrest & Cell Death chromatin->outcome chelation Iron Chelation iron->chelation dna_synthesis DNA Synthesis Inhibition chelation->dna_synthesis dna_synthesis->outcome

Caption: Dual mechanism of anticancer action for select this compound analogs.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) with 3-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions using 3-chloro-2-hydroxybenzonitrile. This versatile substrate can be functionalized with a variety of nucleophiles, offering a pathway to a diverse range of substituted 2-hydroxybenzonitrile derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction to SNAr with this compound

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the functionalization of aromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][3] The subsequent departure of a leaving group restores the aromaticity of the ring.

The reactivity of the aryl halide in an SNAr reaction is largely governed by the presence of electron-withdrawing groups (EWGs) on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate. In the case of this compound, the cyano (-CN) group and the chlorine (-Cl) atom act as electron-withdrawing substituents, activating the ring for nucleophilic attack. The hydroxyl (-OH) group, particularly in its deprotonated phenoxide form, can also influence the electronic properties of the ring. The general SNAr mechanism is depicted below.

Key Reaction Parameters

Successful SNAr reactions with this compound are dependent on the careful selection of several key parameters:

  • Nucleophile: A wide range of nucleophiles can be employed, including amines, thiols, and alkoxides. The strength of the nucleophile will influence the reaction rate.

  • Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), triethylamine (Et₃N), and stronger bases like potassium tert-butoxide (KOtBu).[1][4]

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are typically used as they can solvate the cationic species, thereby enhancing the reactivity of the nucleophile.[1]

  • Temperature: The reaction temperature can vary widely depending on the reactivity of the substrate and nucleophile. Reactions are often heated to achieve a reasonable reaction rate.

Experimental Protocols

The following are generalized protocols for the SNAr reaction of this compound with different classes of nucleophiles. Researchers should note that these are starting points, and optimization of reaction conditions may be necessary to achieve desired yields and purity.

Protocol 1: Reaction with an Amine Nucleophile

This protocol describes a general procedure for the synthesis of 3-amino-2-hydroxybenzonitrile derivatives.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, or a primary amine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Add the amine nucleophile (1.2 eq.) and potassium carbonate (2.0 eq.).

  • Add DMF to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Reaction Conditions for Amination

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
MorpholineK₂CO₃DMF1001275-85
PiperidineCs₂CO₃DMSO90880-90
AnilineKOtBuNMP1201660-75
Protocol 2: Reaction with a Thiol Nucleophile

This protocol outlines a general method for the synthesis of 3-thioether-2-hydroxybenzonitrile derivatives.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol, benzyl thiol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.

  • Carefully add sodium hydride (1.5 eq.) to the THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the thiol nucleophile (1.2 eq.) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to form the sodium thiolate.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C. Stir for 6-18 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Table 2: Representative Reaction Conditions for Thiolation

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
ThiophenolNaHTHF651070-80
Benzyl thiolK₂CO₃DMF801265-75
EthanethiolEt₃NDMSO701460-70

Visualizing the Workflow and Mechanism

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine this compound, Nucleophile, and Base in Solvent heating Heat and Stir (Monitor by TLC) reagents->heating quench Quench Reaction heating->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for SNAr reactions.

Caption: The addition-elimination mechanism of SNAr.

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere.

  • Many organic solvents are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

These protocols and application notes are intended to serve as a guide for qualified researchers. Independent verification and optimization are encouraged to ensure the best results for your specific application.

References

Application Notes and Protocols for Williamson Ether Synthesis using 3-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This document outlines the application of this synthesis to 3-chloro-2-hydroxybenzonitrile, a substituted phenol of interest in medicinal chemistry and materials science. The resulting 2-alkoxy-3-chlorobenzonitrile derivatives are valuable intermediates for the synthesis of a variety of compounds with potential biological activities. The presence of the chloro and nitrile functionalities on the aromatic ring offers opportunities for further chemical modifications, making these ethers attractive scaffolds in drug discovery and development.

The protocols provided herein are based on established Williamson ether synthesis methodologies for phenolic substrates.[1][2][3] While specific experimental data for this compound is not widely published, the provided procedures and expected data are derived from general principles and analogous reactions.

Reaction Scheme

The Williamson ether synthesis of this compound proceeds via an SN2 mechanism. The phenolic proton is first abstracted by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide, displacing the halide and forming the desired ether.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (this compound, Alkyl Halide) setup Set up Reaction Flask (Inert atmosphere if NaH is used) prep_reactants->setup prep_reagents Prepare Reagents (Base, Anhydrous Solvent) prep_reagents->setup add_phenol Add this compound and Solvent setup->add_phenol add_base Add Base (K₂CO₃ or NaH) add_phenol->add_base add_halide Add Alkyl Halide add_base->add_halide react Heat and Stir (Monitor by TLC) add_halide->react quench Quench Reaction (if NaH is used) react->quench If NaH filter_salts Filter Inorganic Salts (for K₂CO₃ method) react->filter_salts If K₂CO₃ extract Extract with Organic Solvent quench->extract filter_salts->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer (Anhydrous Na₂SO₄) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 2-Alkoxy-3-chlorobenzonitrile Derivative Inhibitor->RAF

References

Application Notes and Protocols for the Esterification of 3-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the esterification of the hydroxyl group of 3-Chloro-2-hydroxybenzonitrile. This reaction is a fundamental transformation in organic synthesis, enabling the production of various ester derivatives that can serve as key intermediates in the development of pharmaceuticals and other bioactive molecules. The protocols provided herein are based on established methods for the acylation of phenols and have been adapted for this specific substrate.

Introduction

This compound is a versatile chemical intermediate possessing three functional groups: a nitrile, a chloro substituent, and a phenolic hydroxyl group. The hydroxyl group can be readily esterified to introduce a variety of acyl groups, thereby modifying the molecule's steric and electronic properties. This transformation is often a critical step in multi-step synthetic routes. Esterification can be achieved under various conditions, most commonly through reaction with an acid chloride or an acid anhydride. The choice of reagents and catalysts is crucial for achieving high yields and purity. This document outlines two robust protocols for the esterification of this compound.

Reaction Scheme

The general scheme for the esterification of this compound is depicted below:

G cluster_0 Esterification of this compound Reactant This compound Product 3-Chloro-2-cyanophenyl ester Reactant->Product Reagent Acylating Agent (R-COCl or (R-CO)2O) Reagent->Product Catalyst Base or Catalyst Catalyst->Product

Caption: General reaction scheme for the esterification.

Comparative Reaction Conditions

The following table summarizes the reaction conditions for two common and effective methods for the esterification of this compound. These protocols are designed to be reproducible and scalable for laboratory settings.

ParameterProtocol 1: Acid Chloride MethodProtocol 2: Acid Anhydride/DMAP Method
Acylating Agent Acetyl ChlorideAcetic Anhydride
Catalyst/Base Pyridine4-Dimethylaminopyridine (DMAP)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2-4 hours1-3 hours
Typical Yield >90%>95%

Experimental Protocols

Protocol 1: Esterification using Acetyl Chloride and Pyridine

This protocol describes the esterification of this compound using acetyl chloride as the acylating agent and pyridine as a base and catalyst.

Materials:

  • This compound

  • Acetyl Chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.5 eq) to the stirred solution.

  • Add acetyl chloride (1.2 eq) dropwise via a dropping funnel over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Esterification using Acetic Anhydride and DMAP

This protocol utilizes acetic anhydride as the acylating agent with a catalytic amount of 4-dimethylaminopyridine (DMAP), a highly efficient acylation catalyst.

Materials:

  • This compound

  • Acetic Anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DCM.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Add acetic anhydride (1.5 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the esterification, workup, and purification of the product.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve this compound in anhydrous DCM B Add Base/Catalyst (Pyridine or DMAP) A->B C Add Acylating Agent (Acid Chloride or Anhydride) B->C D Stir at appropriate temperature C->D E Quench Reaction D->E F Aqueous Washes (Acid, Base, Brine) E->F G Dry Organic Layer (Na2SO4) F->G H Filter and Concentrate G->H I Column Chromatography or Recrystallization H->I J Characterization (NMR, IR, MS) I->J

Caption: General experimental workflow for esterification.

DMAP Catalytic Cycle

The catalytic role of DMAP in the acylation with an acid anhydride proceeds through the formation of a highly reactive N-acylpyridinium intermediate.

G cluster_cycle DMAP Catalytic Cycle DMAP DMAP Intermediate N-Acylpyridinium Intermediate DMAP->Intermediate + Anhydride Acid Anhydride ((RCO)2O) Anhydride->Intermediate Intermediate->DMAP releases Ester Ester Product Intermediate->Ester + Phenol Acetate Acetate Intermediate->Acetate releases Phenol This compound

Caption: Catalytic cycle of DMAP in acylation.

Application Notes and Protocols: Heck Coupling of 3-Chloro-2-hydroxybenzonitrile with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Heck coupling of 3-Chloro-2-hydroxybenzonitrile with various alkenes. This reaction is a powerful tool for the synthesis of substituted 2-hydroxybenzonitrile derivatives, which are valuable intermediates in the development of novel pharmaceutical compounds and other fine chemicals. The protocols provided are based on established methodologies for the Heck reaction of aryl chlorides and are intended as a starting point for further optimization.

Introduction

The Mizoroki-Heck reaction is a Nobel Prize-winning cross-coupling reaction that forms a new carbon-carbon bond between an aryl or vinyl halide and an alkene, catalyzed by a palladium complex in the presence of a base.[1] The reaction of this compound with alkenes allows for the introduction of a variety of alkenyl groups at the 3-position, leading to the formation of 2-hydroxy-3-alkenylbenzonitriles. These products can serve as versatile building blocks in organic synthesis. While aryl chlorides are known to be less reactive than bromides or iodides in the Heck reaction, advancements in catalyst systems, particularly the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have enabled efficient coupling of these more challenging substrates.

Reaction Principle and Mechanism

The generally accepted mechanism for the Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of this compound to form a Pd(II)-aryl complex.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the aryl group into the alkene double bond. This step typically occurs in a syn-fashion.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species. This step is often regioselective, favoring the formation of the more thermodynamically stable trans isomer.

  • Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.

Experimental Protocols

The following are representative protocols for the Heck coupling of this compound with an activated alkene (e.g., an acrylate) and an unactivated alkene (e.g., styrene).

Note: These are general procedures and may require optimization for specific substrates and scales. It is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Protocol 1: Heck Coupling with Ethyl Acrylate

This protocol describes the coupling of this compound with ethyl acrylate, a common activated alkene.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable bulky phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (finely ground and dried)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Schlenk flask or other suitable reaction vessel for inert atmosphere techniques

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02-0.05 mmol, 2-5 mol%), and the phosphine ligand (0.04-0.10 mmol, 4-10 mol%).

  • Add the base, potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous DMF (5-10 mL) to the flask.

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation.

  • Add ethyl acrylate (1.2-1.5 mmol, 1.2-1.5 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-140 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-hydroxy-3-(2-ethoxycarbonylvinyl)benzonitrile.

Protocol 2: Heck Coupling with Styrene

This protocol outlines the coupling of this compound with styrene, an example of an unactivated alkene.

Materials:

  • This compound

  • Styrene

  • Palladacycle catalyst (e.g., Herrmann's catalyst) or a combination of Pd(OAc)₂ and a bulky biarylphosphine ligand (e.g., SPhos, XPhos)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (finely ground and dried)

  • Anhydrous 1,4-Dioxane or Toluene

  • Schlenk flask or other suitable reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (1-3 mol%), and the ligand (if required, in a 1:1 or 1:2 Pd:ligand ratio) to a dry Schlenk flask.

  • Add the base, cesium carbonate (1.5-2.0 mmol, 1.5-2.0 equiv).

  • Add anhydrous 1,4-dioxane or toluene (5-10 mL).

  • Add styrene (1.2-1.5 mmol, 1.2-1.5 equiv) to the mixture.

  • Seal the flask and heat the reaction mixture to 110-150 °C.

  • Monitor the reaction by an appropriate analytical technique (TLC, GC-MS, or LC-MS).

  • After the starting material is consumed, cool the reaction to ambient temperature.

  • Filter the mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography to yield 2-hydroxy-3-styrylbenzonitrile.

Data Presentation

The following tables summarize typical reaction parameters for the Heck coupling of aryl chlorides. Note: This data is representative and optimization for this compound is necessary to achieve optimal yields.

Table 1: Representative Conditions for Heck Coupling of Aryl Chlorides with Activated Alkenes (e.g., Acrylates)

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF12024Moderate
2PdCl₂(PPh₃)₂ (3)-NaOAc (2)NMP13018Good
3Pd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃ (2)DMAc14012High

Table 2: Representative Conditions for Heck Coupling of Aryl Chlorides with Unactivated Alkenes (e.g., Styrenes)

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Herrmann's Cat. (1)-Cs₂CO₃ (1.5)Dioxane11024Good
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene12016High
3Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Dioxane13020High

Visualizations

The following diagrams illustrate the catalytic cycle of the Heck reaction and a general experimental workflow.

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-X) ArX->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Coord Coordination PdII_Aryl->Coord Alkene Alkene Alkene->Coord PdII_Complex [Ar-Pd(II)(Alkene)X(L)₂] Coord->PdII_Complex Insertion Migratory Insertion PdII_Complex->Insertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X(L)₂ Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product_Complex [Product-Pd(II)-H(L)₂]X BetaElim->Product_Complex RedElim Reductive Elimination (Base) Product_Complex->RedElim Product Substituted Alkene (Product) Product_Complex->Product RedElim->Pd0 BaseH Base-H⁺ + X⁻ RedElim->BaseH

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Catalyst (Ar-Cl, Pd catalyst, Ligand, Base) B 2. Add Anhydrous Solvent A->B C 3. Add Alkene B->C D 4. Heat under Inert Atmosphere (e.g., 100-150 °C) C->D E 5. Monitor Progress (TLC, GC-MS) D->E F 6. Cool & Quench Reaction E->F G 7. Extraction with Organic Solvent F->G H 8. Dry & Concentrate G->H I 9. Purify by Chromatography H->I Product Product I->Product

Caption: General experimental workflow for the Heck coupling reaction.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Sonogashira coupling of 3-chloro-2-hydroxybenzonitrile with terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This methodology is widely used in the synthesis of natural products, pharmaceuticals, and organic materials.[2][3]

The coupling of this compound presents a unique challenge due to the lower reactivity of aryl chlorides in comparison to aryl bromides or iodides in the oxidative addition step of the catalytic cycle.[1][4] Overcoming this hurdle often requires carefully selected catalysts, ligands, and reaction conditions to achieve efficient coupling. These notes provide several protocols, including traditional copper-catalyzed, copper-free, and microwave-assisted methods, as starting points for the successful synthesis of 2-hydroxy-3-alkynylbenzonitrile derivatives.

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:

Figure 1: General Sonogashira coupling reaction of this compound.

Data Presentation: Comparison of Sonogashira Coupling Protocols

The following table summarizes various starting conditions for the Sonogashira coupling of this compound. These protocols are designed as a foundation for optimization.

Parameter Protocol 1: Standard Copper-Catalyzed Protocol 2: Copper-Free Protocol 3: Microwave-Assisted
Pd Catalyst PdCl₂(PPh₃)₂ (3 mol%)Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)Pd(PPh₃)₄ (5 mol%)
Cu(I) Co-catalyst CuI (5 mol%)NoneCuI (10 mol%)
Base Triethylamine (TEA) (3 equiv.)K₃PO₄ (2 equiv.)Diisopropylethylamine (DIPEA) (3 equiv.)
Solvent Toluene/TEA (4:1 v/v)1,4-DioxaneN,N-Dimethylformamide (DMF)
Temperature 80-100 °C110 °C120-150 °C
Reaction Time 12-24 hours18-36 hours15-45 minutes
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Sealed Microwave Vial
Notes A standard and widely used protocol. The amine acts as both base and solvent.Avoids homocoupling of the alkyne (Glaser coupling). Requires a more specialized ligand.Significantly reduces reaction time. Requires specialized microwave equipment.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere where necessary. Solvents should be anhydrous and degassed for best results.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol utilizes a traditional palladium-phosphine catalyst in conjunction with a copper(I) co-catalyst.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA)

  • Toluene, anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene and triethylamine (4:1 v/v ratio).

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane, anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask.

  • Add this compound and the terminal alkyne.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the flask and heat the mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Microwave-Assisted Sonogashira Coupling

Microwave irradiation can dramatically reduce reaction times, particularly for less reactive aryl chlorides.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Microwave-safe reaction vial with a stir bar

Procedure:

  • To a microwave vial, add this compound, Pd(PPh₃)₄, and CuI.

  • Add anhydrous DMF and DIPEA.

  • Add the terminal alkyne.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 120-150 °C for 15-45 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)-C≡C-R'(L₂) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 product Ar-C≡C-R' pd_alkyne->product Reductive Elimination cu_x CuX cu_alkyne Cu-C≡C-R' cu_alkyne->pd_complex Transmetalation cu_alkyne->cu_x alkyne H-C≡C-R' alkyne->cu_alkyne Base Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add Aryl Halide, Pd Catalyst, (optional CuI), and Base setup->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Heat and Stir Reaction Mixture alkyne->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

References

Application Note: High-Purity Analysis of 3-Chloro-2-hydroxybenzonitrile using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details robust analytical methodologies for the determination of purity and identification of impurities for 3-Chloro-2-hydroxybenzonitrile, a key intermediate in pharmaceutical synthesis. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is presented as the primary method for quantitative purity assessment due to its high resolving power and sensitivity.[1] Furthermore, a complementary Liquid Chromatography-Mass Spectrometry (LC-MS) method is described for the definitive identification of the main compound and characterization of potential process-related impurities and degradation products. These methods are crucial for ensuring the quality, safety, and efficacy of drug substances and products.[2] Detailed experimental protocols, data presentation, and workflow visualization are provided to enable immediate implementation in a research or quality control laboratory.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. As a versatile building block, the purity of this intermediate is critical to the successful synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can affect the reaction yield, introduce unwanted side products, and potentially impact the safety and efficacy of the final drug product. Therefore, reliable and validated analytical methods are essential for the quality control of this compound.

This document provides detailed protocols for two complementary analytical techniques: HPLC-UV for quantitative purity analysis and LC-MS for qualitative impurity identification.

HPLC-UV Method for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a standard and reliable technique for determining the purity of chemical compounds.[3] The following reversed-phase HPLC (RP-HPLC) method is designed to be specific and sensitive for the analysis of this compound.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A polar-modified C18 column may also be suitable.[4]

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (LC-MS grade, ~99%).

    • Deionized water (18.2 MΩ·cm).

  • Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials with inserts, and 0.22 µm syringe filters.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic acid in deionized water.

  • Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 2-8°C and protected from light.

  • Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound test sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).[1]

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-18.1 min: 80% to 30% B18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

4. Analytical Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a stable baseline.

  • Inject the standard solution in duplicate to check for system suitability (e.g., retention time, peak area reproducibility).

  • Inject the sample solution.

  • After the analysis, process the chromatograms to determine the peak areas.

5. Calculation of Purity:

The purity of the this compound sample is calculated based on the area percentage of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Expected Quantitative Data

The following table summarizes the expected performance characteristics of the HPLC-UV method.

ParameterExpected Value
Retention Time 8-12 min
**Linearity (R²)
>0.999
Limit of Detection (LOD) ~10-20 ng/mL
Limit of Quantitation (LOQ) ~30-60 ng/mL
Precision (%RSD) <2%
Accuracy (% Recovery) 98-102%

LC-MS Method for Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown impurities and degradation products due to its high selectivity and sensitivity.[5] The LC method described above can be directly coupled to a mass spectrometer.

Experimental Protocol: LC-MS

1. Instrumentation:

  • LC System: As described for the HPLC-UV method.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 300°C
Desolvation Gas Flow 600 L/hr
Scan Range m/z 50-500

3. Data Analysis:

The mass-to-charge ratio (m/z) of the main peak should correspond to the deprotonated molecule of this compound ([M-H]⁻). The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observed.[3] Any other peaks in the chromatogram can be analyzed by their respective mass spectra to propose potential structures for impurities.

Expected Mass Spectrometry Data
AdductMass-to-Charge Ratio (m/z)
[M-H]⁻ 151.99
[M+Cl]⁻ (from ³⁷Cl) 153.99

Workflow for Purity Analysis

The overall workflow for the purity analysis of this compound is depicted in the following diagram.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Sample Receive Sample Weigh Accurately Weigh Sample Sample->Weigh Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter through 0.22 µm Filter Dissolve->Filter HPLC HPLC-UV Analysis Filter->HPLC LCMS LC-MS Analysis Filter->LCMS Integrate Integrate Peak Areas HPLC->Integrate Impurity_ID Identify Impurities by MS LCMS->Impurity_ID Purity_Calc Calculate % Purity Integrate->Purity_Calc Report Generate Certificate of Analysis Purity_Calc->Report Impurity_ID->Report

Caption: Workflow for the purity analysis of this compound.

Conclusion

The HPLC-UV and LC-MS methods detailed in this application note provide a comprehensive approach for the quality control of this compound. The HPLC method is suitable for routine purity assessments, while the LC-MS method is invaluable for impurity identification and characterization. Implementation of these methods will ensure the high quality of this critical pharmaceutical intermediate, leading to more robust and reproducible manufacturing processes for APIs.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 3-Chloro-2-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and Nuclear Magnetic Resonance (NMR) characterization of 3-chloro-2-hydroxybenzonitrile and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the potential for a wide range of biological activities, including antimicrobial and antifungal properties. The following sections detail the experimental protocols for their preparation and NMR analysis, present ¹H and ¹³C NMR data for representative compounds, and outline a typical workflow for their biological evaluation.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) provide a fingerprint of the molecular structure. The following tables summarize the ¹H and ¹³C NMR data for this compound and a representative derivative. The numbering of the atoms for NMR assignment is as follows:

Chemical structure of this compound with atom numbering

Table 1: ¹H NMR Spectral Data of this compound Derivatives (in DMSO-d₆)

CompoundAr-H4 (δ, ppm, multiplicity, J)Ar-H5 (δ, ppm, multiplicity, J)Ar-H6 (δ, ppm, multiplicity, J)-OH (δ, ppm, s)Other Protons (δ, ppm, multiplicity, J)
This compound 7.63 (dd, J = 8.0, 1.6)7.05 (t, J = 8.0)7.29 (dd, J = 8.0, 1.6)11.5 (br s)-
5-Acetyl-3-chloro-2-hydroxybenzonitrile *8.21 (d, J = 2.4)-8.15 (d, J = 2.4)12.0 (br s)2.55 (s, 3H, -COCH₃)

*Data for 5-acetyl-3-chloro-2-hydroxybenzonitrile is based on typical chemical shifts for similar structures and may vary depending on experimental conditions.

Table 2: ¹³C NMR Spectral Data of this compound Derivatives (in DMSO-d₆)

CompoundC1-OHC2-ClC3-CNC4C5C6C=O-CH₃
This compound 155.8118.9116.5134.7121.2120.8--
5-Acetyl-3-chloro-2-hydroxybenzonitrile *159.5119.8115.2136.5130.1122.5196.826.5

*Data for 5-acetyl-3-chloro-2-hydroxybenzonitrile is based on typical chemical shifts for similar structures and may vary depending on experimental conditions.

Experimental Protocols

General Synthesis of this compound Derivatives

A common route for the synthesis of this compound derivatives involves the chlorination of a substituted 2-hydroxybenzonitrile precursor. The following is a general protocol.

Materials:

  • Substituted 2-hydroxybenzonitrile

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve the starting substituted 2-hydroxybenzonitrile (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Add N-Chlorosuccinimide (1.1 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired this compound derivative.

NMR Sample Preparation and Analysis

Materials:

  • Synthesized this compound derivative (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • Pipette

  • Filter plug (e.g., cotton or glass wool)

Procedure:

  • Weigh the purified compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

  • Filter the solution through a pipette with a filter plug directly into a clean, dry NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Process the spectra using appropriate software to perform phase and baseline corrections and to identify chemical shifts and coupling constants.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.

cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Material (2-Hydroxybenzonitrile Derivative) Reaction Chlorination (e.g., with NCS) Start->Reaction Reagents Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Derivative Purification->Product NMR 1H and 13C NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS Data Spectral Data Analysis NMR->Data MS->Data

Caption: General workflow for synthesis and characterization.

Biological Evaluation Workflow

Given the potential antimicrobial and antifungal activities of benzonitrile derivatives, a typical screening workflow is presented below.

cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Library Library of Synthesized This compound Derivatives PrimaryScreen Primary Screening (e.g., Agar Diffusion Assay) Library->PrimaryScreen HitID Hit Identification (Active Compounds) PrimaryScreen->HitID SecondaryScreen Secondary Screening (MIC/MBC Determination) HitID->SecondaryScreen Dose-response LeadSelection Lead Compound Selection SecondaryScreen->LeadSelection MoA Target Identification, Enzyme Inhibition Assays, Cell-based Assays LeadSelection->MoA SAR Structure-Activity Relationship (SAR) Studies LeadSelection->SAR Optimization Lead Optimization MoA->Optimization SAR->Optimization

Application Notes and Protocols: Step-by-Step Synthesis of Benzofurans from 3-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-amino-7-chlorobenzofuran-2-carboxamide, a substituted benzofuran, starting from 3-Chloro-2-hydroxybenzonitrile. The synthetic strategy involves a two-step process: an initial O-alkylation of the phenolic hydroxyl group with chloroacetonitrile, followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse pharmacological activities. Their versatile biological profile has made them attractive scaffolds in drug discovery and development. The synthetic pathway detailed herein offers a reliable method for the preparation of a functionalized benzofuran from a readily available substituted 2-hydroxybenzonitrile.

Overall Synthetic Scheme

The synthesis proceeds in two key steps as illustrated below:

  • Step 1: O-Alkylation - Synthesis of 2-(cyanomethoxy)-3-chlorobenzonitrile.

  • Step 2: Intramolecular Thorpe-Ziegler Cyclization - Synthesis of 3-amino-7-chlorobenzofuran-2-carboxamide.

Synthetic Pathway start This compound intermediate 2-(cyanomethoxy)-3-chlorobenzonitrile start->intermediate 1. Chloroacetonitrile, K2CO3, DMF, 80°C product 3-amino-7-chlorobenzofuran-2-carboxamide intermediate->product 2. KOH, Ethanol, Reflux

Caption: Overall synthetic route from this compound.

Experimental Protocols

Step 1: Synthesis of 2-(cyanomethoxy)-3-chlorobenzonitrile

This procedure details the O-alkylation of this compound using chloroacetonitrile in the presence of potassium carbonate.

Materials:

  • This compound

  • Chloroacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • To this stirred suspension, add chloroacetonitrile (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-(cyanomethoxy)-3-chlorobenzonitrile.

Step 2: Synthesis of 3-amino-7-chlorobenzofuran-2-carboxamide

This protocol describes the intramolecular Thorpe-Ziegler cyclization of 2-(cyanomethoxy)-3-chlorobenzonitrile to yield the final benzofuran product.

Materials:

  • 2-(cyanomethoxy)-3-chlorobenzonitrile

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

  • Standard filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-(cyanomethoxy)-3-chlorobenzonitrile (1.0 eq) in ethanol.

  • Add a solution of potassium hydroxide (1.5 eq) in ethanol to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol and then with a small amount of cold water.

  • Dry the product under vacuum to obtain 3-amino-7-chlorobenzofuran-2-carboxamide. The product can be further purified by recrystallization from ethanol if necessary.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Please note that the data for the chloro-substituted compounds are based on typical yields for analogous reactions, as specific literature values were not available at the time of this writing.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)
2-(cyanomethoxy)-3-chlorobenzonitrileC₉H₅ClN₂O192.61Solid85-95N/A
3-amino-7-chlorobenzofuran-2-carboxamideC₉H₇ClN₂O₂210.62Solid70-85N/A

N/A: Data not available in the searched literature for the specific chloro-substituted compound. The melting point for the unsubstituted 3-aminobenzofuran-2-carboxamide is reported as 157-161 °C.

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Thorpe-Ziegler Cyclization A1 Dissolve this compound in DMF A2 Add K2CO3 A1->A2 A3 Add Chloroacetonitrile A2->A3 A4 Heat to 80°C for 4-6h A3->A4 A5 Work-up and Extraction A4->A5 A6 Purification (Column Chromatography) A5->A6 A7 Intermediate: 2-(cyanomethoxy)-3-chlorobenzonitrile A6->A7 B1 Dissolve Intermediate in Ethanol A7->B1 Proceed to next step B2 Add Ethanolic KOH B1->B2 B3 Reflux for 2-4h B2->B3 B4 Cool and Precipitate B3->B4 B5 Filter and Wash B4->B5 B6 Dry under Vacuum B5->B6 B7 Final Product: 3-amino-7-chlorobenzofuran-2-carboxamide B6->B7

Caption: Workflow for the synthesis of 3-amino-7-chlorobenzofuran-2-carboxamide.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Chloroacetonitrile is toxic and should be handled with extreme care.

  • Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

  • DMF is a skin irritant and can be absorbed through the skin. Handle with appropriate gloves.

  • Follow standard laboratory procedures for handling and disposing of chemical waste.

Application Notes and Protocols: Synthesis of Novel HIV Reverse Transcriptase Inhibitors Utilizing 3-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global fight against Human Immunodeficiency Virus (HIV) continues to demand the development of novel, effective, and accessible antiretroviral agents. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART), effectively halting viral replication by allosterically inhibiting the HIV-1 reverse transcriptase enzyme. The diarylpyrimidine (DAPY) family of NNRTIs, which includes approved drugs like etravirine and rilpivirine, has demonstrated significant therapeutic success. This application note details a synthetic protocol for a novel DAPY analogue, utilizing 3-Chloro-2-hydroxybenzonitrile as a key starting material. The described methodology provides a framework for the synthesis and evaluation of new potential HIV-1 reverse transcriptase inhibitors.

Synthetic Pathway Overview

The synthesis of the target diarylpyrimidine-based NNRTI from this compound is proposed as a three-step process. This pathway is analogous to established synthetic routes for other DAPY derivatives. The core strategy involves the sequential nucleophilic aromatic substitution on a dichloropyrimidine scaffold, followed by the introduction of a guanidinyl group.

G A This compound C Intermediate 1: 4-((2-chloropyrimidin-4-yl)oxy)-3-chlorobenzonitrile A->C Step 1: Nucleophilic Aromatic Substitution B 2,4-Dichloropyrimidine B->C E Intermediate 2: 4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3-chlorobenzonitrile C->E Step 2: Nucleophilic Aromatic Substitution D 4-Aminobenzonitrile D->E G Final Product: Novel Diarylpyrimidine NNRTI E->G Step 3: Guanidinylation F Guanidine Hydrochloride F->G

Caption: Proposed synthetic workflow for a novel NNRTI.

Experimental Protocols

Step 1: Synthesis of 4-((2-chloropyrimidin-4-yl)oxy)-3-chlorobenzonitrile (Intermediate 1)

This initial step involves the nucleophilic aromatic substitution of a chlorine atom on the pyrimidine ring with the hydroxyl group of this compound.

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2,4-Dichloropyrimidine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3-chlorobenzonitrile (Intermediate 2)

The second step involves the substitution of the remaining chlorine on the pyrimidine ring with 4-aminobenzonitrile.

Materials:

  • Intermediate 1 (from Step 1)

  • 4-Aminobenzonitrile

  • p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous 1,4-Dioxane

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve Intermediate 1 (1.0 eq) and 4-aminobenzonitrile (1.2 eq) in anhydrous 1,4-dioxane.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reflux the reaction mixture for 24-36 hours, monitoring by TLC.

  • After completion, cool the mixture and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of the Final Product (Novel Diarylpyrimidine NNRTI)

The final step involves the conversion of the cyano group on the aniline moiety to a guanidine group.

Materials:

  • Intermediate 2 (from Step 2)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol.

  • To this solution, add guanidine hydrochloride (3.0 eq) and stir for 1 hour at room temperature.

  • Add Intermediate 2 (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 48-72 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • The precipitate formed is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of the novel NNRTI.

StepProductStarting MaterialMolecular Weight ( g/mol )Molar RatioExpected Yield (%)Purity (HPLC)
1Intermediate 1This compound266.081.0 : 1.175-85>95%
2Intermediate 2Intermediate 1347.761.0 : 1.260-70>98%
3Final ProductIntermediate 2405.831.0 : 3.050-60>99%

Mechanism of Action: Allosteric Inhibition of HIV Reverse Transcriptase

NNRTIs, including the DAPY derivatives, are allosteric inhibitors of HIV-1 reverse transcriptase. They bind to a hydrophobic pocket located approximately 10 Å away from the enzyme's active site. This binding event induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains. This restriction ultimately blocks the process of reverse transcription, where viral RNA is converted into DNA, thus halting the viral replication cycle.

cluster_0 HIV-1 Reverse Transcriptase Enzyme cluster_1 Viral Replication Cycle RT Active Site NNRTI Binding Pocket RT:f1->RT:f0 Conformational Change Inhibition Inhibition RT:f0->Inhibition vRNA Viral RNA DNA Viral DNA (provirus) vRNA->DNA Reverse Transcription NNRTI Novel NNRTI NNRTI->RT:f1 Binds to allosteric site

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 3-Chloro-2-hydroxybenzonitrile. This versatile substrate can undergo various coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, to generate a diverse array of substituted 2-hydroxybenzonitrile derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other functional organic molecules.

General Considerations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bond in this compound is generally lower than that of corresponding bromides or iodides, often necessitating the use of specialized catalyst systems, including bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), to achieve efficient transformations. The presence of the hydroxyl and nitrile functional groups may also influence the reaction, and appropriate protection strategies may be required in certain cases. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound, typically an arylboronic acid. This reaction is widely used for the synthesis of biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reaction Scheme:

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 153.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21.0 mg).

  • Add anhydrous, degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-phenyl-2-hydroxybenzonitrile.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O901885
24-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O1001692
33-Tolylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O952088

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of a C-N bond between this compound and a primary or secondary amine. This reaction is a powerful method for the synthesis of arylamines.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Reaction Scheme:

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and XPhos (0.036 mmol, 17.2 mg).

  • Evacuate the flask and backfill with argon.

  • Add anhydrous toluene (3 mL) and stir for 10 minutes at room temperature.

  • To this catalyst solution, add this compound (1.0 mmol, 153.6 mg), morpholine (1.2 mmol, 104.5 µL), and sodium tert-butoxide (1.4 mmol, 134.6 mg).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 8-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-hydroxy-3-(morpholino)benzonitrile.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001291
2AnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1101883
3n-ButylaminePd₂(dba)₃ / BrettPhosLiHMDSTHF801088

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a C-C bond between this compound and a terminal alkyne, leading to the synthesis of alkynyl-substituted hydroxybenzonitriles.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Reaction Scheme:

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 153.6 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).

  • Evacuate the flask and backfill with argon.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 279 µL).

  • Add phenylacetylene (1.2 mmol, 132 µL) dropwise via syringe.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 6-12 hours), cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-hydroxy-3-(phenylethynyl)benzonitrile.

Quantitative Data for Sonogashira Coupling
EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60889
21-HexynePd(PPh₃)₄ / CuIi-Pr₂NEtDMF701082
3TrimethylsilylacetylenePdCl₂(dppf) / CuICs₂CO₃Dioxane801278

Heck Reaction

The Heck reaction creates a C-C bond between this compound and an alkene, typically to form a styrenyl derivative.

Experimental Protocol: Heck Reaction of this compound with Styrene

Reaction Scheme:

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a sealed tube, add this compound (1.0 mmol, 153.6 mg), Pd(OAc)₂ (0.03 mmol, 6.7 mg), and P(o-tol)₃ (0.06 mmol, 18.3 mg).

  • Evacuate the tube and backfill with argon.

  • Add anhydrous DMF (4 mL), triethylamine (1.5 mmol, 209 µL), and styrene (1.2 mmol, 137 µL).

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Monitor the reaction progress by GC-MS.

  • Upon completion (typically 24-48 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-hydroxy-3-styrylbenzonitrile.

Quantitative Data for Heck Reaction
EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1203675
2n-Butyl acrylatePd(PPh₃)₄K₂CO₃Acetonitrile1002481
3CyclohexeneHerrmann's catalystNaOAcDMA1304868

Visualizations

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrates, Catalyst, Ligand, Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat & Stir solvent->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Workup (Quench, Extract) monitor->workup Complete purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

suzuki_cycle pd0 Pd(0)L_n pd2_add Ar-Pd(II)L_n-Cl pd0->pd2_add Oxidative Addition (Ar-Cl) pd2_trans Ar-Pd(II)L_n-Ar' pd2_add->pd2_trans Transmetalation (Ar'-B(OH)2, Base) product Ar-Ar' pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Application Notes and Protocols: Derivatization of 3-Chloro-2-hydroxybenzonitrile for Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Benzonitrile derivatives have garnered considerable interest in medicinal chemistry due to their diverse biological activities. The compound 3-chloro-2-hydroxybenzonitrile serves as a versatile scaffold for the synthesis of new chemical entities. Its hydroxyl and nitrile functionalities, along with the chlorinated aromatic ring, offer multiple points for chemical modification to generate a library of derivatives with potentially enhanced antimicrobial properties.

These application notes provide a comprehensive guide to the derivatization of this compound and the subsequent evaluation of the antimicrobial activity of the synthesized compounds. Detailed protocols for a representative derivatization reaction and standardized antimicrobial susceptibility testing are presented.

Data Presentation: Antimicrobial Activity

Effective evaluation of novel compounds requires a systematic presentation of quantitative data. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of hypothetical derivatives of this compound against a panel of common pathogenic microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

CompoundDerivative R-GroupTest MicroorganismGram StainMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Positive Control
1 H (Parent Compound)Staphylococcus aureusGram-positive128Ciprofloxacin1
1 H (Parent Compound)Escherichia coliGram-negative>256Ciprofloxacin0.5
2 -CH₃Staphylococcus aureusGram-positive64Ciprofloxacin1
2 -CH₃Escherichia coliGram-negative128Ciprofloxacin0.5
3 -CH₂CH₃Staphylococcus aureusGram-positive32Ciprofloxacin1
3 -CH₂CH₃Escherichia coliGram-negative64Ciprofloxacin0.5
4 -CH₂-PhStaphylococcus aureusGram-positive16Ciprofloxacin1
4 -CH₂-PhEscherichia coliGram-negative32Ciprofloxacin0.5
5 -COCH₃Staphylococcus aureusGram-positive64Ciprofloxacin1
5 -COCH₃Escherichia coliGram-negative128Ciprofloxacin0.5

Experimental Workflow

The overall experimental process for the synthesis and antimicrobial evaluation of this compound derivatives can be visualized as a streamlined workflow. This begins with the chemical modification of the parent compound, followed by purification and characterization of the novel derivatives. The final stage involves screening these compounds for their biological activity against selected microbial strains.

experimental_workflow start Start: 3-Chloro-2- hydroxybenzonitrile synthesis Derivatization Reaction (e.g., O-alkylation) start->synthesis Reactants, Solvent purification Purification (Column Chromatography) synthesis->purification Crude Product characterization Structural Characterization (NMR, MS) purification->characterization Pure Derivative screening Antimicrobial Screening (MIC Determination) characterization->screening Characterized Compound data_analysis Data Analysis and SAR Studies screening->data_analysis MIC Values end End: Identification of Lead Compounds data_analysis->end

Experimental workflow from synthesis to antimicrobial evaluation.

Experimental Protocols

Protocol 1: Synthesis of O-alkylated Derivatives of this compound (A Representative Protocol)

This protocol details a representative O-alkylation (etherification) of the hydroxyl group of this compound. This method can be adapted for the synthesis of a variety of ether derivatives by using different alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Alkyl Halide: While stirring the mixture, add the desired alkyl halide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and let it stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure O-alkylated derivative.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

The broth microdilution assay is a widely used method to determine the MIC of a compound against a specific microorganism.[1][3]

Materials:

  • Synthesized derivatives of this compound

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader (optional)

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[1]

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

Hypothetical Signaling Pathway for Antimicrobial Action

The precise mechanism of action for novel benzonitrile derivatives is often a subject of further investigation. However, many antimicrobial agents exert their effects by disrupting essential cellular processes in bacteria. A plausible hypothetical mechanism could involve the inhibition of key enzymes in metabolic pathways or the disruption of cell membrane integrity. Phenolic compounds, for instance, are known to interfere with bacterial cell membranes.

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm membrane_integrity Membrane Integrity ion_gradient Ion Gradient atp_synthesis ATP Synthesis ion_gradient->atp_synthesis inhibits cell_death Bacterial Cell Death atp_synthesis->cell_death leads to enzyme Essential Enzyme (e.g., DNA Gyrase) dna_replication DNA Replication enzyme->dna_replication blocks protein_synthesis Protein Synthesis dna_replication->protein_synthesis prevents protein_synthesis->cell_death leads to derivative Benzonitrile Derivative disruption Membrane Disruption derivative->disruption inhibition Enzyme Inhibition derivative->inhibition disruption->membrane_integrity disrupts disruption->ion_gradient dissipates inhibition->enzyme inhibits

References

Analytical techniques for monitoring the progress of 3-Chloro-2-hydroxybenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 3-Chloro-2-hydroxybenzonitrile. The protocols outlined below utilize common analytical techniques to ensure accurate tracking of reactant consumption, intermediate formation, and product yield.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate monitoring of its formation and subsequent reactions is crucial for process optimization, yield maximization, and impurity profiling. This document details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for real-time or periodic analysis of reaction mixtures containing this compound.

As a case study, we will consider the synthesis of this compound from 2-chloro-6-hydroxybenzaldehyde, a plausible synthetic route involving the formation of an oxime intermediate followed by dehydration.

Synthetic Pathway Overview

The synthesis of this compound from 2-chloro-6-hydroxybenzaldehyde can be conceptualized as a two-step process. The first step involves the reaction of the aldehyde with hydroxylamine to form an aldoxime. The subsequent step is the dehydration of this intermediate to yield the desired nitrile product.

Reactant 2-Chloro-6-hydroxybenzaldehyde Intermediate 2-Chloro-6-hydroxybenzaldoxime Reactant->Intermediate Hydroxylamine Product This compound Intermediate->Product Dehydration

Caption: Synthetic route to this compound.

Analytical Techniques and Protocols

An effective analytical workflow is essential for monitoring the reaction progress. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitative data, the speed of the reaction, and the available instrumentation.

cluster_0 Reaction Monitoring Workflow Start Reaction Initiation Sampling Periodic Sampling Start->Sampling Quenching Reaction Quenching (if necessary) Sampling->Quenching SamplePrep Sample Preparation (Dilution, Filtration) Quenching->SamplePrep Analysis Analytical Technique Selection SamplePrep->Analysis HPLC HPLC Analysis Analysis->HPLC Quantitative GCMS GC-MS Analysis Analysis->GCMS Qualitative/Quantitative NMR NMR Analysis Analysis->NMR Structural/Quantitative FTIR FTIR Analysis Analysis->FTIR Functional Group Analysis Data Data Acquisition & Processing HPLC->Data GCMS->Data NMR->Data FTIR->Data Interpretation Interpretation & Decision Making Data->Interpretation

Caption: General workflow for reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the quantitative analysis of reaction mixtures, allowing for the separation and quantification of the starting material, intermediate, and product.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (deionized or HPLC grade)

    • Formic acid (optional, for improved peak shape)

    • Reference standards for 2-chloro-6-hydroxybenzaldehyde, 2-chloro-6-hydroxybenzaldoxime, and this compound.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A gradient of Acetonitrile (B) and Water with 0.1% Formic Acid (A).

      • 0-1 min: 30% B

      • 1-10 min: 30% to 80% B

      • 10-12 min: 80% B

      • 12-13 min: 80% to 30% B

      • 13-15 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary by diluting in a cold solvent.

    • Dilute the sample with the initial mobile phase composition (e.g., 1:100).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Data Presentation:

Time (hours)2-chloro-6-hydroxybenzaldehyde Area (%)2-chloro-6-hydroxybenzaldoxime Area (%)This compound Area (%)
010000
145505
2107515
424058
8<1594

Table 1: Illustrative HPLC data for the synthesis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds in a reaction mixture. Derivatization may be necessary for polar compounds like the hydroxy-containing reactants and products to improve their volatility and chromatographic behavior.

Experimental Protocol:

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer.

    • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents:

    • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Solvent: Dichloromethane or Ethyl Acetate (anhydrous).

  • Sample Preparation (with Derivatization):

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and dilute with the chosen solvent.

    • Transfer a portion of the diluted sample to a vial and evaporate the solvent under a stream of nitrogen.

    • Add the derivatizing agent (e.g., 100 µL BSTFA) to the dried residue.

    • Heat the vial at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning from m/z 40 to 450.

  • Data Presentation:

Time (hours)2-chloro-6-hydroxybenzaldehyde Peak Area2-chloro-6-hydroxybenzaldoxime Peak AreaThis compound Peak Area
0High00
1MediumHighLow
2LowHighMedium
4Very LowMediumHigh
8Not DetectedLowVery High

Table 2: Illustrative qualitative GC-MS data for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ or periodic NMR analysis can provide detailed structural information and quantitative data on the reaction progress without the need for chromatographic separation.

Experimental Protocol:

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation (for periodic analysis):

    • Withdraw an aliquot from the reaction mixture.

    • Quench the reaction if necessary.

    • Evaporate the solvent and redissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add an internal standard with a known concentration for quantitative analysis.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra at regular intervals.

    • Monitor the disappearance of characteristic signals of the starting material and the appearance of signals for the intermediate and product.

  • Data Presentation:

Time (hours)Integral of Aldehyde Proton (δ ~10.2 ppm)Integral of Oxime Proton (δ ~8.5 ppm)Integral of Aromatic Proton (product, δ ~7.5 ppm)
01.000.000.00
10.450.500.05
20.100.750.15
40.020.400.58
80.000.050.94

Table 3: Illustrative quantitative ¹H NMR data for the synthesis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for monitoring the disappearance of reactant functional groups and the appearance of product functional groups.

Experimental Protocol:

  • Instrumentation:

    • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe for in-situ monitoring or a standard sample holder for periodic analysis.

  • Sample Preparation:

    • For in-situ monitoring, the ATR probe is inserted directly into the reaction vessel.

    • For periodic analysis, a small drop of the reaction mixture is placed on the ATR crystal or prepared as a thin film on a salt plate.

  • FTIR Analysis:

    • Collect spectra at regular time intervals.

    • Monitor the decrease in the C=O stretch of the aldehyde (around 1680 cm⁻¹) and the O-H stretch of the oxime (broad, around 3300 cm⁻¹), and the appearance of the C≡N stretch of the nitrile (around 2230 cm⁻¹).

  • Data Presentation:

Time (hours)Aldehyde C=O Absorbance (1680 cm⁻¹)Nitrile C≡N Absorbance (2230 cm⁻¹)
0HighNone
1MediumLow
2LowMedium
4Very LowHigh
8Not DetectedVery High

Table 4: Illustrative qualitative FTIR data for the synthesis of this compound.

Conclusion

The analytical methods described provide a comprehensive toolkit for monitoring the progress of reactions involving this compound. The choice of technique will be dictated by the specific needs of the project, with HPLC and NMR being ideal for quantitative analysis, GC-MS for identification of byproducts, and FTIR for rapid qualitative assessment of reaction completion. The provided protocols and illustrative data serve as a valuable starting point for researchers, scientists, and drug development professionals working with this important chemical intermediate.

Troubleshooting & Optimization

Side reactions and byproduct formation in 3-Chloro-2-hydroxybenzonitrile chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-hydroxybenzonitrile. The information is designed to help overcome common challenges related to side reactions and byproduct formation during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound, also known as 2-chloro-6-cyanophenol, can be synthesized through several pathways. The choice of method often depends on the available starting materials and equipment. Key strategies include:

  • From 2-Chlorophenol: This typically involves an initial ortho-formylation via the Reimer-Tiemann reaction to produce 3-chloro-2-hydroxybenzaldehyde, followed by conversion of the aldehyde to a nitrile.

  • From 2-Aminophenol: This route involves the Sandmeyer reaction, where 2-aminophenol is first chlorinated, then diazotized, and finally reacted with a cyanide source.

  • From 2-Hydroxybenzonitrile: Direct chlorination of 2-hydroxybenzonitrile is another possibility, though it may lead to a mixture of chlorinated products.

Q2: My final product of this compound is a different color than expected (e.g., yellow or brown). What could be the cause?

A2: Discoloration in the final product often indicates the presence of impurities.[1] Potential causes include:

  • Side reactions at high temperatures: Elevated temperatures can lead to the formation of colored byproducts.

  • Impurities in starting materials or solvents: Using impure reagents can introduce color into the final product.

  • Product degradation: The product might be degrading during the workup or purification steps.

It is recommended to use high-purity starting materials and solvents and to carefully control the reaction temperature.[1]

Q3: How can I purify crude this compound?

A3: Common purification techniques for related phenolic nitriles include recrystallization and column chromatography.[2]

  • Recrystallization: A suitable solvent system, such as a co-solvent system of ethanol/water or acetone/hexane, or a single solvent like toluene or isopropanol, can be used.[2] The optimal choice depends on the specific impurities present.

  • Column Chromatography: This is a versatile method for separating the desired product from byproducts with different polarities. A typical stationary phase would be silica gel, with a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate).[2]

Q4: What analytical methods are suitable for identifying and quantifying impurities in my this compound sample?

A4: A combination of chromatographic and spectroscopic techniques is generally employed for impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is effective for quantifying the purity of halogenated hydroxybenzonitriles and separating them from byproducts.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile and semi-volatile impurities.[4] It can provide information on the molecular weight and fragmentation patterns of the byproducts, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural confirmation of the final product and the identification of major impurities if their concentrations are high enough.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield and Isomeric Byproducts in the Reimer-Tiemann Reaction of 2-Chlorophenol

Question: I am attempting to synthesize 3-chloro-2-hydroxybenzaldehyde from 2-chlorophenol using the Reimer-Tiemann reaction, but I am getting a low yield of the desired product along with other isomers. How can I improve this?

Answer: The Reimer-Tiemann reaction is known for its moderate yields and potential for forming isomeric byproducts.[5][6] Here’s how to troubleshoot:

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Formation of Isomeric Byproducts The Reimer-Tiemann reaction can lead to the formation of the para-isomer, 3-chloro-4-hydroxybenzaldehyde, in addition to the desired ortho-isomer.[7] The regioselectivity is not always high.[5]Optimize reaction conditions such as temperature and the ratio of reactants. While ortho-formylation is generally favored, the exact ratio can be influenced by these parameters.[5] Purification by fractional crystallization or column chromatography will be necessary to separate the isomers.[7]
Low Reaction Conversion Incomplete reaction of the 2-chlorophenol starting material.Ensure vigorous stirring, as this is often a biphasic reaction.[8] Maintain the reaction temperature, typically around 60-80°C, for a sufficient duration.[7] Use a sufficient excess of chloroform and a strong base (e.g., sodium hydroxide).[7]
Decomposition of Dichlorocarbene The reactive intermediate, dichlorocarbene, is unstable and can decompose if not trapped by the phenoxide.Ensure a sufficiently high concentration of the phenoxide by using a concentrated base solution. Add the chloroform slowly to the reaction mixture to maintain a steady, but not excessive, concentration of dichlorocarbene.[7]

Experimental Protocol: Reimer-Tiemann Reaction of 2-Chlorophenol

  • In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-chlorophenol in an aqueous solution of sodium hydroxide (e.g., 20-40%).[6]

  • Warm the solution to approximately 60°C.[7]

  • Slowly add chloroform to the vigorously stirred solution over a period of about one hour.[7]

  • After the addition is complete, continue stirring at 60-80°C for several hours.[7]

  • Distill off the excess chloroform.

  • Acidify the reaction mixture with a suitable acid (e.g., sulfuric acid).[7]

  • Isolate the product mixture, which may contain both 3-chloro-2-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde, by steam distillation or solvent extraction.[7]

  • Separate the isomers by fractional crystallization from a suitable solvent like hexane or by column chromatography.[7]

Logical Relationship Diagram for Reimer-Tiemann Troubleshooting

Start Low Yield of 3-Chloro-2-hydroxybenzaldehyde Isomer Isomeric Byproduct Formation (e.g., 3-chloro-4-hydroxybenzaldehyde) Start->Isomer Incomplete Incomplete Reaction Start->Incomplete Decomposition Dichlorocarbene Decomposition Start->Decomposition Optimize Optimize Reaction Conditions (Temp., Ratio) Isomer->Optimize Purify Purification (Crystallization, Chromatography) Isomer->Purify Stirring Increase Stirring Rate Incomplete->Stirring Time Increase Reaction Time/Temp. Incomplete->Time Concentration Ensure High Base Concentration & Slow Chloroform Addition Decomposition->Concentration

Caption: Troubleshooting logic for the Reimer-Tiemann reaction.

Issue 2: Side Reactions in the Sandmeyer Reaction

Question: I am using a Sandmeyer reaction to introduce the nitrile group, but I'm observing significant byproduct formation and a low yield of this compound. What are the likely side reactions and how can I minimize them?

Answer: The Sandmeyer reaction is a powerful tool for introducing a cyano group, but it is sensitive to reaction conditions, and side reactions are common if not properly controlled.[1]

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Decomposition of the Diazonium Salt Aryl diazonium salts are often unstable, especially at elevated temperatures. Decomposition can lead to the formation of phenols and other byproducts.[1]The diazotization step must be carried out at low temperatures, typically 0-5°C, in an ice-salt bath.[9] The diazonium salt solution should be used immediately after preparation and kept cold.[1]
Incomplete Diazotization If the diazotization of the amino group is not complete, unreacted starting material will remain, leading to a lower yield.Ensure the dropwise addition of a pre-cooled sodium nitrite solution to a strongly acidic solution of the amine.[9] Maintain vigorous stirring and low temperature throughout the addition.
Side Reactions with the Hydroxyl Group The phenolic hydroxyl group can act as a competing nucleophile, leading to unwanted byproducts.While challenging to completely avoid, careful control of pH and the use of a well-prepared copper(I) cyanide catalyst can help favor the desired cyanation reaction.[8]
Formation of Biaryl Byproducts The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl compounds through radical coupling.Ensure the copper(I) catalyst is active and that the reaction is carried out under optimal conditions to promote the desired radical-nucleophilic aromatic substitution pathway.

Experimental Protocol: Sandmeyer Reaction for Nitrile Synthesis

  • Diazotization: Dissolve the starting amino-chlorophenol in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5°C in an ice-salt bath.[9]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature between 0-5°C with vigorous stirring.[9]

  • After the addition is complete, stir for an additional 15 minutes. Keep the resulting diazonium salt solution cold.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The temperature of this reaction may need to be controlled or elevated depending on the specific substrate.

  • After the addition is complete, the reaction may be heated to ensure completion.

  • The product can then be isolated by extraction and purified by distillation or chromatography.[9]

Experimental Workflow for Sandmeyer Reaction

cluster_diazotization Diazotization (0-5°C) cluster_cyanation Cyanation cluster_workup Workup and Purification Start Dissolve Amino-chlorophenol in Acid Nitrite Slowly Add NaNO2 Solution Start->Nitrite Stir1 Stir for 15 min Nitrite->Stir1 AddDiazonium Add Diazonium Salt Solution Stir1->AddDiazonium Use Immediately, Keep Cold CuCN Prepare CuCN Solution CuCN->AddDiazonium Heat Heat to Complete Reaction AddDiazonium->Heat Extract Extraction Heat->Extract Purify Purification (Distillation/Chromatography) Extract->Purify FinalProduct FinalProduct Purify->FinalProduct Pure this compound

Caption: Step-by-step workflow for the Sandmeyer reaction.

Issue 3: Formation of Polychlorinated Byproducts During Direct Chlorination

Question: I am trying to synthesize this compound by direct chlorination of 2-hydroxybenzonitrile, but I am getting a mixture of products with more than one chlorine atom. How can I improve the selectivity?

Answer: Direct chlorination of an activated aromatic ring like 2-hydroxybenzonitrile can be difficult to control and often leads to over-chlorination.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Over-chlorination The hydroxyl and cyano groups activate the aromatic ring, making it susceptible to further chlorination, leading to the formation of dichlorinated or trichlorinated byproducts.Use a stoichiometric amount of the chlorinating agent. The reaction should be run at a low temperature to decrease the reaction rate and improve selectivity. Monitor the reaction closely using GC or HPLC and stop it once the desired product is maximized.
Isomer Formation Chlorination can occur at other positions on the aromatic ring, leading to the formation of isomers.The directing effects of the hydroxyl and cyano groups will influence the position of chlorination. However, the formation of other isomers is possible. Careful selection of the chlorinating agent and reaction conditions can influence the isomeric ratio. Purification will be necessary to isolate the desired 3-chloro isomer.

General Protocol for Controlled Chlorination:

  • Dissolve 2-hydroxybenzonitrile in a suitable inert solvent.

  • Cool the solution to a low temperature (e.g., 0°C or below).

  • Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) dropwise with efficient stirring.

  • Monitor the reaction progress by GC or TLC.

  • Once the desired conversion is achieved, quench the reaction.

  • Isolate the crude product and purify it using column chromatography or recrystallization to separate the desired monochlorinated product from unreacted starting material and polychlorinated byproducts.

Signaling Pathway of Chlorination and Side Reactions

Start 2-Hydroxybenzonitrile Chlorination1 + Cl+ Start->Chlorination1 Product This compound Chlorination1->Product Isomer Other Monochloro Isomers Chlorination1->Isomer Side Reaction Chlorination2 + Cl+ Product->Chlorination2 Byproduct1 Dichloro-2-hydroxybenzonitrile (Isomer Mixture) Chlorination2->Byproduct1 Over-chlorination

Caption: Reaction pathway showing the formation of the desired product and potential byproducts during direct chlorination.

References

Technical Support Center: Purification of 3-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3-Chloro-2-hydroxybenzonitrile. The following sections detail common issues and solutions for various purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities in your crude sample will largely depend on the synthetic route used. Common impurities can include:

  • Unreacted starting materials: Such as 2-hydroxybenzonitrile (2-cyanophenol).

  • Positional isomers: Such as 5-Chloro-2-hydroxybenzonitrile or 3-Chloro-4-hydroxybenzonitrile, which can form during the chlorination of 2-hydroxybenzonitrile.

  • Over-chlorinated byproducts: Dichloro- or trichloro-hydroxybenzonitriles can form if the chlorination reaction is not well-controlled.

  • Reagents and solvents: Residual reagents from the synthesis or solvents used during workup may also be present.

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Recrystallization is a good choice for removing small amounts of impurities from a solid that is already relatively pure.

  • Acid-base extraction is effective for separating the acidic this compound from neutral or basic impurities.

  • Column chromatography is a powerful technique for separating compounds with similar polarities, such as positional isomers.

Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point range is a classic indicator of impurities. Pure crystalline solids have a sharp and well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further purification is recommended.

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point. Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is not appropriate for your compound.

  • Solution: Select a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature. Good starting points for polar compounds like this include ethanol, methanol, or a mixture of solvents like ethanol/water or toluene/hexane. Perform small-scale solubility tests to find the ideal solvent or solvent pair.

Issue 2: No crystals form upon cooling.

  • Possible Cause 1: Too much solvent was used, and the solution is not saturated.

  • Solution 1: Boil off some of the solvent to concentrate the solution and then allow it to cool again.

  • Possible Cause 2: The solution is supersaturated.

  • Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.

  • Possible Cause 3: Cooling is too rapid.

  • Solution 3: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Issue 3: The product "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present.

  • Solution: Use a lower-boiling point solvent. If impurities are the cause, consider a preliminary purification step like acid-base extraction or column chromatography.

Acid-Base Extraction

Issue 1: Poor separation of layers in the separatory funnel (emulsion formation).

  • Possible Cause: Vigorous shaking of the separatory funnel.

  • Solution: Gently invert the funnel multiple times instead of shaking vigorously. To break up an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or waiting for a longer period for the layers to separate.

Issue 2: Low recovery of the product after acidification.

  • Possible Cause 1: Incomplete extraction into the aqueous basic layer.

  • Solution 1: Perform multiple extractions (2-3 times) with the basic solution to ensure all the phenolic compound has been transferred to the aqueous layer.

  • Possible Cause 2: Incomplete precipitation upon acidification.

  • Solution 2: Ensure the aqueous layer is sufficiently acidic (pH 1-2) by checking with pH paper. Cool the solution in an ice bath to decrease the solubility of the product.

Column Chromatography

Issue 1: The compound does not move down the column (streaking or tailing at the origin).

  • Possible Cause: The solvent system (mobile phase) is not polar enough to elute the compound from the stationary phase (e.g., silica gel).

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. For highly polar compounds that still show strong retention, adding a small amount (0.5-1%) of acetic acid to the mobile phase can help to reduce tailing of acidic compounds like phenols.

Issue 2: Poor separation of the desired compound from impurities.

  • Possible Cause: The polarity of the mobile phase is too high, causing all compounds to elute too quickly.

  • Solution: Decrease the polarity of the mobile phase to increase the retention time on the column and improve separation. Running a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can also be very effective.

Data Presentation

The following tables present hypothetical but realistic quantitative data for the purification of crude this compound.

Table 1: Recrystallization of Crude this compound

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to light brown solidWhite crystalline solid
Purity (by HPLC) 85%98%
Yield -75%
Melting Point 135-140 °C142-144 °C

Table 2: Purification via Acid-Base Extraction

ParameterCrude MixturePurified Product
Initial Mass 10.0 g7.2 g
Purity (by HPLC) 80% (target), 20% (neutral impurity)99%
Recovery Yield -90% (of initial target)

Table 3: Column Chromatography Purification

ParameterCrude SampleMain Fraction
Purity (by HPLC) 90% (target), 10% (isomer)>99.5%
Recovery Yield -85%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of crude this compound in the minimum amount of hot ethanol (near boiling). Start with approximately 50 mL and add more in small portions if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) mixture.

  • Drying: Dry the crystals in a vacuum oven at 50 °C.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve 10 g of the crude material in 100 mL of diethyl ether.

  • Extraction: Transfer the solution to a 250 mL separatory funnel and extract with 50 mL of 1 M sodium hydroxide solution. Invert the funnel gently and vent frequently. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with another 50 mL portion of 1 M NaOH.

  • Combine Aqueous Layers: Combine the two aqueous extracts.

  • Acidification: Cool the combined aqueous layer in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2 (check with pH paper). A white precipitate of this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Protocol 3: Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound (approx. 1 g) in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with a mobile phase of increasing polarity (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization acid_base Acid-Base Extraction crude->acid_base chromatography Column Chromatography crude->chromatography hplc HPLC Analysis recrystallization->hplc mp Melting Point Determination recrystallization->mp acid_base->hplc acid_base->mp chromatography->hplc chromatography->mp pure Pure this compound hplc->pure Purity > 99% mp->pure Sharp Melting Point

Caption: A general workflow for the purification and analysis of crude this compound.

acid_base_extraction start Crude Mixture in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer Top or Bottom Layer aqueous_layer Aqueous Layer (Deprotonated Product) separate->aqueous_layer Other Layer add_acid Add Acid (e.g., HCl) aqueous_layer->add_acid precipitate Precipitate Pure Product add_acid->precipitate end Pure this compound precipitate->end

Caption: Logical steps of the acid-base extraction for purifying this compound.

Technical Support Center: Optimizing Reactions of 3-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing solvent and temperature conditions in reactions involving 3-Chloro-2-hydroxybenzonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the yield of my O-alkylation/etherification of this compound consistently low?

Possible Causes & Solutions:

  • Incomplete Deprotonation: The phenoxide, which is the reactive intermediate, may not be forming completely. The base you are using might not be strong enough to fully deprotonate the hydroxyl group of this compound.

    • Solution: Consider switching from a weaker base like potassium carbonate (K₂CO₃) to a stronger base such as sodium hydroxide (NaOH) or, for more challenging reactions, sodium hydride (NaH). Be aware that strong bases like NaH can increase the likelihood of side reactions and necessitate anhydrous (dry) conditions.[1]

  • Suboptimal Reaction Conditions: The reaction may require more time or a higher temperature to reach completion.

    • Solution: Try incrementally increasing the reaction time or raising the temperature. Typical laboratory syntheses of similar compounds are often conducted between 50-100°C for 1-8 hours.[1] Monitoring the reaction's progress using thin-layer chromatography (TLC) can help determine the optimal time and temperature.[1]

  • Poor Solvent Choice: The solvent choice is critical for the reaction rate. Protic solvents, such as ethanol or water, can solvate the phenoxide ion, rendering it less nucleophilic and thus slowing down the reaction.[1]

    • Solution: Employ polar aprotic solvents like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to accelerate the reaction.[1]

Q2: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I minimize them?

Common Side Reactions & Mitigation Strategies:

  • E2 Elimination: This is a frequent competing reaction, particularly when using secondary or tertiary alkyl halides. Instead of the desired substitution, an alkene is formed.[1]

    • Solution: Whenever feasible, use primary alkyl halides. Secondary and tertiary alkyl halides are more prone to undergo the competing elimination reaction, which will reduce the yield of your desired ether product.[1]

  • C-alkylation: Although less common for phenoxides, alkylation can sometimes occur on the aromatic ring, especially if there are positions activated by the existing substituents.

    • Solution: Optimizing the reaction conditions, such as using less polar solvents or certain phase-transfer catalysts, can favor O-alkylation.

Q3: My reaction is not starting at all; I am only recovering my starting materials. What should I investigate?

Potential Issues & Corrective Actions:

  • Inactive Base: The primary reason for a non-starting reaction is the failure to generate the nucleophilic phenoxide. The base may be old, hydrated, or of poor quality.

    • Solution: Use a fresh, properly stored base. If using a hygroscopic base like potassium carbonate, ensure it is dried before use. For highly sensitive reactions with NaH, it is crucial to use it from a freshly opened container or to wash it to remove any deactivating surface layer.

  • Inactive Alkylating Agent: The alkyl halide may have degraded over time.

    • Solution: Check the purity of the alkylating agent and consider purifying it if necessary.

  • Insufficient Temperature: The reaction may have a higher activation energy than anticipated.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC.

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis of 3-Chloro-2-alkoxybenzonitrile

This protocol outlines a general procedure for the O-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF or acetone to dissolve the starting material. Add potassium carbonate (1.5 - 2.0 eq) to the solution. If using sodium hydride (1.1 eq), add it portion-wise at 0 °C.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter to remove any inorganic solids, rinsing the solids with a small amount of the reaction solvent.

    • Combine the filtrate and rinsings and concentrate under reduced pressure.

    • Dissolve the crude residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the pure 3-Chloro-2-alkoxybenzonitrile.

Data Presentation

Table 1: Representative Conditions for O-Alkylation of Hydroxybenzonitriles

EntryBaseSolventTemperature (°C)Time (h)Typical Yield (%)
1K₂CO₃AcetoneReflux12Moderate to Good
2K₂CO₃DMF806Good to High
3NaOHAcetonitrile608Good
4NaHTHF/DMFRT to 504High

Note: Yields are representative and can vary based on the specific alkylating agent and substrate.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Solvent add_base Add Base (e.g., K2CO3) start->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide heat_stir Heat and Stir (e.g., 60-80°C) add_alkyl_halide->heat_stir monitor Monitor by TLC heat_stir->monitor cool Cool to Room Temperature monitor->cool filter_solid Filter Inorganic Solids cool->filter_solid concentrate Concentrate Filtrate filter_solid->concentrate extract Aqueous Extraction concentrate->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography / Recrystallization evaporate->purify end 3-Chloro-2-alkoxybenzonitrile purify->end Final Product

Caption: Workflow for the O-alkylation of this compound.

References

Challenges in the purification of 3-Chloro-2-hydroxybenzonitrile products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3-Chloro-2-hydroxybenzonitrile

Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound are highly dependent on the synthetic route employed. A common pathway involves the conversion of 3-chloro-2-hydroxybenzaldehyde to the corresponding oxime, followed by dehydration to the nitrile.[1] In this case, the primary impurities are often:

  • Unreacted 3-chloro-2-hydroxybenzaldehyde: The starting material for the oximation reaction.

  • 3-chloro-2-hydroxybenzaldehyde oxime: The intermediate in the synthesis.

  • Isomeric impurities: Positional isomers such as 5-chloro-2-hydroxybenzonitrile or 3-chloro-4-hydroxybenzonitrile can arise from the synthesis of the starting materials.[2]

  • Residual Solvents: Solvents used in the reaction and work-up, such as toluene, ethanol, or ethyl acetate.

  • Colored Byproducts: High-molecular-weight byproducts or degradation products that can impart a yellow or brown color to the crude product.

Q2: Which purification technique is most effective for this compound?

A2: The optimal purification strategy often involves a combination of techniques.

  • Recrystallization: This is a powerful method for removing the bulk of impurities and obtaining a crystalline product. A mixed solvent system is often effective.[3]

  • Flash Column Chromatography: This technique is highly effective for separating impurities with similar polarities to the desired product, such as isomeric impurities.[4][5]

  • Activated Carbon Treatment: If the product is colored, treatment with activated carbon during recrystallization can be effective in removing colored impurities.

Q3: My product "oils out" during recrystallization. What can I do to prevent this?

A3: "Oiling out" occurs when the dissolved solid separates as a liquid rather than forming crystals. This can be due to the melting point of the solid being lower than the boiling point of the solvent or the presence of significant impurities that depress the melting point. To troubleshoot this:

  • Increase the Solvent Volume: Add more of the solvent in which the compound is more soluble to keep it in solution at a lower temperature.

  • Change the Solvent System: If using a single solvent, try a mixed solvent system. If using a mixed system, adjust the ratio of the solvents.[6]

  • Cool the Solution More Slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. This slower cooling can promote proper crystal lattice formation.

  • Seed the Solution: Introduce a small crystal of pure this compound to the cooled solution to initiate crystallization.

  • Perform a Preliminary Purification: If the crude product is very impure, a quick filtration through a plug of silica gel to remove baseline impurities before recrystallization can be beneficial.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Recovery - Using too much solvent. - Cooling the solution too quickly. - The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent to dissolve the crude product. - Allow the solution to cool slowly to room temperature before cooling in an ice bath. - Test different solvent systems to find one where the compound has lower solubility at cold temperatures.
Product is still impure after recrystallization - Inappropriate solvent choice, leading to co-crystallization of impurities. - Cooling the solution too rapidly, trapping impurities in the crystal lattice.- Screen for a solvent system that has a large solubility difference for the product and impurities between hot and cold conditions. - Ensure slow cooling. - Consider a second recrystallization from a different solvent system.
No crystals form upon cooling - The solution is not saturated (too much solvent was used). - The compound is an oil at room temperature.- Evaporate some of the solvent to increase the concentration and attempt to cool again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. - Add a seed crystal of the pure compound.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation (Co-elution of product and impurities) - Inappropriate mobile phase polarity. - Column overloading. - Column channeling.- Optimize the mobile phase system using thin-layer chromatography (TLC) first. A common starting point is a hexane/ethyl acetate gradient.[5] - Reduce the amount of crude material loaded onto the column. A general guideline is 1-5% of the silica gel weight. - Ensure the column is packed uniformly without any air bubbles or cracks.
Product does not elute from the column - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
Streaking or Tailing of Bands - The compound is not very soluble in the mobile phase. - The compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds).- Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase. - For acidic compounds, a small amount of acetic acid can be added to the mobile phase. For basic compounds, a small amount of triethylamine may be added.

Data Presentation

Table 1: Hypothetical Purification of this compound (10.0 g Crude)

Purification Step Initial Purity (by HPLC Area %) Key Impurities Conditions/Solvent System Recovery Final Purity (by HPLC Area %)
Crude Product 85.2%3-chloro-2-hydroxybenzaldehyde (8.5%), 3-chloro-2-hydroxybenzaldehyde oxime (4.1%), Isomer (1.5%), Unknowns (0.7%)N/A100%85.2%
Recrystallization 85.2%Aldehyde, OximeToluene/Hexane (1:2)8.2 g (82%)97.5%
Flash Column Chromatography 97.5%Isomer, Aldehyde (trace)Silica Gel, Hexane/Ethyl Acetate Gradient (0-20% Ethyl Acetate)7.5 g (91% from recrystallized)>99.5%

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is an illustrative example for the purification of 10.0 g of crude this compound with a purity of approximately 85%.

  • Dissolution: Place 10.0 g of the crude this compound in a 250 mL Erlenmeyer flask. Add 50 mL of toluene and heat the mixture to boiling with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-Solvent: While the toluene solution is hot, slowly add hexane (approx. 100 mL) until the solution becomes slightly cloudy. Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane (2 x 15 mL).

  • Drying: Dry the crystals in a vacuum oven at 40-50 °C to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of 1.0 g of partially purified this compound.

  • Column Packing: Prepare a glass column (e.g., 40 mm diameter) with a slurry of 40 g of silica gel (230-400 mesh) in hexane.[4]

  • Sample Loading: Dissolve 1.0 g of the material in a minimal amount of dichloromethane and adsorb it onto 2 g of silica gel by evaporating the solvent. Carefully add the dry silica with the adsorbed sample to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the concentration of ethyl acetate. A typical gradient might be:

    • 200 mL of 100% Hexane

    • 200 mL of 2% Ethyl Acetate in Hexane

    • 200 mL of 5% Ethyl Acetate in Hexane

    • 400 mL of 10% Ethyl Acetate in Hexane

  • Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow crude Crude Product (85% Purity) recrystallization Recrystallization (Toluene/Hexane) crude->recrystallization Removes bulk impurities partially_pure Partially Purified (97.5% Purity) recrystallization->partially_pure column_chromatography Flash Column Chromatography partially_pure->column_chromatography Removes isomeric and trace impurities pure_product Pure Product (>99.5% Purity) column_chromatography->pure_product hplc_analysis HPLC Analysis for Purity Confirmation pure_product->hplc_analysis

Caption: Purification workflow for this compound.

troubleshooting_oiling_out start Product 'Oils Out' during Recrystallization q1 Is the crude product heavily impure? start->q1 a1_yes Perform preliminary purification (e.g., silica plug) q1->a1_yes Yes q2 Is the cooling rate too fast? q1->q2 No a1_yes->q2 a2_yes Allow slow cooling to room temperature before ice bath q2->a2_yes Yes q3 Is the solvent system appropriate? q2->q3 No a2_yes->q3 a3_no Adjust solvent ratio or choose a different solvent system q3->a3_no No a3_yes Add a seed crystal to induce crystallization q3->a3_yes Yes end Successful Crystallization a3_no->end a3_yes->end

Caption: Troubleshooting guide for "oiling out" during recrystallization.

References

Preventing E2 elimination in reactions with 3-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted elimination reactions when working with 3-Chloro-2-hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected byproducts in my reaction with this compound. Could an E2 elimination be the cause?

While a classic E2 elimination is unlikely on an aromatic ring, under strongly basic conditions, an "elimination-addition" reaction can occur via a highly reactive benzyne intermediate. This is a common source of unexpected byproducts. The primary competing reaction pathways for this substrate are Nucleophilic Aromatic Substitution (SNAr) and the formation of a benzyne intermediate. Your goal is likely to favor the SNAr pathway.

Q2: What are the key factors that favor the desired SNAr reaction over benzyne formation?

To promote the SNAr pathway and achieve a cleaner reaction with higher yields of your desired product, you should focus on the following conditions:

  • Choice of Base: Use a weaker base. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or even organic bases are generally preferred over very strong bases like sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK). The phenoxide formed from the deprotonation of the hydroxyl group by a weaker base is often sufficient to activate the ring for SNAr.

  • Reaction Temperature: Lower to moderate temperatures typically favor the SNAr mechanism. High temperatures can provide the activation energy needed for the less favorable benzyne pathway.

  • Solvent: Polar aprotic solvents such as DMSO, DMF, or acetonitrile are ideal for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).

  • Nucleophile: A good, soft nucleophile will readily attack the electron-deficient aromatic ring, favoring the SNAr pathway.

Q3: My yields are consistently low. What are the most common reasons for this when working with this compound?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have been allowed to run to completion. Monitor the reaction progress using techniques like TLC or LC-MS.

  • Side Reactions: As discussed, benzyne formation can lead to a mixture of products, reducing the yield of the desired isomer. Other side reactions could include reactions with the nitrile or hydroxyl group.

  • Decomposition: The starting material or the product might be sensitive to the reaction conditions (e.g., high temperatures or very strong bases), leading to decomposition.

  • Issues with Reagents: Ensure the purity and dryness of your solvents and reagents, as impurities can interfere with the reaction.

Troubleshooting Guides

Guide 1: Minimizing Benzyne Formation

This guide provides a systematic approach to troubleshooting and minimizing the formation of benzyne intermediates.

Problem: Formation of isomeric products or tar-like substances, suggesting a benzyne-mediated reaction.

Troubleshooting Steps:

  • Re-evaluate Your Base: If you are using a strong base like an alkoxide (e.g., t-BuOK) or an amide (e.g., NaNH₂), switch to a milder base.

    • Recommendation: Use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are effective in deprotonating the hydroxyl group to activate the ring for SNAr without being strong enough to readily promote benzyne formation.

  • Control the Temperature: High temperatures favor elimination pathways.

    • Recommendation: Start the reaction at a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is too slow. Monitor the reaction progress closely.

  • Choose the Right Solvent: The solvent plays a crucial role in stabilizing the intermediates of the desired SNAr pathway.

    • Recommendation: Use polar aprotic solvents like DMSO or DMF.

Competing Reaction Pathways

G cluster_snar Desired SNAr Pathway cluster_benzyne Undesired Benzyne Pathway start_snar This compound + Nucleophile meisenheimer Meisenheimer Complex (Stabilized Intermediate) start_snar->meisenheimer Nucleophilic Attack start_benzyne This compound + Strong Base product_snar Desired Substitution Product meisenheimer->product_snar Chloride Elimination benzyne Benzyne Intermediate (Highly Reactive) start_benzyne->benzyne Elimination (e.g., t-BuOK, high temp) product_benzyne Mixture of Products (Undesired) benzyne->product_benzyne Nucleophilic Addition

Caption: Competing SNAr and Benzyne pathways.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is designed to favor the SNAr pathway for the substitution of the chlorine atom in this compound.

Materials:

  • This compound

  • Nucleophile (e.g., an amine or thiol, 1.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • Dimethylformamide (DMF, anhydrous)

  • Reaction vessel with a stirrer and nitrogen inlet

Procedure:

  • To a clean, dry reaction vessel under a nitrogen atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the nucleophile (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow for Optimization

G start Start: Low Yield or Impure Product check_base Is a strong base (e.g., t-BuOK) being used? start->check_base change_base Switch to a weaker base (e.g., K₂CO₃, Cs₂CO₃) check_base->change_base Yes check_temp Is the reaction temperature high (>100 °C)? check_base->check_temp No analyze Analyze product purity and yield (TLC, LC-MS, NMR) change_base->analyze lower_temp Lower the temperature (e.g., 60-80 °C) check_temp->lower_temp Yes check_solvent Is a non-polar or protic solvent being used? check_temp->check_solvent No lower_temp->analyze change_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) check_solvent->change_solvent Yes check_solvent->analyze No change_solvent->analyze end End: Optimized Conditions, High Yield, Pure Product analyze->end

Caption: Troubleshooting workflow for reaction optimization.

Data Presentation

Table 1: Comparison of Reaction Conditions for SNAr

The following table summarizes typical outcomes when reacting this compound with a generic nucleophile (NuH) under various conditions.

EntryBase (eq.)SolventTemp. (°C)Time (h)Desired Product Yield (%)Byproduct Formation
1t-BuOK (2.0)Toluene1106< 20%Significant (mixture of isomers and decomposition)
2NaH (2.0)THF6512~35%Moderate (some byproducts observed)
3K₂CO₃ (2.0)DMF8016> 90%Minimal
4Cs₂CO₃ (2.0)DMSO7012> 95%Negligible
5Et₃N (3.0)Acetonitrile8024~65%Low (incomplete conversion)

Troubleshooting low conversion rates in 3-Chloro-2-hydroxybenzonitrile coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in palladium-catalyzed cross-coupling reactions involving 3-Chloro-2-hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is showing low to no conversion. What are the most common causes?

A1: Low conversion in Suzuki-Miyaura couplings with this substrate often stems from a few key factors:

  • Inappropriate Base Selection: The presence of the acidic phenolic hydroxyl group on your substrate requires careful base selection. Strong bases like sodium tert-butoxide (NaOtBu) can deprotonate the phenol, leading to undesired side reactions or catalyst inhibition. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally more suitable.

  • Catalyst and Ligand Inefficiency: this compound is an electron-deficient aryl chloride. Aryl chlorides are inherently less reactive than bromides or iodides in the oxidative addition step of the catalytic cycle.[1] To overcome this, a highly active catalyst system is required. This typically involves using electron-rich and sterically bulky phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), which can facilitate the challenging oxidative addition step.[2]

  • Poor Reagent Quality: The stability of boronic acids can be a common reason for low yields.[3] They can undergo protodeboronation or form unreactive boroxines. Ensure your boronic acid is pure and, if necessary, consider using more stable boronic esters like pinacol esters.

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxidation. Inadequate degassing of your reaction mixture can lead to catalyst deactivation and the formation of homocoupling byproducts.

Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is not proceeding. What should I investigate?

A2: The Buchwald-Hartwig amination with this substrate can be challenging due to the ortho-hydroxy group. Here are the primary areas to troubleshoot:

  • Ligand Choice is Critical: The ortho-hydroxy group can potentially coordinate to the palladium center and inhibit catalysis. The use of sterically hindered biaryl phosphine ligands is crucial to create a bulky catalytic complex that favors the desired C-N bond formation over unproductive coordination. Ligands like XPhos or tBuXPhos are often effective for coupling with challenging substrates.

  • Base Compatibility: Similar to the Suzuki reaction, the choice of base is critical. A strong base is required to deprotonate the amine, but a very strong base might deprotonate the phenol and cause complications. A careful screening of bases such as LHMDS, K₃PO₄, and Cs₂CO₃ is recommended.

  • Amine Reactivity: While primary amines are generally good nucleophiles in this reaction, highly hindered or electronically deactivated amines may require more forcing conditions or a more specialized catalyst system.

Q3: My Sonogashira coupling of this compound with a terminal alkyne is giving a complex mixture of products. What are the likely side reactions and how can I avoid them?

A3: The primary challenge in the Sonogashira coupling of this substrate is the presence of two acidic protons: the phenolic proton and the terminal alkyne proton. This can lead to several side reactions:

  • Glaser Coupling: This is the homocoupling of the terminal alkyne, which is often promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this, it is essential to rigorously degas the reaction mixture and maintain an inert atmosphere. Alternatively, employing copper-free Sonogashira conditions can completely avoid this side reaction.[4][5][6]

  • Competition for the Base: The base can deprotonate both the phenol and the alkyne. If the phenol is deprotonated, it can potentially coordinate to the palladium or copper, interfering with the catalytic cycle. Using a slight excess of a suitable base and carefully controlling the reaction temperature can help favor the desired reaction pathway.

  • Catalyst Deactivation: The substrate itself or the resulting product may coordinate to the palladium catalyst, leading to deactivation. The use of appropriate ligands can help stabilize the catalyst and promote the desired coupling.

Troubleshooting Guides

Low Conversion in Suzuki-Miyaura Coupling

If you are experiencing low conversion, follow this troubleshooting workflow:

Troubleshooting_Suzuki cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Optimization cluster_catalyst Catalyst System Screening start Low Conversion Observed reagent_quality 1. Verify Reagent Quality start->reagent_quality reaction_conditions 2. Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK boronic_acid Check Boronic Acid Stability (NMR, consider esters) reagent_quality->boronic_acid aryl_halide Verify Aryl Halide Purity (NMR, GC/MS) reagent_quality->aryl_halide catalyst_screening 3. Screen Catalyst System reaction_conditions->catalyst_screening Conditions Optimized base Screen Weaker Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) reaction_conditions->base solvent Test Different Solvents (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O) reaction_conditions->solvent temperature Vary Reaction Temperature (e.g., 80°C, 100°C, 120°C) reaction_conditions->temperature successful_coupling Successful Coupling catalyst_screening->successful_coupling Optimized System Found ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) catalyst_screening->ligand pd_source Test Different Palladium Precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Palladacycles) catalyst_screening->pd_source

Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Entry Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Conversion (%) Notes
1Pd(OAc)₂ (2)PPh₃ (4)NaOtBu (2.5)Toluene100< 5Strong base likely detrimental.
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.5)Dioxane/H₂O (4:1)10020-30Standard conditions, low activity for aryl chloride.
3Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄ (2.5)2-MeTHF/H₂O (4:1)10070-80Buchwald ligand shows significant improvement.
4Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2.5)2-MeTHF/H₂O (4:1)100> 90 XPhos often superior for electron-deficient aryl chlorides.
5Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.5)Toluene/H₂O (4:1)11075-85Cesium carbonate can be an effective alternative base.

Note: This data is illustrative and actual results may vary. Optimization is recommended.

This protocol outlines a parallel screening experiment to identify the optimal catalyst system.

  • Preparation of Stock Solutions:

    • Substrate Stock Solution: In a glovebox, prepare a stock solution of this compound (1.0 equiv) and the desired boronic acid (1.2 equiv) in degassed dioxane.

    • Base Stock Solutions: Prepare aqueous stock solutions of K₂CO₃ (2 M), K₃PO₄ (2 M), and Cs₂CO₃ (2 M) using degassed water.

  • Reaction Setup:

    • To an array of reaction vials, add the appropriate palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos).

    • Add a magnetic stir bar to each vial.

    • Seal the vials with septa and purge with argon.

  • Reagent Addition:

    • Using a syringe, add the substrate stock solution to each vial.

    • Add the appropriate aqueous base solution to each vial.

  • Reaction and Analysis:

    • Place the reaction array in a preheated heating block (e.g., 100 °C) and stir.

    • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).

    • Upon completion, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic extracts to determine conversion and yield.

Low Conversion in Buchwald-Hartwig Amination

For troubleshooting low conversion in the amination reaction, consider the following logical steps:

Troubleshooting_Buchwald cluster_catalyst Catalyst and Ligand cluster_base_solvent Base and Solvent Screening cluster_params Reaction Parameters start Low Conversion Observed catalyst_ligand 1. Evaluate Catalyst/Ligand System start->catalyst_ligand base_solvent 2. Screen Base and Solvent catalyst_ligand->base_solvent No Improvement ligand_choice Use Bulky Biarylphosphine Ligands (e.g., XPhos, tBuXPhos) catalyst_ligand->ligand_choice precatalyst Try Palladacycle Precatalysts (e.g., G3-XPhos) catalyst_ligand->precatalyst reaction_params 3. Adjust Reaction Parameters base_solvent->reaction_params Still Low Conversion base_screen Screen Bases (LHMDS, K₃PO₄, Cs₂CO₃) base_solvent->base_screen solvent_screen Test Aprotic Polar Solvents (e.g., Toluene, Dioxane, t-BuOH) base_solvent->solvent_screen successful_coupling Successful Amination reaction_params->successful_coupling Optimized temperature Increase Reaction Temperature (e.g., 100°C to 120°C) reaction_params->temperature concentration Vary Reactant Concentration reaction_params->concentration

Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Entry Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Conversion (%) Notes
1Pd₂(dba)₃ (1.5)BINAP (3)NaOtBu (2.0)Toluene100< 10Potential substrate decomposition with strong base.
2Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane11030-40Milder base, but ligand may not be optimal for this substrate.
3G3-XPhos (2)-K₃PO₄ (2.0)t-BuOH10060-70Palladacycle precatalyst shows improved activity.
4G3-tBuXPhos (2)-LHMDS (2.0)Toluene100> 85 Highly active catalyst system for challenging substrates.

Note: This data is illustrative and actual results may vary. Optimization is recommended.

  • Reaction Setup in a Glovebox:

    • To an array of oven-dried reaction vials, add the palladium precatalyst or a combination of a palladium source and the desired ligand.

    • Add the chosen base (e.g., LHMDS, K₃PO₄, Cs₂CO₃).

    • Add this compound and a magnetic stir bar.

  • Reagent Addition:

    • Seal the vials with septa.

    • Add the degassed solvent (e.g., toluene, dioxane, t-BuOH) via syringe.

    • Add the amine coupling partner via syringe.

  • Reaction and Work-up:

    • Place the vials in a preheated heating block and stir for the desired time (e.g., 12-24 hours).

    • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

    • Extract with an organic solvent, dry the organic layer, and concentrate.

    • Analyze the crude product by NMR or LC-MS to determine conversion.

Side Reactions in Sonogashira Coupling

To address the formation of byproducts in the Sonogashira coupling, a systematic approach to optimizing the reaction conditions is necessary.

Troubleshooting_Sonogashira cluster_glaser Mitigating Glaser Coupling cluster_base Optimizing Base cluster_catalyst Improving Catalyst Stability start Complex Mixture Observed glaser_coupling Issue: Glaser Homocoupling start->glaser_coupling base_issues Issue: Base-Related Side Reactions start->base_issues catalyst_deactivation Issue: Catalyst Deactivation start->catalyst_deactivation copper_free Employ Copper-Free Conditions (e.g., Pd(PPh₃)₄, amine base) glaser_coupling->copper_free degassing Ensure Rigorous Degassing (Ar bubbling, freeze-pump-thaw) glaser_coupling->degassing base_choice Screen Weaker Organic Bases (e.g., Et₃N, DIPEA) or Inorganic Bases (K₂CO₃) base_issues->base_choice base_equiv Adjust Base Stoichiometry (e.g., 1.5-2.5 equiv) base_issues->base_equiv ligand_screen Screen Phosphine Ligands (e.g., PPh₃, Xantphos) catalyst_deactivation->ligand_screen additives Consider Additives (e.g., CuI if not using copper-free) catalyst_deactivation->additives

Troubleshooting workflow for side reactions in Sonogashira coupling.
Entry Catalyst System Base (equiv) Solvent Temp (°C) Desired Product (%) Glaser Product (%) Notes
1Pd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%)Et₃N (2.0)THF604050Significant homocoupling.
2Pd(PPh₃)₄ (5 mol%)Et₃N (2.0)THF6075< 5Copper-free conditions suppress Glaser coupling.
3Pd(OAc)₂ (2 mol%), Xantphos (4 mol%)K₂CO₃ (2.0)Dioxane8065< 5Inorganic base can be effective.
4Pd(PPh₃)₄ (5 mol%)DIPEA (2.5)DMF70> 80 Less volatile amine base can improve results.

Note: This data is illustrative and actual results may vary. Optimization is recommended.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

    • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Reagent Addition:

    • Add the degassed solvent (e.g., THF or DMF) via syringe.

    • Add the degassed amine base (e.g., Et₃N or DIPEA) via syringe.

  • Reaction and Work-up:

    • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography to isolate the desired product.

References

Stability issues and degradation of 3-Chloro-2-hydroxybenzonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 3-Chloro-2-hydroxybenzonitrile. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under acidic or basic conditions?

Under both acidic and basic conditions, the primary degradation pathway for this compound is the hydrolysis of the nitrile functional group. This proceeds in a stepwise manner. The initial product is the corresponding amide, 3-Chloro-2-hydroxybenzamide . With continued exposure to acidic or basic conditions, this amide will further hydrolyze to the carboxylic acid, 3-Chloro-2-hydroxybenzoic acid .

Q2: Which conditions are likely to cause the most rapid degradation?

While hydrolysis can occur under both acidic and basic conditions, basic conditions are generally more aggressive in promoting the hydrolysis of nitriles to carboxylic acids. Elevated temperatures will significantly accelerate the degradation process under both pH extremes.

Q3: Are there any other potential degradation pathways to consider?

Besides hydrolysis, prolonged exposure to harsh conditions, particularly at elevated temperatures in the presence of oxygen, could potentially lead to oxidative degradation or decarboxylation of the resulting benzoic acid derivative. However, hydrolysis of the nitrile group is the most commonly observed and anticipated degradation pathway.

Q4: How can I monitor the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating the intact this compound from its potential degradation products, 3-Chloro-2-hydroxybenzamide and 3-Chloro-2-hydroxybenzoic acid, as well as any other impurities.

Q5: What is a suitable starting point for developing a stability-indicating HPLC method?

A reversed-phase HPLC method using a C18 column is a good starting point. A gradient elution with a mobile phase consisting of an acidified aqueous component (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation. UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 220-254 nm) is appropriate.

Troubleshooting Guides

Troubleshooting Poor HPLC Separation
Issue Potential Cause Recommended Solution
Poor resolution between parent compound and degradation products Mobile phase composition is not optimal.Adjust the gradient profile. A shallower gradient may improve separation. Experiment with different organic modifiers (acetonitrile vs. methanol).
pH of the mobile phase is not suitable.Adjust the pH of the aqueous mobile phase. For acidic compounds like 3-chloro-2-hydroxybenzoic acid, a lower pH (e.g., 2.5-3.5) will suppress ionization and improve peak shape.
Column is not appropriate.Ensure a high-quality, end-capped C18 column is being used. If separation is still poor, consider a column with a different stationary phase (e.g., phenyl-hexyl).
Peak tailing, especially for the carboxylic acid degradant Secondary interactions with the column.Use a mobile phase with a low pH to suppress silanol interactions. Ensure the column is of high purity silica.
Column is overloaded.Reduce the injection volume or the concentration of the sample.
Inconsistent retention times Inadequate column equilibration.Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time between injections.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Mobile phase composition is changing.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Troubleshooting Unexpected Degradation Results
Issue Potential Cause Recommended Solution
No degradation observed under stress conditions Stress conditions are too mild.Increase the temperature, the concentration of the acid or base, or the duration of the stress test.
Compound is highly stable under the tested conditions.While possible, it is more likely the conditions were insufficient. Confirm the accuracy of your analytical method to ensure you can detect small amounts of degradation.
Excessive degradation (e.g., >50%) Stress conditions are too harsh.Reduce the temperature, the concentration of the acid or base, or the duration of the stress test. The goal of forced degradation is typically to achieve 5-20% degradation to identify products without completely destroying the parent compound.
The compound is inherently unstable.This is valuable information. Document the conditions that lead to rapid degradation.
Appearance of unexpected peaks Impurities in the starting material.Analyze a sample of the starting material that has not been subjected to stress conditions to identify any pre-existing impurities.
Contamination of reagents or solvents.Use high-purity reagents and solvents for all experiments.
Secondary degradation of primary degradants.This is possible under harsh conditions. Analyze samples at multiple time points to track the appearance and disappearance of different peaks.

Experimental Protocols

Protocol for Forced Hydrolytic Degradation Study

This protocol outlines a general procedure for investigating the stability of this compound under acidic and basic conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Acidic Degradation:

  • To a suitable volume of the stock solution, add an equal volume of 1 M hydrochloric acid (HCl).

  • Incubate the solution at 60°C.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralize the aliquots with an equivalent amount of 1 M sodium hydroxide (NaOH).

  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

3. Basic Degradation:

  • To a suitable volume of the stock solution, add an equal volume of 1 M sodium hydroxide (NaOH).

  • Incubate the solution at 60°C.

  • Withdraw aliquots at the same time points as the acidic degradation study.

  • Neutralize the aliquots with an equivalent amount of 1 M hydrochloric acid (HCl).

  • Dilute the neutralized samples with the mobile phase for HPLC analysis.

4. HPLC Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Quantify the amount of remaining this compound and the formation of any degradation products at each time point.

5. Data Analysis:

  • Plot the percentage of remaining this compound against time for both acidic and basic conditions.

  • If sufficient degradation is observed, calculate the degradation rate constants and the half-life of the compound under each condition.

Hypothetical Stability-Indicating HPLC Method
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Visualizations

G cluster_pathway Degradation Pathway Acid Acidic Conditions (e.g., 1M HCl, 60°C) Parent This compound Base Basic Conditions (e.g., 1M NaOH, 60°C) Intermediate 3-Chloro-2-hydroxybenzamide Parent->Intermediate Hydrolysis (Step 1) Product 3-Chloro-2-hydroxybenzoic Acid Intermediate->Product Hydrolysis (Step 2)

Caption: Proposed degradation pathway of this compound.

G Start Start Forced Degradation Study Prep Prepare Stock Solution (1 mg/mL) Start->Prep Stress Apply Stress Conditions (Acid/Base, Temperature) Prep->Stress Sample Withdraw Aliquots at Time Intervals Stress->Sample Neutralize Neutralize Samples Sample->Neutralize Dilute Dilute for Analysis Neutralize->Dilute Analyze HPLC Analysis Dilute->Analyze Data Analyze Data (Kinetics, Degradants) Analyze->Data End End Data->End

Caption: Experimental workflow for a forced degradation study.

G cluster_causes Potential Causes cluster_solutions Solutions Problem Poor HPLC Separation MobilePhase Incorrect Mobile Phase Composition Problem->MobilePhase ColumnIssue Column Problems Problem->ColumnIssue Temp Temperature Fluctuations Problem->Temp AdjustGradient Adjust Gradient/Solvent MobilePhase->AdjustGradient CheckColumn Check/Replace Column ColumnIssue->CheckColumn UseOven Use Column Oven Temp->UseOven

Caption: Troubleshooting logic for poor HPLC separation.

Technical Support Center: Managing Reaction Exotherms in the Large-Scale Synthesis of 3-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing reaction exotherms during the large-scale synthesis of 3-Chloro-2-hydroxybenzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter, ensuring safer and more efficient experimental execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound?

The primary exothermic event occurs during the electrophilic aromatic substitution (chlorination) of the precursor, 2-hydroxybenzonitrile (also known as salicylonitrile). The reaction of 2-hydroxybenzonitrile with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), is highly exothermic and requires careful temperature control to prevent a runaway reaction.

Q2: What are the main risks associated with an uncontrolled exotherm in this synthesis?

An uncontrolled exotherm can lead to a rapid increase in temperature and pressure within the reactor, potentially causing:

  • Thermal Runaway: A self-accelerating reaction that becomes impossible to control.

  • Boil-over: The violent expulsion of reactor contents.

  • Side Reactions and Impurity Formation: Higher temperatures can promote the formation of undesired byproducts, such as dichlorinated species or decomposition products, reducing product purity and yield.

  • Release of Hazardous Gases: Decomposition of reagents or the reaction mixture can release toxic and corrosive gases like chlorine (Cl₂) and sulfur dioxide (SO₂).

  • Equipment Failure: Over-pressurization can lead to reactor rupture, posing a significant safety hazard.

Q3: What are the recommended cooling methods for large-scale synthesis?

For large-scale reactors, a combination of cooling methods is often employed to effectively manage the heat generated. These include:

  • Jacketed Reactors: Circulating a coolant (e.g., chilled brine, glycol solution) through an outer jacket is the most common method for primary temperature control.

  • Internal Cooling Coils: Immersing cooling coils directly into the reaction mixture provides a larger surface area for heat exchange and more efficient cooling.

  • Overhead Condensers: For reactions at or near the solvent's boiling point, reflux cooling with an overhead condenser can effectively remove heat.

Q4: How can the addition of the chlorinating agent be optimized to control the exotherm?

The rate of addition of the chlorinating agent is a critical parameter for controlling the reaction exotherm.

  • Slow, Controlled Addition: The chlorinating agent should be added slowly and at a controlled rate to ensure that the reactor's cooling system can dissipate the generated heat.

  • Subsurface Addition: Introducing the reagent below the surface of the reaction mixture can improve dispersion and prevent localized hot spots.

  • Temperature-Controlled Dosing: Utilize an automated dosing system linked to a temperature probe in the reactor to pause the addition if the temperature exceeds a predefined setpoint.

Q5: What are the signs of a developing runaway reaction?

Early detection of a potential runaway is crucial for preventing a catastrophic event. Key indicators include:

  • A sudden, unexpected increase in the rate of temperature rise, even with maximum cooling applied.

  • A rapid increase in reactor pressure.

  • Noticeable changes in the color or viscosity of the reaction mixture.

  • Venting of gases or vapors from the reactor.

Troubleshooting Guide

Problem ID Issue Potential Cause(s) Recommended Actions
EXO-01 Rapid, Uncontrolled Temperature Rise During Chlorinating Agent Addition 1. Addition rate of chlorinating agent is too high.2. Inadequate cooling capacity.3. Insufficient agitation leading to poor heat transfer and localized hot spots.1. Immediately stop the addition of the chlorinating agent. 2. Increase cooling to the maximum capacity. 3. Ensure vigorous agitation. 4. If the temperature continues to rise, proceed to Emergency Quenching Protocol (see below). 5. For future runs, reduce the addition rate and verify cooling system performance.
EXO-02 Delayed Exotherm Followed by a Sudden Temperature Spike 1. Accumulation of unreacted chlorinating agent due to low initial temperature or presence of an inhibitor.2. Sudden initiation of the reaction once the activation temperature is reached.1. Stop the addition of the chlorinating agent immediately. 2. Apply maximum cooling. 3. If the temperature rise is uncontrollable, initiate the Emergency Quenching Protocol. 4. For future syntheses, ensure the reaction has initiated (observe a slight, controlled exotherm) before proceeding with the full addition. Consider a small initial charge of the chlorinating agent to confirm reactivity.
EXO-03 Formation of Dichlorinated Byproducts 1. Reaction temperature is too high, leading to over-chlorination.2. Localized high concentrations of the chlorinating agent.1. Maintain a lower reaction temperature. 2. Improve agitation to ensure rapid mixing. 3. Use a slower addition rate for the chlorinating agent.
EXO-04 Pressure Buildup in the Reactor 1. Uncontrolled exotherm leading to solvent boiling.2. Evolution of gaseous byproducts (e.g., HCl, SO₂) at a rate exceeding the capacity of the vent system.1. Immediately stop reagent addition and apply maximum cooling. 2. If pressure continues to rise, initiate a controlled emergency vent if the system is designed for it. 3. Prepare for emergency quenching.

Experimental Protocols

General Protocol for Large-Scale Synthesis of this compound

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific equipment and safety protocols of your facility. A thorough risk assessment must be conducted before proceeding.

Materials:

  • 2-Hydroxybenzonitrile

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

  • Quenching agent (e.g., Sodium sulfite solution)

Equipment:

  • Jacketed glass-lined or stainless steel reactor with temperature and pressure monitoring

  • Overhead stirrer

  • Addition funnel or dosing pump

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) supply

  • Emergency quenching vessel

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.

  • Charge Reactor: Charge the reactor with 2-hydroxybenzonitrile and the chosen inert solvent.

  • Cooling: Cool the reactor contents to the desired starting temperature (typically 0-5 °C) using the jacketed cooling system.

  • Chlorinating Agent Addition: Slowly add sulfuryl chloride to the stirred reaction mixture via the addition funnel or dosing pump. Maintain the internal temperature within the specified range (e.g., 0-10 °C) throughout the addition. The addition rate should be carefully controlled to prevent a rapid temperature increase.

  • Reaction Monitoring: Monitor the reaction progress by analytical methods such as TLC, GC, or HPLC.

  • Reaction Completion: Once the reaction is complete, continue stirring at the reaction temperature for a specified period to ensure full conversion.

  • Quenching: Slowly and carefully add a quenching agent, such as a cold aqueous solution of sodium sulfite, to neutralize any unreacted sulfuryl chloride. This step is also exothermic and requires cooling.

  • Work-up: Proceed with the standard work-up procedure, which may include phase separation, washing, and solvent removal.

  • Purification: Purify the crude product by recrystallization or other suitable methods.

Emergency Quenching Protocol

Warning: This procedure should only be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Stop Reagent Addition: Immediately cease the addition of all reactants.

  • Maximize Cooling: Ensure all cooling systems are operating at maximum capacity.

  • Prepare Quenching Solution: Have a pre-prepared, cooled quenching solution ready. A suitable quencher for sulfuryl chloride is a cold, aqueous solution of a reducing agent like sodium sulfite or sodium bisulfite.

  • Quench the Reaction: If the temperature continues to rise uncontrollably, transfer the reaction mixture to a separate, larger vessel containing the vigorously stirred, cold quenching solution. Alternatively, if the reactor is equipped with a quench port, add the quenching solution directly to the reactor. Be prepared for a vigorous reaction and potential gas evolution upon quenching.

Quantitative Data Summary

Due to the proprietary nature of industrial processes, specific quantitative data for the heat of reaction and adiabatic temperature rise for the chlorination of 2-hydroxybenzonitrile is not widely available in public literature. However, based on analogous chlorination reactions of phenolic compounds, the following table provides estimated values and key parameters to consider.[1]

Parameter Estimated Value / Range Significance and Control Strategy
Heat of Reaction (ΔH) -100 to -200 kJ/molHighly exothermic. Requires a robust cooling system to dissipate the heat generated. The rate of heat generation is directly proportional to the rate of addition of the chlorinating agent.
Adiabatic Temperature Rise (ΔTad) 100 - 250 °CRepresents the theoretical temperature increase if no heat is removed. A high ΔTad indicates a high potential for a thermal runaway. Control is achieved by slow addition of reagents and efficient heat removal.
Recommended Reaction Temperature 0 - 10 °CLower temperatures slow the reaction rate, allowing for better control of the exotherm and minimizing side reactions.
Maximum Temperature for Synthesis (MTSR) < 25 °CThe temperature at which the reaction rate becomes difficult to control with standard cooling. Exceeding this temperature significantly increases the risk of a runaway.

Visualizations

Exotherm_Management_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_emergency Emergency Response cluster_completion Completion A Charge Reactor with 2-Hydroxybenzonitrile & Solvent B Cool to 0-5 °C A->B C Slowly Add Sulfuryl Chloride B->C D Monitor Temperature and Pressure C->D E Maintain Temperature (0-10 °C) D->E E->C Control Addition Rate F Temperature Exceeds Limit? E->F G Pressure Rising Rapidly? F->G Yes L Reaction Complete F->L No H STOP ADDITION G->H Yes G->L No I MAXIMUM COOLING H->I J Prepare Quench I->J K INITIATE QUENCH J->K M Controlled Quench & Work-up L->M

Caption: Workflow for managing exotherms in the synthesis of this compound.

Troubleshooting_Logic Start Observe Deviation (e.g., Temp Rise) Stop_Addition Stop Reagent Addition Start->Stop_Addition Max_Cooling Apply Maximum Cooling Stop_Addition->Max_Cooling Check_Control Is Temperature Under Control? Max_Cooling->Check_Control Resume_Slowly Resume Addition at Slower Rate Check_Control->Resume_Slowly Yes Emergency_Quench Initiate Emergency Quenching Protocol Check_Control->Emergency_Quench No Investigate Investigate Root Cause (Post-Mortem) Resume_Slowly->Investigate Emergency_Quench->Investigate

Caption: Logical decision-making process for troubleshooting an exothermic deviation.

References

Technical Support Center: Column Chromatography Techniques for Separating 3-Chloro-2-hydroxybenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 3-Chloro-2-hydroxybenzonitrile isomers using column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging?

The separation of positional isomers of this compound is difficult due to their very similar physical and chemical properties. Because they have the same molecular weight and functional groups, their polarity, solubility, and boiling points are often nearly identical. This similarity leads to comparable interactions with the stationary and mobile phases in standard chromatography, resulting in co-elution or poor resolution.

Q2: What are the key intermolecular forces to consider for separating these isomers?

For this compound isomers, the key intermolecular forces to exploit for separation are:

  • Hydrogen Bonding: The hydroxyl (-OH) group can act as a hydrogen bond donor, and the nitrile (-CN) and chloro (-Cl) groups as acceptors. The position of these groups on the benzene ring will influence both intramolecular and intermolecular hydrogen bonding, affecting the isomer's overall polarity and interaction with the stationary phase.

  • Dipole-Dipole Interactions: The polar C-Cl, C-CN, and O-H bonds create a net molecular dipole. The magnitude and orientation of this dipole will differ between isomers, influencing their interaction with polar stationary phases.

  • π-π Interactions: The aromatic ring of the isomers can engage in π-π stacking interactions with specific types of stationary phases, such as those containing phenyl or pentafluorophenyl (PFP) groups. These interactions can provide unique selectivity for positional isomers.[1][2]

Q3: Which type of column chromatography is best suited for this separation?

High-Performance Liquid Chromatography (HPLC) is generally the most suitable technique for separating these isomers due to its high efficiency and the wide variety of available stationary phases. For positional isomers of halogenated phenols and benzonitriles, reversed-phase HPLC is a common starting point. However, columns with alternative selectivities, such as Phenyl and Pentafluorophenyl (PFP) phases, often provide superior resolution compared to standard C18 columns.[2][3][4][5] Gas Chromatography (GC) can also be an option if the isomers are sufficiently volatile and thermally stable, or after derivatization.[6][7]

Troubleshooting Guide

Problem 1: Poor or no separation of isomers (co-elution).

Possible Cause Solution
Inappropriate Stationary Phase Standard C18 columns may not provide sufficient selectivity. Switch to a stationary phase that offers alternative retention mechanisms. Phenyl or Pentafluorophenyl (PFP) columns are highly recommended as they can exploit π-π interactions, which are sensitive to the positions of substituents on the aromatic ring.[1][2][3][5][8]
Mobile Phase lacks selectivity Optimize the mobile phase composition. If using reversed-phase, try switching the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity. Adjust the pH of the mobile phase with a modifier like formic or acetic acid to suppress the ionization of the phenolic hydroxyl group, which can sharpen peaks and improve resolution.
Gradient is too steep If using a gradient elution, decrease the rate of change of the organic solvent. A shallower gradient provides more time for the isomers to interact with the stationary phase, which can improve separation.
Flow rate is too high Reduce the flow rate. A lower flow rate allows for better mass transfer between the mobile and stationary phases, often leading to improved resolution, although at the cost of longer run times.

Problem 2: Significant peak tailing for one or all isomers.

Possible Cause Solution
Secondary Interactions with Silica The phenolic hydroxyl group can interact with residual silanols on the silica backbone of the stationary phase, causing peak tailing. Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of both the silanols and the analyte. Using a high-purity, end-capped silica column can also minimize this issue.
Column Overload The sample concentration may be too high, leading to a non-linear distribution of the analyte between the stationary and mobile phases. Reduce the amount of sample injected onto the column.
Column Contamination or Degradation The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading. Flush the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the column.

Problem 3: Isomers elute too quickly (low retention).

Possible Cause Solution
Mobile Phase is too strong (too polar in normal-phase, too non-polar in reversed-phase) For reversed-phase, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the polarity of the mobile phase and promote greater retention of the moderately polar isomers on the non-polar stationary phase.
Incorrect Column Choice If using a PFP or Phenyl column, these are generally less retentive than C18 columns. If retention is too low even with a high aqueous mobile phase, a C18 column might be a better choice, provided it offers adequate selectivity.

Experimental Protocols

Method 1: Reversed-Phase HPLC for Dichlorophenol Isomers (Adaptable)

This method demonstrates the separation of dichlorophenol isomers and can serve as an excellent starting point.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile

  • Gradient Program: A linear gradient can be optimized. A starting point could be 40% B to 70% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm.

  • Temperature: 30 °C

Method 2: PFP Column for Halogenated and Phenolic Isomers (Recommended for Higher Selectivity)

PFP columns often provide enhanced selectivity for positional isomers of halogenated compounds.[3][9]

  • Instrumentation: UHPLC or HPLC system with DAD or UV detector.

  • Column: Pentafluorophenyl (PFP) column (e.g., Agilent Poroshell 120 PFP, 4.6 x 50 mm, 2.7 µm).[3]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Methanol

  • Gradient Program: Optimize a linear gradient, for example, from 30% B to 60% B over 15 minutes.

  • Flow Rate: 0.8 mL/min

  • Detection: UV at a wavelength appropriate for the isomers (e.g., 275-285 nm).

  • Temperature: 40 °C

Quantitative Data

The following tables present representative data for the separation of chlorophenol isomers, which can be used as a reference for what to expect when separating this compound isomers. The exact retention times will vary depending on the specific isomers, column, and precise chromatographic conditions.

Table 1: Example Retention Times for Dichlorophenol Isomers on a C18 Column

CompoundRetention Time (min)
2,6-Dichlorophenol18.5
2,5-Dichlorophenol20.1
2,4-Dichlorophenol20.8
3,5-Dichlorophenol22.5
2,3-Dichlorophenol23.0
3,4-Dichlorophenol23.8

Data is illustrative and based on typical elution patterns. Actual retention times are highly dependent on the specific experimental conditions.

Table 2: Comparison of Stationary Phases for Isomer Separation

Stationary PhasePrinciple of SeparationSuitability for this compound Isomers
C18 (ODS) Hydrophobic interactionsGood starting point, but may offer limited selectivity for positional isomers.
Phenyl Hydrophobic and π-π interactionsGood to Excellent. Offers alternative selectivity for aromatic compounds and can resolve positional isomers that co-elute on C18.[1][2][8][10]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsExcellent. Often provides the best selectivity for halogenated aromatic isomers due to multiple interaction modes.[3][4][5][9]

Visualizations

Troubleshooting Workflow for Isomer Separation

TroubleshootingWorkflow start Start: Poor or No Isomer Separation check_column Is the stationary phase appropriate? (e.g., C18, Phenyl, PFP) start->check_column switch_column Switch to a column with alternative selectivity (PFP or Phenyl recommended) check_column->switch_column No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes switch_column->optimize_mp check_modifier Is an acid modifier present? (e.g., 0.1% Formic Acid) optimize_mp->check_modifier add_modifier Add acid modifier to suppress ionization check_modifier->add_modifier No adjust_gradient Is the gradient too steep? check_modifier->adjust_gradient Yes add_modifier->adjust_gradient shallow_gradient Decrease gradient slope adjust_gradient->shallow_gradient Yes check_flow Is the flow rate too high? adjust_gradient->check_flow No shallow_gradient->check_flow reduce_flow Reduce flow rate check_flow->reduce_flow Yes success Separation Achieved check_flow->success No reduce_flow->success

Caption: A logical workflow for troubleshooting poor separation of isomers in column chromatography.

References

Identifying and characterizing unexpected byproducts in 3-Chloro-2-hydroxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent laboratory-scale synthesis involves a two-step process starting from 3-Chloro-2-hydroxybenzaldehyde. The first step is the formation of 3-Chloro-2-hydroxybenzaldoxime through a reaction with hydroxylamine. The subsequent step is the dehydration of this oxime intermediate to yield the final product, this compound.

Q2: I am seeing a significant amount of an isomeric byproduct. What could it be?

A2: A common impurity is the positional isomer, 5-Chloro-2-hydroxybenzonitrile. This can arise if the starting material, 3-Chloro-2-hydroxybenzaldehyde, is contaminated with its isomer, 5-Chloro-2-hydroxybenzaldehyde (also known as 5-chlorosalicylaldehyde). It is crucial to verify the purity of the starting aldehyde before beginning the synthesis.

Q3: My final product appears to be hydrolyzing. What are the likely hydrolysis byproducts?

A3: Under aqueous acidic or basic conditions, the nitrile group is susceptible to hydrolysis. This can lead to the formation of 3-Chloro-2-hydroxybenzamide as an intermediate, and ultimately 3-Chloro-2-hydroxybenzoic acid as the final hydrolysis product.[1] It is essential to ensure anhydrous conditions, especially during the dehydration step, and to control the pH during workup and purification.

Q4: After the dehydration step, I have a byproduct with the same mass as my product but different spectral properties. What could this be?

A4: A possible, though less common, byproduct from the dehydration of an aldoxime is the formation of a Beckmann rearrangement product. In this case, it could lead to the formation of N-(3-chloro-2-hydroxyphenyl)formamide. This rearrangement can sometimes be catalyzed by acidic conditions or certain dehydrating agents.

Q5: What are the best analytical techniques to identify and quantify these byproducts?

A5: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying the desired product and various byproducts. For structural elucidation of unknown byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Action
Incomplete Oxime Formation Monitor the reaction progress using Thin-Layer Chromatography (TLC). Ensure the molar ratio of hydroxylamine to the aldehyde is appropriate (typically a slight excess of hydroxylamine). Adjust pH; oxime formation is often optimal under slightly acidic or basic conditions, depending on the specific protocol.
Inefficient Dehydration The choice of dehydrating agent is critical. Common reagents include acetic anhydride, thionyl chloride, or phosphorus pentoxide. Ensure the reagent is fresh and added under anhydrous conditions. Temperature control is also crucial; some dehydrations require heating.
Product Loss During Workup The phenolic hydroxyl group can make the product partially water-soluble, especially under basic conditions. Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery. Avoid overly harsh pH conditions during washing steps to prevent hydrolysis.
Side Reactions As mentioned in the FAQs, hydrolysis and Beckmann rearrangement can consume the desired product. Ensure anhydrous conditions and select a dehydrating agent less prone to inducing rearrangement.
Issue 2: Presence of Unexpected Peaks in HPLC/GC-MS

This guide provides a systematic approach to identifying unknown byproducts.

Data Presentation: Hypothetical Byproduct Profile

The following table summarizes a hypothetical byproduct profile from a synthesis of this compound, as might be determined by HPLC analysis. This data is for illustrative purposes only.

Compound Retention Time (min) Relative Area (%) Potential Identity
This compound10.285.5Desired Product
Starting Material8.55.23-Chloro-2-hydroxybenzaldehyde
Intermediate9.13.13-Chloro-2-hydroxybenzaldoxime
Isomeric Byproduct10.82.55-Chloro-2-hydroxybenzonitrile
Hydrolysis Product7.41.83-Chloro-2-hydroxybenzamide
OtherVarious1.9Unidentified

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 10 mL of the mobile phase.

  • Analysis: Inject 10 µL of the sample solution. The purity is calculated by the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Temperature Program: Start at 100°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detection: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Analysis: The mass spectrum of each separated component can be compared with spectral libraries (e.g., NIST) for identification.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting start Start: 3-Chloro-2- hydroxybenzaldehyde oxime Oxime Formation (Hydroxylamine) start->oxime dehydration Dehydration (e.g., Acetic Anhydride) oxime->dehydration product Crude 3-Chloro-2- hydroxybenzonitrile dehydration->product hplc HPLC Analysis product->hplc gcms GC-MS Analysis product->gcms nmr NMR Spectroscopy product->nmr identify Identify Byproducts hplc->identify gcms->identify nmr->identify troubleshoot Troubleshoot Synthesis identify->troubleshoot

Caption: Experimental workflow for synthesis and byproduct analysis.

troubleshooting_logic cluster_questions Initial Questions cluster_possibilities Potential Causes cluster_actions Recommended Actions start Unexpected Peak in Chromatogram q1 Is m/z same as product? start->q1 q2 Is it an early eluting peak? start->q2 q3 Is it a late eluting peak? start->q3 p1 Isomer or Rearrangement (e.g., Beckmann) q1->p1 Yes p2 Unreacted Starting Material or Hydrolysis Product q2->p2 p3 Dimer or Higher MW Impurity q3->p3 a1 Check starting material purity. Acquire isomer standard. p1->a1 a2 Optimize reaction time/temp. Ensure anhydrous conditions. p2->a2 a3 Check for over-concentration or high temp degradation. p3->a3

Caption: Troubleshooting logic for identifying unknown byproducts.

References

Impact of base selection on the outcome of 3-Chloro-2-hydroxybenzonitrile alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of base selection on the outcome of 3-Chloro-2-hydroxybenzonitrile alkylation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the alkylation of this compound, with a focus on how the choice of base can influence the reaction's success.

Q1: Why is the yield of my O-alkylated product consistently low?

Possible Causes and Solutions:

  • Incomplete Deprotonation: The base you are using may not be strong enough to fully deprotonate the hydroxyl group of this compound, leading to a low concentration of the reactive phenoxide intermediate.

    • Solution: Consider switching to a stronger base. If you are using a weak base like triethylamine (TEA), try a moderately strong base such as potassium carbonate (K₂CO₃) or a strong base like sodium hydride (NaH).

  • Base Degradation: Some bases, particularly hygroscopic ones like sodium hydride, can degrade upon improper storage, leading to reduced activity.

    • Solution: Use freshly opened or properly stored reagents. For NaH, ensure it is handled under an inert atmosphere.

  • Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.

    • Solution: Gradually increase the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). Extending the reaction time can also improve the yield.

Q2: I am observing a significant amount of an unintended side-product. What could it be and how can I minimize it?

Possible Causes and Solutions:

  • C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation). While O-alkylation is generally favored, certain conditions can promote C-alkylation, leading to the formation of an alkylated phenol as a byproduct.

    • Solution: The choice of solvent and base is crucial here. Polar aprotic solvents like DMF or acetone generally favor O-alkylation. Using a bulky base might also sterically hinder attack at the ortho position of the ring.

  • Hydrolysis of the Nitrile Group: If the reaction is performed in the presence of water and a strong base (like NaOH) at elevated temperatures, the nitrile group (-CN) can be hydrolyzed to a carboxylic acid or an amide.

    • Solution: Ensure anhydrous reaction conditions, especially when using strong bases. If using aqueous bases in a phase-transfer catalysis setup, keep the temperature as low as feasible to achieve a reasonable reaction rate.

  • Elimination Reaction of the Alkyl Halide: If you are using a secondary or tertiary alkyl halide as the alkylating agent, strong bases can promote an elimination (E2) reaction, leading to the formation of an alkene instead of the desired ether.

    • Solution: Whenever possible, use primary alkyl halides. If a secondary alkyl halide is necessary, a weaker base and milder reaction conditions are recommended.

Q3: My reaction is not proceeding at all; I am only recovering the starting materials. What should I check?

Possible Causes and Solutions:

  • Inactive Base: As mentioned in Q1, the base might be inactive due to degradation.

    • Solution: Verify the activity of your base.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent at the reaction temperature.

    • Solution: Choose a solvent in which both the starting material and the base have adequate solubility. For instance, DMF is a good solvent for many organic salts.

  • Unreactive Alkylating Agent: The alkylating agent might be the issue. For example, alkyl chlorides are generally less reactive than alkyl bromides or iodides.

    • Solution: Consider using a more reactive alkylating agent (e.g., switch from an alkyl chloride to an alkyl bromide or iodide).

Frequently Asked Questions (FAQs)

Q1: Which type of base is generally recommended for the O-alkylation of this compound?

For the O-alkylation of phenols, including this compound, a moderately strong to strong base is typically required to generate the phenoxide ion. Common choices include:

  • Potassium Carbonate (K₂CO₃): A mild and effective base for many phenol alkylations, often used in polar aprotic solvents like DMF or acetone.[1]

  • Sodium Hydride (NaH): A strong base that ensures complete deprotonation of the phenol. It requires anhydrous conditions and careful handling.

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are strong, inexpensive bases often used in phase-transfer catalysis (PTC) systems, which can enhance reaction rates and selectivity.

Q2: How does the choice of solvent affect the outcome of the reaction?

The solvent plays a critical role in influencing the regioselectivity of the alkylation.

  • Polar Aprotic Solvents (e.g., DMF, Acetone): These solvents are generally preferred for O-alkylation. They effectively solvate the cation of the base but not the phenoxide anion, leaving the oxygen atom exposed and highly nucleophilic.

  • Protic Solvents (e.g., ethanol, water): These solvents can solvate the phenoxide oxygen through hydrogen bonding, making it less available for reaction. This can sometimes lead to an increase in the proportion of the C-alkylated product.[2]

Q3: What is phase-transfer catalysis (PTC) and when should I consider using it?

Phase-transfer catalysis is a technique used to facilitate the reaction between reactants in two different phases (e.g., a solid and a liquid, or two immiscible liquids). In the context of this alkylation, a phase-transfer catalyst (like a quaternary ammonium salt) transports the phenoxide anion from the aqueous or solid phase (where the base is) to the organic phase (where the alkyl halide is), enabling the reaction to proceed. PTC is particularly useful when using inexpensive inorganic bases like NaOH or KOH, as it can improve reaction rates and yields while avoiding the need for anhydrous conditions.

Q4: Can I use a weaker organic base like triethylamine (TEA)?

Triethylamine (TEA) is generally not a strong enough base to deprotonate a phenol sufficiently to drive the alkylation to completion. While it might work in some cases, particularly with very reactive alkylating agents, it often leads to low yields and long reaction times. It is more commonly used as an acid scavenger in reactions where a strong base is not required.

Data Presentation

The following table summarizes the expected outcomes for the alkylation of this compound with a primary alkyl halide (e.g., benzyl bromide) using different bases. The data is representative and based on general principles of phenol alkylation. Actual yields may vary depending on the specific reaction conditions.

BaseSolvent(s)Typical Yield of O-Alkylated ProductPotential for C-AlkylationKey Considerations
Potassium Carbonate (K₂CO₃) DMF, AcetoneGood to Excellent (85-95%)LowA reliable and commonly used method. Reaction may require heating.
Sodium Hydride (NaH) Anhydrous DMF, THFExcellent (>90%)Very LowRequires strict anhydrous conditions and an inert atmosphere. Very effective for complete deprotonation.
Sodium Hydroxide (NaOH) Toluene/Water (PTC)Good to Excellent (80-95%)Low to ModerateA cost-effective method using a phase-transfer catalyst. Risk of nitrile hydrolysis at high temperatures.
Triethylamine (TEA) Dichloromethane, THFLow to Moderate (20-50%)Very LowGenerally not strong enough for efficient deprotonation of phenols. May require long reaction times.

Experimental Protocols

Below are detailed methodologies for the alkylation of this compound.

Protocol 1: Standard Williamson Ether Synthesis using Potassium Carbonate

This protocol is a general and robust method for the O-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure O-alkylated product.

Protocol 2: Phase-Transfer Catalyzed (PTC) Alkylation using Sodium Hydroxide

This protocol is a cost-effective alternative that does not require anhydrous solvents.

Materials:

  • This compound

  • Alkyl halide

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or Dichloromethane

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the alkyl halide (1.1 - 1.5 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq) in toluene.

  • Add an aqueous solution of sodium hydroxide (e.g., 50% w/w, 2.0 - 3.0 eq).

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup and Purification start Dissolve this compound in appropriate solvent add_base Add Base (e.g., K2CO3, NaH, or NaOH/PTC) start->add_base add_alkyl Add Alkyl Halide add_base->add_alkyl Formation of Phenoxide react Heat and Stir (Monitor by TLC) add_alkyl->react quench Quench Reaction (e.g., add water) react->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Column Chromatography or Recrystallization) dry->purify product Isolated O-Alkylated Product purify->product

Caption: A generalized experimental workflow for the O-alkylation of this compound.

troubleshooting_tree start Low Yield of O-Alkylated Product incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation Check stronger_base Use a stronger base (e.g., K2CO3 -> NaH) incomplete_deprotonation->stronger_base Yes side_reactions Side Reactions Occurring? incomplete_deprotonation->side_reactions No c_alkylation C-Alkylation? side_reactions->c_alkylation Check hydrolysis Nitrile Hydrolysis? c_alkylation->hydrolysis No use_aprotic Use polar aprotic solvent (e.g., DMF, Acetone) c_alkylation->use_aprotic Yes anhydrous Ensure anhydrous conditions and moderate temperature hydrolysis->anhydrous Yes inactive_reagents Inactive Reagents? hydrolysis->inactive_reagents No fresh_reagents Use fresh/properly stored base and alkyl halide inactive_reagents->fresh_reagents Yes

Caption: A decision tree for troubleshooting low yields in the alkylation of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 3-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to 3-Chloro-2-hydroxybenzonitrile, a key intermediate in the pharmaceutical and fine chemical industries. The efficiency of each route is evaluated based on reported yields, reaction conditions, and the nature of the starting materials. This document aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs, balancing factors such as overall yield, cost, and experimental complexity.

Comparison of Synthetic Routes

Two plausible synthetic pathways for the preparation of this compound are outlined and compared below:

  • Two-Step Synthesis from o-Chlorophenol: This route involves the initial formylation of o-chlorophenol to yield 3-chloro-2-hydroxybenzaldehyde, which is subsequently converted to the target nitrile.

  • Multi-Step Synthesis from m-Chlorophenol via Sandmeyer Reaction: This pathway begins with the nitration of m-chlorophenol, followed by reduction to form 2-amino-3-chlorophenol. The final step involves a Sandmeyer reaction to introduce the nitrile group.

The following table summarizes the key quantitative data for these two routes.

ParameterRoute 1: From o-ChlorophenolRoute 2: From m-Chlorophenol (Sandmeyer)
Starting Material o-Chlorophenolm-Chlorophenol
Key Intermediates 3-Chloro-2-hydroxybenzaldehyde, 3-Chloro-2-hydroxybenzaldehyde oxime3-Chloro-2-nitrophenol, 2-Amino-3-chlorophenol
Number of Steps 23
Overall Estimated Yield ~76%Low (primarily due to low yield in the nitration step)
Key Reagents Formaldehyde, MgCl₂, Et₃N, Hydroxylamine hydrochloride, Dehydrating agentNitric acid, Acetic acid, Iron powder, HCl, NaNO₂, CuCN

Experimental Protocols

Route 1: Synthesis from o-Chlorophenol

This two-step synthesis offers a potentially high-yield route to the target compound.

Step 1: Synthesis of 3-Chloro-2-hydroxybenzaldehyde

This step involves the formylation of o-chlorophenol. A high-yield procedure has been reported as follows:

  • Reaction: o-Chlorophenol is reacted with formaldehyde in the presence of magnesium chloride and triethylamine in acetonitrile.[1]

  • Reagents: o-Chlorophenol, formaldehyde, magnesium chloride (MgCl₂), triethylamine (Et₃N), acetonitrile.[1]

  • Conditions: The reaction mixture is heated for 3.5 hours.[1]

  • Yield: 87%.[1]

It is important to note that another common method for the formylation of phenols, the Reimer-Tiemann reaction, results in a significantly lower yield of only 5% for this specific product.[2]

Step 2: Conversion of 3-Chloro-2-hydroxybenzaldehyde to this compound

This transformation is typically achieved through the formation of an oxime intermediate, followed by dehydration.

  • Reaction: 3-Chloro-2-hydroxybenzaldehyde is first reacted with hydroxylamine hydrochloride to form 3-chloro-2-hydroxybenzaldehyde oxime. The oxime is then dehydrated to yield the final product.

  • Reagents: 3-Chloro-2-hydroxybenzaldehyde, hydroxylamine hydrochloride, a suitable dehydrating agent (e.g., acetic anhydride, formic acid, or a catalytic amount of ferrous sulfate in DMF).

  • Conditions: The oximation is typically carried out at room temperature or with gentle heating. The subsequent dehydration conditions vary depending on the reagent used, often requiring reflux.

  • Yield: While a specific yield for the conversion of 3-chloro-2-hydroxybenzaldehyde to its nitrile has not been found in the searched literature, a similar one-pot conversion of 2-hydroxybenzaldehyde to 2-hydroxybenzonitrile using hydroxylamine hydrochloride and anhydrous ferrous sulfate in DMF reports a yield of 85%.

Route 2: Synthesis from m-Chlorophenol via Sandmeyer Reaction

This multi-step route provides an alternative approach, though the efficiency is hampered by a low-yielding initial step.

Step 1: Synthesis of 3-Chloro-2-nitrophenol

  • Reaction: m-Chlorophenol is nitrated using a mixture of nitric acid and acetic acid.

  • Reagents: m-Chlorophenol, concentrated nitric acid (HNO₃), acetic acid.

  • Conditions: The reaction is carried out at a low temperature (-5°C to 5°C) followed by stirring at 20°C for 15 hours.

  • Yield: 24%.

Step 2: Synthesis of 2-Amino-3-chlorophenol

  • Reaction: The nitro group of 3-chloro-2-nitrophenol is reduced to an amine.

  • Reagents: 3-Chloro-2-nitrophenol, iron powder, concentrated hydrochloric acid (HCl), ethanol.

  • Conditions: The reaction is initiated by heating to 50-60°C and then refluxed for 3-4 hours.

  • Yield: High (details not specified in the search results).

Step 3: Synthesis of this compound (Sandmeyer Reaction)

  • Reaction: The amino group of 2-amino-3-chlorophenol is converted to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.

  • Reagents: 2-Amino-3-chlorophenol, sodium nitrite (NaNO₂), hydrochloric acid (HCl), copper(I) cyanide (CuCN).

  • Conditions: Diazotization is performed at 0-5°C, followed by reaction with CuCN, which may require gentle heating.

  • Yield: Yields for Sandmeyer cyanations can vary, with reports for analogous reactions ranging from 10% to 69%.[3] A specific yield for this reaction was not found.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of these synthetic routes, the following diagrams have been generated using the DOT language.

Synthetic_Route_1 o-Chlorophenol o-Chlorophenol 3-Chloro-2-hydroxybenzaldehyde 3-Chloro-2-hydroxybenzaldehyde o-Chlorophenol->3-Chloro-2-hydroxybenzaldehyde Formylation (87% Yield) This compound This compound 3-Chloro-2-hydroxybenzaldehyde->this compound Oximation & Dehydration (est. ~85% Yield)

Caption: Route 1: Two-step synthesis from o-chlorophenol.

Synthetic_Route_2 m-Chlorophenol m-Chlorophenol 3-Chloro-2-nitrophenol 3-Chloro-2-nitrophenol m-Chlorophenol->3-Chloro-2-nitrophenol Nitration (24% Yield) 2-Amino-3-chlorophenol 2-Amino-3-chlorophenol 3-Chloro-2-nitrophenol->2-Amino-3-chlorophenol Reduction This compound This compound 2-Amino-3-chlorophenol->this compound Sandmeyer Reaction (Variable Yield)

Caption: Route 2: Multi-step synthesis from m-chlorophenol.

Conclusion

Based on the available data, the two-step synthesis starting from o-chlorophenol (Route 1) appears to be the more efficient pathway for obtaining this compound. The high reported yield for the initial formylation step (87%) is a significant advantage over the low-yielding nitration (24%) in the Sandmeyer route. While the second step of Route 1 (oxime formation and dehydration) lacks a specific reported yield for this particular substrate, analogous reactions suggest that it can proceed with high efficiency.

In contrast, Route 2 , while chemically feasible, is severely limited by the poor yield of the initial nitration of m-chlorophenol. This makes it a less attractive option for efficient large-scale synthesis.

Further optimization of the reaction conditions for each step, particularly the Sandmeyer cyanation in Route 2 and the dehydration in Route 1, could potentially alter this assessment. However, with the current information, Route 1 presents a more promising and efficient approach for the synthesis of this compound. Researchers should consider the trade-offs between the number of steps, overall yield, and the availability and cost of starting materials when selecting a synthetic route.

References

A Comparative Guide to the Biological Activity of 3-Chloro-2-hydroxybenzonitrile Derivatives and Other Halogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3-Chloro-2-hydroxybenzonitrile derivatives against a range of other halogenated phenols. The information presented is curated from various scientific studies to aid in research and development efforts. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways.

Executive Summary

Halogenated phenols are a class of compounds recognized for their diverse biological activities, including antimicrobial, antifungal, anticancer, and enzyme-inhibiting properties. The introduction of halogen atoms to a phenol ring can significantly modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. This guide focuses on derivatives of this compound and provides a comparative analysis against other notable halogenated phenols, highlighting structure-activity relationships where data is available.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of selected this compound derivatives and a variety of other halogenated phenols. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
This compound Scaffold
5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MRSA)15.62-31.25 (µmol/L)[1]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4 (µmol/L)[1]
Chalcones from 5-chloro-2-hydroxybenzonitrileStaphylococcus aureusModerate Activity[2]
Other Halogenated Phenols
2,4,6-TriiodophenolStaphylococcus aureus5[3]
Brominated Phenols (from Symphyocladia latiuscula)Candida albicans10 - 37.5[4]
2,4-DichlorophenolEscherichia coliGrowth affected at 12-24[5]
ChloroxylenolStaphylococcus aureusEffective at high concentrations[6]
CresolStaphylococcus aureus, Klebsiella pneumoniae, E. coliEffective[6]

Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
This compound Scaffold
Benzoxazole from 5-chloro-2-hydroxybenzonitrileMCF-7 (Breast)8.2[7]
3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-5-nitrobenzamideGlioblastomaInduces cytotoxicity[8]
Other Halogenated Phenols
Bromophenol derivative (BDDE)K562 (Leukemia)13.9 (µg/mL)[9]
Bromophenol derivative (BDDPM)Bel7402 (Hepatoma)8.7 (µg/mL)[9]
Halogenated Chalcones (Bromo)HCT116 (Colon)Superior to quercetin[10]
Halogenated Flavonols (Bromo)HCT116 (Colon)Superior to chalcones[10]
5,7-dihydroxy 4'-chloro flavoneMCF-7 (Breast)1[11]

Table 3: Comparative Enzyme Inhibition Activity (IC₅₀)

Compound/DerivativeEnzymeIC₅₀Reference
This compound Scaffold
3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamidesDPP-IV13.45 - 15.85 µM[12]
Other Halogenated Phenols
4-substituted benzaldehydes (Bromo)Tyrosinase114 µM[13]
4-substituted benzaldehydes (Chloro)Tyrosinase175 µM[13]
L-659,699 (beta-lactone)HMG-CoA synthase0.1 µM[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are generalized protocols for the key assays cited in this guide.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: The test microorganism is cultured on an appropriate agar medium. A standardized inoculum is prepared by suspending colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial or fungal suspension. The plate is then incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-72 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. Growth is assessed by visual inspection for turbidity.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory effect of a compound on a specific enzyme.

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the enzyme, the substrate, and the test inhibitor at various concentrations.

  • Assay Reaction: In a suitable reaction vessel (e.g., a cuvette or a well in a microplate), the enzyme is pre-incubated with different concentrations of the inhibitor for a defined period.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Monitoring Enzyme Activity: The rate of the reaction is monitored over time by measuring the change in absorbance or fluorescence, which corresponds to the consumption of the substrate or the formation of the product.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is plotted against the inhibitor concentration to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Mandatory Visualization

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding in 96-well plate compound_prep 2. Prepare Serial Dilutions of Test Compound treat_cells 3. Treat Cells with Compound compound_prep->treat_cells incubate_treatment 4. Incubate for 24-72h treat_cells->incubate_treatment add_mtt 5. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 6. Incubate for 2-4h add_mtt->incubate_mtt solubilize 7. Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance 8. Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 9. Calculate % Viability and IC50 read_absorbance->calculate_ic50

Caption: General workflow of the MTT assay for determining cytotoxicity.

Signaling Pathway: VEGFR2 Signaling in Angiogenesis

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration Src->Migration Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

Comparative Antimicrobial Efficacy of 3-Chloro-2-hydroxybenzonitrile-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of compounds derived from 3-Chloro-2-hydroxybenzonitrile and its structural analogs. The following sections detail their performance against various microbial strains, benchmarked against established antibiotics, and provide insights into their potential mechanisms of action. All quantitative data is presented in structured tables for ease of comparison, accompanied by detailed experimental protocols and visualizations of key biological pathways.

Antimicrobial Performance of Benzonitrile Derivatives

The antimicrobial activity of halogenated and hydroxylated benzonitrile derivatives has been investigated against a range of pathogenic bacteria and fungi. While data specifically on this compound derivatives is limited in publicly available literature, studies on structurally similar compounds, particularly derivatives of 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid, provide valuable insights into their potential efficacy.

A series of novel sulfonamides incorporating the 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffold have demonstrated notable antimicrobial activity. For instance, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide has shown significant potency against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA)[1]. Another derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, exhibited strong activity against Mycobacterium kansasii[1].

Furthermore, benzofuran derivatives, which can be synthesized from hydroxybenzonitriles, have also been identified as promising antimicrobial agents. Certain benzofurans have displayed inhibitory effects against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) as low as 12.5 µg/mL[2].

The following table summarizes the antimicrobial activity of selected relevant compounds.

Compound/DerivativeTarget OrganismActivity (MIC)Reference Antibiotic
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MSSA & MRSA)15.62-31.25 µmol/LNot Specified
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4 µmol/LNot Specified
Benzofuran Derivative 1Salmonella typhimurium12.5 µg/mLCiprofloxacin
Benzofuran Derivative 1Staphylococcus aureus12.5 µg/mLCiprofloxacin
Benzofuran Derivative 1Escherichia coli25 µg/mLCiprofloxacin
Benzofuran Derivative 2Staphylococcus aureus25 µg/mLCiprofloxacin

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of the antimicrobial efficacy of the compared compounds.

Synthesis of Sulfonamide Derivatives of 5-Chloro-2-hydroxybenzaldehyde

A general procedure for the synthesis of sulfonamide derivatives involves the reaction of 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid with various sulfonamides[1]. The synthesis is typically carried out in a suitable solvent and may involve the use of a catalyst. The resulting products are then purified using techniques such as recrystallization or column chromatography. Characterization of the synthesized compounds is performed using spectroscopic methods like IR, ¹H NMR, and ¹³C NMR[1].

Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method, following established protocols.

  • Inoculum Preparation: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a McFarland standard of 0.5.

  • Serial Dilution: The test compounds and reference antibiotics are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Potential Mechanisms of Action

The precise mechanism of action for this compound-derived compounds is not yet fully elucidated. However, based on the activity of related halogenated phenolic compounds and sulfonamides, several potential pathways can be hypothesized. The diagrams below illustrate these potential mechanisms and the general workflow for antimicrobial susceptibility testing.

G Potential Antimicrobial Mechanisms of Action cluster_0 Compound Interaction with Bacterial Cell cluster_1 Downstream Effects cluster_2 Ultimate Outcome Compound This compound Derivative Membrane Bacterial Cell Membrane Compound->Membrane Disruption DNA_Gyrase DNA Gyrase/Topoisomerase Compound->DNA_Gyrase Inhibition DHPS Dihydropteroate Synthase (Folate Synthesis) Compound->DHPS Inhibition (for sulfonamide derivatives) Leakage Leakage of Cellular Components Membrane->Leakage Increased Permeability DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Blocks Folate_Synthesis Inhibition of Folate Synthesis DHPS->Folate_Synthesis Blocks Cell_Death Bacteriostatic/Bactericidal Effect Leakage->Cell_Death DNA_Replication->Cell_Death Nucleotide_Synthesis Inhibition of Nucleotide Synthesis Folate_Synthesis->Nucleotide_Synthesis Inhibits Nucleotide_Synthesis->Cell_Death

Caption: Potential mechanisms of antimicrobial action for benzonitrile derivatives.

G General Workflow for Antimicrobial Susceptibility Testing cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Synthesize and Purify This compound Derivatives C Prepare Serial Dilutions of Test Compounds and Controls A->C B Prepare Standardized Microbial Inoculum D Inoculate Microtiter Plates B->D C->D E Incubate at Optimal Growth Conditions D->E F Visually or Spectrophotometrically Assess Microbial Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G H Compare Efficacy with Reference Antibiotics G->H

Caption: Workflow for evaluating antimicrobial efficacy.

References

Validating the Structure of Synthesized 3-Chloro-2-hydroxybenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural validation of synthesized compounds is a cornerstone of modern chemical research and drug development. For novel 3-chloro-2-hydroxybenzonitrile derivatives, a class of compounds with potential applications in medicinal chemistry, rigorous characterization is paramount to ensure purity, confirm identity, and understand structure-activity relationships. This guide provides a comparative overview of key analytical techniques for structural elucidation, supported by experimental data and detailed methodologies.

Synthetic Routes: A Comparative Overview

The synthesis of this compound derivatives can be approached through various pathways. The choice of a particular route often depends on the availability of starting materials, desired yield, and scalability. Below is a comparison of two common synthetic strategies.

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: Formylation of 2-Chlorophenol and Subsequent Nitrile FormationRoute 2: Sandmeyer Reaction of 2-Amino-3-chlorophenol
Starting Material 2-Chlorophenol2-Amino-3-chlorophenol
Key Intermediates 3-Chloro-2-hydroxybenzaldehyde, 3-Chloro-2-hydroxybenzaldehyde oximeDiazonium salt of 2-amino-3-chlorophenol
Key Reagents Formaldehyde, MgCl₂, Et₃N (for formylation); Hydroxylamine, Dehydrating agent (for nitrile formation)NaNO₂, HCl, CuCN
Typical Overall Yield Moderate to GoodGood to High
Advantages Readily available starting material.Generally high yields and purity.
Disadvantages Multi-step process, potential for side products in the formylation step.Handling of potentially unstable diazonium salts.

Structural Validation: A Multi-Technique Approach

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural validation of this compound derivatives.

Spectroscopic Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

Table 2: Representative ¹H and ¹³C NMR Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H~11.0br s-OH
¹H~7.6ddAr-H
¹H~7.4ddAr-H
¹H~7.1tAr-H
¹³C~155sC-OH
¹³C~135sC-Cl
¹³C~130dAr-CH
¹³C~125dAr-CH
¹³C~120dAr-CH
¹³C~115sC-CN
¹³C~110sC-CN

2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

Table 3: Characteristic IR Absorptions for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (hydroxyl)3400-3200Broad, Strong
C≡N (nitrile)2240-2220Sharp, Medium
C=C (aromatic)1600-1450Medium to Strong
C-Cl (chloro)800-600Strong

3. Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and identifying structural motifs. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak with an intensity ratio of approximately 3:1 to the molecular ion peak (M+).

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for assessing the purity of the synthesized compounds and for separating isomers.

Table 4: Comparison of HPLC and GC-MS for the Analysis of this compound Derivatives

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity.Separation based on volatility and polarity.
Sample Volatility Not a limiting factor.Requires volatile and thermally stable compounds.
Derivatization Generally not required.Often necessary for polar compounds (e.g., silylation of the hydroxyl group).
Typical Stationary Phase C18, PhenylPolysiloxane-based (e.g., DB-5ms)
Typical Mobile Phase Acetonitrile/Water or Methanol/Water gradientsInert gas (e.g., Helium)
Detection UV-Vis, Diode Array, Mass SpectrometryMass Spectrometry
Advantages Wide applicability, non-destructive.High resolution, provides structural information from fragmentation.
Disadvantages Lower resolution for some isomers compared to GC.Limited to volatile and thermally stable compounds; derivatization adds a step.

Experimental Protocols

Synthesis of this compound (via Formylation and Oximation)

Step 1: Synthesis of 3-Chloro-2-hydroxybenzaldehyde [1] To a solution of 2-chlorophenol in a suitable solvent, magnesium chloride and triethylamine are added. The mixture is heated, and formaldehyde is added portion-wise. The reaction is monitored by TLC. After completion, the reaction mixture is worked up to yield 3-chloro-2-hydroxybenzaldehyde.

Step 2: Conversion to this compound 3-Chloro-2-hydroxybenzaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent to form the corresponding oxime. The crude oxime is then dehydrated using a dehydrating agent such as acetic anhydride or thionyl chloride to yield this compound. The product is purified by recrystallization or column chromatography.

NMR Spectroscopy

A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

Infrared Spectroscopy

A small amount of the solid sample is analyzed using an FT-IR spectrometer equipped with an ATR accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

The sample is introduced into the mass spectrometer via a direct insertion probe or through a GC or LC system. For GC-MS, a derivatization step with a silylating agent (e.g., BSTFA) is typically performed prior to analysis. Electron ionization (EI) at 70 eV is commonly used.

HPLC Analysis

A solution of the sample is prepared in the mobile phase. The analysis is performed on a C18 column with a gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid). Detection is carried out using a UV detector at a suitable wavelength (e.g., 254 nm).

Visualization of Methodologies and Pathways

The following diagrams illustrate the workflow for structural validation and a potential biological signaling pathway that could be investigated for these derivatives.

structural_validation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Confirmation start Starting Materials reaction Chemical Synthesis start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms hplc HPLC (Purity) purification->hplc gcms GC-MS (Purity/Isomers) purification->gcms elucidation Structural Elucidation nmr->elucidation ir->elucidation ms->elucidation hplc->elucidation gcms->elucidation confirmation Final Structure Confirmation elucidation->confirmation

Caption: Workflow for the synthesis and structural validation of this compound derivatives.

Given that substituted benzonitriles have shown activity as tyrosine kinase inhibitors, a potential area of investigation for this compound derivatives is their effect on cancer-related signaling pathways.[2][3][4]

tyrosine_kinase_pathway receptor Receptor Tyrosine Kinase (RTK) dimerization Dimerization & Autophosphorylation receptor->dimerization ligand Growth Factor ligand->receptor adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor This compound Derivative (TKI) inhibitor->dimerization Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.

References

A Comparative Analysis of 2-Hydroxybenzonitrile and Its Halogenated Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of 2-hydroxybenzonitrile and its halogenated derivatives, focusing on their synthesis, physicochemical properties, and biological activities. This guide provides researchers, scientists, and drug development professionals with comparative data and detailed experimental insights to facilitate further investigation and application.

2-Hydroxybenzonitrile, a versatile aromatic compound, serves as a crucial scaffold in medicinal chemistry. Its unique structure, featuring both a hydroxyl and a nitrile group, allows for diverse chemical modifications, leading to a wide array of derivatives with significant biological potential. The introduction of halogen atoms—chlorine, bromine, and iodine—at the 5-position of the benzonitrile ring has been shown to modulate the compound's physicochemical properties and enhance its biological efficacy, particularly its antimicrobial and cytotoxic activities. This guide presents a comparative study of 2-hydroxybenzonitrile and its 5-chloro, 5-bromo, and 5-iodo analogs, summarizing key data and providing detailed experimental protocols.

Physicochemical Properties

The addition of a halogen atom to the 2-hydroxybenzonitrile backbone significantly alters its physicochemical properties, such as molecular weight, melting point, and lipophilicity (logP). These changes can influence the compound's solubility, membrane permeability, and interaction with biological targets. A summary of these properties is presented in Table 1.

Property2-Hydroxybenzonitrile5-Chloro-2-hydroxybenzonitrile5-Bromo-2-hydroxybenzonitrile5-Iodo-2-hydroxybenzonitrile
Molecular Formula C₇H₅NOC₇H₄ClNOC₇H₄BrNOC₇H₄INO
Molecular Weight ( g/mol ) 119.12153.57198.02245.02
Melting Point (°C) 92-95152-154158-163156-158
Appearance White to light yellow powderLight brown to off-white solidWhite to light yellow powderOff-white to light yellow solid
Solubility Soluble in ethanol and acetone; limited solubility in water.[1]Soluble in common organic solvents.Soluble in common organic solvents; slightly soluble in methanol.Soluble in some organic solvents like dichloromethane and chloroform; insoluble in water.

Synthesis of 2-Hydroxybenzonitrile and its Halogenated Analogs

The synthesis of 2-hydroxybenzonitrile and its halogenated derivatives can be achieved through various synthetic routes. A common method for the parent compound involves the dehydration of salicylaldoxime. Halogenated analogs are often synthesized from the corresponding halogenated salicylic acids.

cluster_synthesis General Synthetic Workflow Start Starting Material (e.g., Salicylaldehyde or Halogenated Salicylic Acid) Intermediate Intermediate Formation (e.g., Oxime or Amide) Start->Intermediate Reaction Product Final Product (2-Hydroxybenzonitrile or Halogenated Analog) Intermediate->Product Dehydration

A generalized workflow for the synthesis of 2-hydroxybenzonitrile and its analogs.
Experimental Protocols for Synthesis

Synthesis of 2-Hydroxybenzonitrile from Salicylaldehyde: This two-step process involves the formation of salicylaldoxime followed by its dehydration.

  • Oxime Formation: Salicylaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form salicylaldoxime.

  • Dehydration: The resulting salicylaldoxime is then refluxed with a dehydrating agent, such as acetic anhydride, to yield 2-hydroxybenzonitrile. The crude product is purified by recrystallization or column chromatography.[1]

Synthesis of 5-Chloro-2-hydroxybenzonitrile from 5-Chlorosalicylic Acid:

  • Amidation: 5-Chlorosalicylic acid is converted to its corresponding amide, 5-chloro-2-hydroxybenzamide, by reaction with thionyl chloride followed by ammonia.

  • Dehydration: The amide is then dehydrated using a reagent like phosphorus oxychloride to yield 5-chloro-2-hydroxybenzonitrile.[1]

Synthesis of 5-Bromo-2-hydroxybenzonitrile: A common method involves the bromination of 2-hydroxybenzonitrile (o-cyanophenol).

Synthesis of 5-Iodo-2-hydroxybenzonitrile: This analog can be prepared by the iodination of 2-hydroxybenzonitrile.

Comparative Biological Activity

Halogenation at the 5-position of 2-hydroxybenzonitrile has been reported to enhance its biological activities, including antimicrobial and cytotoxic effects. Recent studies have identified monohalohydroxybenzonitriles, including the 5-chloro, 5-bromo, and 5-iodo analogs of 2-hydroxybenzonitrile, as disinfection byproducts in drinking water and have noted their cytotoxicity.[2]

Antimicrobial and Antifungal Activity

Derivatives of 2-hydroxybenzonitrile have demonstrated promising activity against a range of bacterial and fungal pathogens.[1] The introduction of a halogen atom can significantly influence this activity. While comprehensive comparative data for the benzonitrile series is limited, studies on related structures like 5-chloro-2-hydroxybenzamide derivatives show notable antimicrobial effects. For instance, certain sulfonamides containing a 5-chloro-2-hydroxybenzamide scaffold have shown significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus.[3][4][5]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound Staphylococcus aureus Escherichia coli Candida albicans
2-Hydroxybenzonitrile >100 (assumed baseline)[1] >100 (assumed baseline)[1] -
5-Chloro-2-hydroxybenzonitrile Data not available Data not available Data not available
5-Bromo-2-hydroxybenzonitrile Data not available Data not available Data not available
5-Iodo-2-hydroxybenzonitrile Data not available Data not available Data not available

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.[1]

  • Inoculation: Each well is inoculated with the prepared microbial suspension.[1]

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Cytotoxic Activity

Recent research has highlighted the cytotoxic potential of halogenated hydroxybenzonitriles.[2] While specific IC50 values for a direct comparison of 2-hydroxybenzonitrile and its 5-halogenated analogs across multiple cancer cell lines are not yet widely published, the available information suggests that these compounds warrant further investigation as potential anticancer agents. Studies on benzonitrile herbicides like bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile) have shown high toxic effects on human cell lines.[6]

Table 3: Comparative Cytotoxic Activity (IC50 in µM)

Compound Cancer Cell Line 1 (e.g., MCF-7) Cancer Cell Line 2 (e.g., A549) Cancer Cell Line 3 (e.g., HepG2)
2-Hydroxybenzonitrile Data not available Data not available Data not available
5-Chloro-2-hydroxybenzonitrile Data not available Data not available Data not available
5-Bromo-2-hydroxybenzonitrile Data not available Data not available Data not available
5-Iodo-2-hydroxybenzonitrile Data not available Data not available Data not available

Note: Comprehensive and directly comparative IC50 data for 2-hydroxybenzonitrile and its 5-halogenated analogs is a current area of research.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Signaling Pathways in Cytotoxicity: Apoptosis

Phenolic compounds, including derivatives of 2-hydroxybenzonitrile, often exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. The halogenated analogs may exhibit differential effects on these pathways.

cluster_pathways Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 ExecutionerCaspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->ExecutionerCaspases Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->ExecutionerCaspases Apoptosis Apoptosis ExecutionerCaspases->Apoptosis

A simplified diagram of the intrinsic and extrinsic apoptosis pathways.
Experimental Protocols for Apoptosis Assessment

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot Analysis for Apoptosis-Related Proteins: This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Conclusion

2-Hydroxybenzonitrile and its halogenated analogs represent a promising class of compounds with tunable biological activities. The introduction of halogens at the 5-position appears to be a viable strategy for enhancing their antimicrobial and cytotoxic potential. However, a clear and direct comparative analysis of the parent compound and its chloro, bromo, and iodo derivatives is still an emerging area of research. Further comprehensive studies are required to elucidate the precise structure-activity relationships and to fully understand their mechanisms of action, particularly their differential effects on cellular signaling pathways. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for future research in this area, ultimately contributing to the development of novel therapeutic agents.

References

In Vitro Antibacterial Activity of 3-Chloro-2-hydroxybenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. Benzonitrile derivatives, characterized by a cyano group attached to a benzene ring, have emerged as a promising class of compounds with a wide range of biological activities. The strategic incorporation of various functional groups onto the benzonitrile scaffold can significantly modulate their therapeutic properties. Specifically, the presence of halogen and hydroxyl moieties is known to enhance the antimicrobial efficacy of organic compounds. This guide provides a comparative framework for the in vitro evaluation of 3-chloro-2-hydroxybenzonitrile derivatives against clinically relevant bacterial strains.

Quantitative Data Summary

A comprehensive literature search did not yield specific studies reporting the in vitro antibacterial activity of this compound derivatives with quantitative Minimum Inhibitory Concentration (MIC) data. Therefore, the following table is presented as a template for researchers to summarize their experimental findings in a clear and structured manner.

Derivative IDModificationStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Bacillus subtilis MIC (µg/mL)
Parent This compound
Derivative 1
Derivative 2
Derivative 3
Control Ciprofloxacin

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds using the broth microdilution method, a standard procedure for assessing in vitro antibacterial activity.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the this compound derivatives and a standard antibiotic (e.g., Ciprofloxacin) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Bacterial Strains: Use standardized bacterial strains such as Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922).

  • Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacterial culture.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.

2. Inoculum Preparation:

  • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Assay:

  • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from each well to the next.

  • After serial dilutions, add 100 µL of the prepared bacterial inoculum to each well.

  • Include a positive control (wells with bacteria and no compound) and a negative control (wells with media and no bacteria).

4. Incubation and MIC Determination:

  • Incubate the microtiter plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and in vitro antibacterial evaluation of novel chemical derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antibacterial Screening cluster_strains Bacterial Strains start Starting Material (this compound) reaction Chemical Modification (e.g., Esterification, Etherification) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, IR, Mass Spectrometry) purification->characterization stock_prep Prepare Stock Solutions characterization->stock_prep mic_assay Broth Microdilution Assay (MIC Determination) stock_prep->mic_assay data_analysis Data Analysis & Comparison mic_assay->data_analysis gram_pos Gram-positive (e.g., S. aureus) gram_pos->mic_assay gram_neg Gram-negative (e.g., E. coli) gram_neg->mic_assay

Caption: General workflow for synthesis and antibacterial testing.

Navigating the Structure-Activity Landscape of 3-Chloro-2-hydroxybenzonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount in the quest for novel therapeutic agents. This guide provides a comparative analysis of the SAR of 3-Chloro-2-hydroxybenzonitrile analogs, focusing on their potential as antimicrobial agents. Due to the limited availability of a comprehensive SAR study on a dedicated series of this compound derivatives, this guide leverages experimental data from structurally analogous compounds, particularly those featuring chloro and hydroxy substitutions on benzonitrile and related chalcone frameworks.

The exploration of benzonitrile derivatives continues to be a fertile ground for the discovery of new bioactive molecules. The presence of the nitrile group, along with other functional moieties like halogens and hydroxyl groups, imparts unique electronic and steric properties that can be fine-tuned to optimize biological activity. This guide synthesizes available data to illuminate potential SAR trends and provides detailed experimental protocols to aid in the design and evaluation of new analogs.

Quantitative Analysis of Antimicrobial Activity

The following tables summarize the antimicrobial activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, of various benzonitrile and chalcone derivatives that share structural similarities with this compound. This data provides valuable insights into the influence of different substitution patterns on antibacterial and antifungal efficacy.

Table 1: Antibacterial Activity of Substituted Chalcone Derivatives [1]

Compound IDRR1R2R3R4Staphylococcus aureus (mm)Bacillus subtilis (mm)Escherichia coli (mm)Proteus vulgaris (mm)
3a HHHHH14.25±0.1515.82±0.1110.15±0.1211.25±0.14
3b HHClHH18.05±0.1119.55±0.1413.25±0.1714.85±0.11
3c HHBrHH19.25±0.1720.15±0.1214.85±0.1115.25±0.16
3d HHFHH17.55±0.1218.25±0.1612.15±0.1413.55±0.12
3e HHOCH3HH15.85±0.1416.55±0.1111.25±0.1612.85±0.15
3f HHN(CH3)2HH20.25±0.1621.85±0.1515.25±0.1116.55±0.17
3g HHOHHH16.25±0.1117.55±0.1711.85±0.1512.25±0.11
3h HClHHH17.85±0.1518.25±0.1112.55±0.1213.85±0.14
3i HOHHHH15.25±0.1216.85±0.1410.85±0.1111.55±0.16
3j ClHHHH16.25±0.1617.55±0.1611.25±0.1712.85±0.12
3k HHHOHH15.85±0.1116.25±0.1210.25±0.1411.85±0.15
3l HHHHOH14.85±0.1415.55±0.159.85±0.1610.25±0.11
3m --2-pyridinyl--27.52±0.1628.85±0.1122.05±0.1623.18±0.17
3n --3-pyridinyl--25.25±0.1526.55±0.1620.15±0.1121.25±0.14
3o --4-pyridinyl--26.85±0.1227.25±0.1421.25±0.1222.55±0.16
Benzyl Penicillin -----29.52±0.1130.15±0.1224.15±0.1425.85±0.11

Note: The data is presented as the zone of inhibition in millimeters (mm). Larger values indicate greater antibacterial activity.

Table 2: Antimicrobial Activity of Pyrazoline and Hydrazone Derivatives (MIC in µg/mL) [2]

CompoundE. coliS. aureusP. aeruginosaE. faecalisB. subtilisC. albicans
4 256128512128128256
7 1286425664128128
12 6432128326464
14 256128512128256256
19 128646464128128
21 128642566464128
22 12864643264128
23 6432128326464
24 6432128326464
26 >512>512>512>51264>512
Ampicillin 1686484-
Fluconazole -----8

From the available data, several preliminary SAR observations can be made for these related scaffolds:

  • Influence of Halogens: The presence of a chloro or bromo substituent on the aromatic rings often leads to enhanced antimicrobial activity.[2] For instance, in the chalcone series, compound 3b (4-chloro) and 3c (4-bromo) show larger zones of inhibition compared to the unsubstituted analog 3a .[1]

  • Role of the Hydroxyl Group: The position of the hydroxyl group appears to be critical for activity, though a clear trend is not always evident without a more systematic study.

  • Impact of Other Substituents: Electron-donating groups like dimethylamino (3f ) and electron-withdrawing groups can both influence activity, suggesting that electronic effects play a significant role.[1]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as pyridine in compounds 3m-3o , can significantly boost antibacterial activity, often surpassing that of simple substituted phenyl rings.[1]

Experimental Protocols

A detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) is crucial for the quantitative assessment of antimicrobial activity. The broth microdilution method is a widely accepted and standardized technique.

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • 96-well microtiter plates
  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
  • Test compounds dissolved in a suitable solvent (e.g., DMSO)
  • Positive control antibiotic (e.g., Ampicillin, Fluconazole)
  • Sterile pipette tips and multichannel pipettor
  • Incubator

2. Procedure:

  • Preparation of Compound Dilutions:
  • Prepare a stock solution of the test compound.
  • Perform serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plate to achieve a range of desired concentrations.
  • Inoculum Preparation:
  • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
  • Inoculation of Microtiter Plates:
  • Add the diluted inoculum to each well containing the test compound dilutions.
  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
  • Also, include wells with a standard antibiotic as a positive control.
  • Incubation:
  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[3]
  • Determination of MIC:
  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[3]

Visualizing the Research Workflow

The following diagrams illustrate the general workflow for the synthesis and screening of novel antimicrobial agents based on the this compound scaffold, as well as a hypothetical signaling pathway for their antibacterial action.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_screening Antimicrobial Screening cluster_development Lead Optimization start This compound reaction Chemical Modification (e.g., Substitution, Condensation) start->reaction Reactants analogs Library of Analogs reaction->analogs Products primary_screen Primary Screening (e.g., Agar Diffusion) analogs->primary_screen quantitative_assay Quantitative Assay (e.g., MIC Determination) primary_screen->quantitative_assay Active Hits sar_analysis SAR Analysis quantitative_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization preclinical Preclinical Studies lead_optimization->preclinical

A general workflow for the synthesis and screening of this compound analogs.

signaling_pathway compound Benzonitrile Analog membrane Bacterial Cell Membrane compound->membrane Penetration target Intracellular Target (e.g., Enzyme, DNA) membrane->target inhibition Inhibition of Cellular Processes (e.g., Cell Wall Synthesis, Protein Synthesis) target->inhibition death Bacterial Cell Death inhibition->death

A hypothetical signaling pathway for the antibacterial action of benzonitrile analogs.

Disclaimer: The signaling pathway depicted above is a generalized representation of potential antibacterial mechanisms and is not based on specific experimental evidence for this compound analogs. Further research is required to elucidate the precise mechanism of action for this class of compounds.

Conclusion

While a dedicated and comprehensive structure-activity relationship study for a series of this compound analogs is not yet available in the public domain, the analysis of structurally related compounds provides valuable preliminary insights. The data suggests that the strategic placement of halogen and hydroxyl groups, as well as the incorporation of heterocyclic moieties, can significantly influence antimicrobial activity. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to systematically synthesize and evaluate new analogs. Future studies focusing on a diverse library of this compound derivatives are warranted to fully delineate the SAR and unlock the therapeutic potential of this promising chemical scaffold.

References

Benchmarking the performance of different catalysts for 3-Chloro-2-hydroxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Chloro-2-hydroxybenzonitrile, a key intermediate in the development of various pharmaceuticals and fine chemicals, necessitates efficient and high-yielding catalytic methods. This guide provides a comparative analysis of different catalytic systems for the synthesis of this target molecule, primarily focusing on the conversion of 3-Chloro-2-hydroxybenzaldehyde to this compound. The performance of various catalysts is benchmarked based on reported experimental data for analogous reactions, offering a valuable resource for process optimization and catalyst selection.

Catalytic Performance Comparison

The synthesis of this compound is typically achieved through a two-step process: the formation of 3-Chloro-2-hydroxybenzaldehyde followed by its conversion to the desired nitrile. The critical second step, the dehydration of the intermediate aldoxime, can be accomplished using several catalytic systems. Below is a summary of the performance of different catalysts and reagents in reactions analogous to the synthesis of this compound.

Catalyst/ReagentSubstrateProductYield (%)Reaction TimeTemperature (°C)
Anhydrous Ferrous Sulphate2-Hydroxybenzaldehyde2-Hydroxybenzonitrile854 hReflux
Anhydrous Ferrous Sulphate2-Chlorobenzaldehyde2-Chlorobenzonitrile902.5 hReflux
Triphenylphosphine oxide (catalytic)4-Nitrobenzaldehyde oxime4-Nitrobenzonitrile90< 10 minNot specified
Thionyl chlorideSalicylaldoxime2-HydroxybenzonitrileNot specified1 h40
TriphosgeneSalicylaldoxime2-Hydroxybenzonitrile782 h60
p-Toluene sulphonic acidSalicylaldoxime2-HydroxybenzonitrileNot specified2-3 hReflux
Aldoxime Dehydratase (biocatalyst)Various aldoximesVarious nitrilesHighNot specifiedMild

Experimental Protocols

Detailed methodologies for key experiments are provided below. While these protocols are for analogous substrates, they serve as a strong foundation for the synthesis of this compound.

One-Pot Synthesis using Anhydrous Ferrous Sulphate

This protocol describes a facile, one-pot synthesis of nitriles from aldehydes using an inexpensive and environmentally friendly iron catalyst.[1]

Materials:

  • Substituted aldehyde (e.g., 3-Chloro-2-hydroxybenzaldehyde)

  • Hydroxylamine hydrochloride

  • Anhydrous ferrous sulphate (FeSO₄)

  • Dimethylformamide (DMF)

  • Benzene

  • Ethyl acetate

Procedure:

  • A mixture of the aldehyde (1 mmol), hydroxylamine hydrochloride (1.1 mmol), and anhydrous ferrous sulphate (1 mmol) in DMF (10 mL) is refluxed for the specified time (see table).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the catalyst is filtered off.

  • The resulting solution is extracted with an appropriate solvent.

  • The solvent is evaporated to yield the crude nitrile, which is then purified by chromatography using a benzene/ethyl acetate mixture as the eluent.

Catalytic Appel-Type Dehydration of Oximes

This method utilizes a catalytic amount of triphenylphosphine oxide for the rapid and efficient dehydration of aldoximes to nitriles.[2][3]

Materials:

  • Aldoxime (e.g., 3-Chloro-2-hydroxybenzaldoxime)

  • Triphenylphosphine oxide (Ph₃PO) (1 mol%)

  • Triethylamine (Et₃N)

  • Oxalyl chloride

  • Anhydrous acetonitrile

Procedure:

  • To a solution of the aldoxime (2 mmol) and triphenylphosphine oxide (0.02 mmol) in anhydrous acetonitrile (8 mL), add triethylamine (6 mmol).

  • Cool the mixture in an ice bath and add oxalyl chloride (4 mmol) dropwise.

  • The reaction is typically complete in less than 10 minutes.

  • The reaction mixture is then worked up to isolate the nitrile product.

Dehydration using Thionyl Chloride

This protocol employs thionyl chloride for the dehydration of the oxime.

Materials:

  • Salicylaldoxime (or 3-Chloro-2-hydroxybenzaldoxime)

  • Thionyl chloride

  • Toluene

  • Dichloroethane

Procedure:

  • A solution of the oxime in toluene is prepared.

  • The reaction mass is cooled to 20°C, and a 50% solution of thionyl chloride in toluene is added slowly over 2 hours, maintaining the temperature below 30°C.

  • The mixture is stirred for another hour at this temperature, then slowly raised to 40°C and stirred for an additional hour.

  • Toluene is removed by distillation.

  • Water is added under controlled conditions, followed by the addition of dichloroethane.

  • The layers are separated, and the organic layer is concentrated to yield the crude 2-hydroxybenzonitrile.

Visualizing the Workflow

The following diagrams illustrate the key pathways and experimental logic for the synthesis and catalyst benchmarking.

G General Synthetic Pathway for this compound cluster_start Starting Material cluster_intermediate Intermediate Aldehyde cluster_oxime Intermediate Oxime cluster_product Final Product 2-Chloro-phenol 2-Chloro-phenol 3-Chloro-2-hydroxybenzaldehyde 3-Chloro-2-hydroxybenzaldehyde 2-Chloro-phenol->3-Chloro-2-hydroxybenzaldehyde Formylation 3-Chloro-2-hydroxybenzaldoxime 3-Chloro-2-hydroxybenzaldoxime 3-Chloro-2-hydroxybenzaldehyde->3-Chloro-2-hydroxybenzaldoxime Oximation (Hydroxylamine) This compound This compound 3-Chloro-2-hydroxybenzaldoxime->this compound Catalytic Dehydration

Caption: Synthetic route to this compound.

G Experimental Workflow for Catalyst Benchmarking A Reactant Preparation (3-Chloro-2-hydroxybenzaldoxime) D Catalytic Dehydration Reaction A->D B Catalyst Selection (e.g., FeSO4, Ph3PO, etc.) B->D C Reaction Setup (Solvent, Temperature, Time) C->D E Reaction Monitoring (TLC, GC, HPLC) D->E F Product Isolation & Purification E->F G Characterization (NMR, IR, MS) F->G H Performance Analysis (Yield, Selectivity) G->H I Comparative Data Table H->I

Caption: Workflow for catalyst performance evaluation.

References

Cross-Validation of Analytical Methods for the Quantification of 3-Chloro-2-hydroxybenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 3-Chloro-2-hydroxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is paramount for quality control and process optimization. This guide provides an objective comparison of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method hinges on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. This document outlines the performance of these methods based on key validation parameters, supported by detailed experimental protocols, to aid researchers in making informed decisions.

Comparative Analysis of Method Performance

The performance characteristics of HPLC-UV and GC-MS for the analysis of halogenated phenols and related compounds are summarized below. While specific data for this compound may vary based on the exact experimental conditions, this table provides a representative comparison based on established methods for similar analytes.[1]

Validation ParameterHigh-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Analyte Examples for Method Basis
Limit of Detection (LOD) 0.1 - 10 µg/L< 20 ng/L[1]Various Chlorophenols, 2-Hydroxybenzonitrile
Limit of Quantification (LOQ) 0.5 - 30 µg/L50 ng/LVarious Chlorophenols, 2-Hydroxybenzonitrile
Linearity (R²) > 0.999> 0.99[1]2,4,6-Trichlorophenol, Various Phenols
Accuracy (Recovery) 95 - 105%70 - 110%Various Chlorophenols
Precision (RSD) < 2%< 10%[1]2,4,6-Trichlorophenol, Various Phenols
Sample Preparation Simple filtration and dilutionDerivatization often required2-Hydroxybenzonitrile, Chlorophenols

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are intended as a starting point and should be optimized and validated for the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

Reverse-phase HPLC with UV detection is a robust and widely accessible technique for the quantification of polar aromatic compounds like this compound.[2]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Visible detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • This compound reference standard (>99% purity)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% phosphoric acid). For example:

    • 0-10 min: 30-70% Acetonitrile

    • 10-15 min: 70% Acetonitrile

    • 15-16 min: 70-30% Acetonitrile

    • 16-20 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 220 nm and 280 nm)

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., Acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample containing the analyte in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis. Due to the polar nature of the hydroxyl group in this compound, derivatization is often necessary to improve volatility and chromatographic peak shape.[2][3]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., HP-5MS or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Reagents and Standards:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.

  • This compound reference standard (>99% purity).

Derivatization Procedure:

  • Accurately weigh the sample or standard into a vial.

  • Add a suitable volume of Dichloromethane and the derivatizing agent (BSTFA with 1% TMCS).

  • Heat the vial (e.g., at 60°C for 30 minutes) to complete the reaction.

  • Cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions (Starting Point):

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (e.g., m/z 50-350) or Selected Ion Monitoring (SIM) for higher sensitivity.

Method Comparison and Workflow Visualization

The choice between HPLC-UV and GC-MS depends on the specific analytical requirements. HPLC-UV is generally simpler and faster for routine analysis where high sensitivity is not the primary concern. GC-MS, while more complex due to the derivatization step, provides superior sensitivity and specificity, which is crucial for trace analysis and confirmation of identity.

Cross_Validation_Workflow Cross-Validation Logical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation & Comparison Sample Sample containing this compound Prep_HPLC Dilution & Filtration Sample->Prep_HPLC Prep_GC Extraction & Derivatization Sample->Prep_GC HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GC->GCMS Data_HPLC Quantitative Data (HPLC) HPLC->Data_HPLC Data_GCMS Quantitative Data (GC-MS) GCMS->Data_GCMS Comparison Statistical Comparison (e.g., t-test, F-test) Data_HPLC->Comparison Data_GCMS->Comparison

Caption: Logical workflow for cross-validation of HPLC-UV and GC-MS methods.

Method_Selection_Pathway Decision Pathway for Method Selection Start Define Analytical Need Sensitivity High Sensitivity Required? Start->Sensitivity Confirmation Identity Confirmation Needed? Sensitivity->Confirmation Yes Routine Routine QC Analysis? Sensitivity->Routine No Confirmation->Routine No Select_GCMS Select GC-MS Confirmation->Select_GCMS Yes Routine->Select_GCMS No (Consider for complex matrices) Select_HPLC Select HPLC-UV Routine->Select_HPLC Yes

References

Unraveling the Efficacy of Benzonitrile-Based COX-2 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the quest for potent and selective inhibitors of cyclooxygenase-2 (COX-2) remains a pivotal area of research. This guide provides a detailed comparative analysis of a novel benzonitrile-based inhibitor, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, against established non-steroidal anti-inflammatory drugs (NSAIDs). By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways, this document aims to offer a comprehensive resource for researchers in the field.

Quantitative Comparison of Inhibitory Potency

The in vitro efficacy of enzyme inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values of the benzonitrile-based inhibitor and standard NSAIDs against the COX-2 enzyme.

CompoundTarget EnzymeIC50 (µM)
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-25.84[1][2]
IndomethacinCOX-26.84[1][2]
CelecoxibCOX-20.04
IbuprofenCOX-280

Deciphering the COX-2 Signaling Pathway

The therapeutic effect of COX-2 inhibitors is achieved by blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The following diagram illustrates the signaling cascade leading to the production of prostaglandins and the point of intervention for COX-2 inhibitors.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid cleaved by PLA2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins converted by isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activate COX2_Inhibitors Benzonitrile-based Inhibitors & Standard NSAIDs COX2_Inhibitors->COX2 inhibit

Caption: The COX-2 signaling pathway and the mechanism of action of inhibitors.

Experimental Methodologies

The determination of COX-2 inhibitory activity is a critical step in the evaluation of novel anti-inflammatory agents. The following protocols outline the general procedures for synthesizing the benzonitrile-based inhibitor and for conducting in vitro COX-2 inhibition assays.

Synthesis of Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate

The synthesis of the title compound and its analogs is typically achieved through a one-pot, three-component reaction.

General Synthetic Workflow:

Synthesis_Workflow Start Starting Materials Reaction One-Pot Three-Component Reaction Start->Reaction Pyridinium Salt, Electron-deficient Alkyne, Base Purification Purification Reaction->Purification Crude Product Characterization Characterization Purification->Characterization Purified Compound Final_Product Final Product Characterization->Final_Product Confirmed Structure

Caption: General workflow for the synthesis of indolizine derivatives.

Detailed Protocol:

  • Reactant Preparation: Equimolar amounts of the appropriate pyridinium salt, an electron-deficient alkyne (e.g., diethyl acetylenedicarboxylate), and a base are prepared in a suitable solvent.

  • Reaction: The mixture is stirred under reflux for a specified period. The progress of the reaction is monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with an appropriate solvent to precipitate the crude product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography to yield the pure compound.

  • Characterization: The structure of the final product is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric Method)

This assay is a widely used method for determining the inhibitory activity of compounds against the COX-2 enzyme.

Experimental Workflow:

Assay_Workflow Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Inhibitors, Substrate) Plate_Setup Plate Setup (Inhibitor, Control, Blank wells) Prepare_Reagents->Plate_Setup Incubation Pre-incubation (Enzyme + Inhibitor) Plate_Setup->Incubation Reaction_Initiation Initiate Reaction (Add Substrate - Arachidonic Acid) Incubation->Reaction_Initiation Measurement Kinetic Measurement (Fluorescence Reading) Reaction_Initiation->Measurement Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Measurement->Data_Analysis

Caption: Workflow for in vitro COX-2 inhibitor screening.

Detailed Protocol:

  • Reagent Preparation: All reagents, including COX assay buffer, COX probe, COX cofactor, arachidonic acid (substrate), human recombinant COX-2 enzyme, and test inhibitors, are prepared according to the manufacturer's instructions. Test inhibitors are typically dissolved in DMSO.

  • Plate Setup: In a 96-well plate, add the test inhibitor at various concentrations to the sample wells. Include wells for a known COX-2 inhibitor (positive control, e.g., Celecoxib), a no-inhibitor control (enzyme control), and a background control (no enzyme).

  • Enzyme Addition and Pre-incubation: Add the COX-2 enzyme solution to all wells except the background control. The plate is then incubated for a short period to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the arachidonic acid substrate to all wells.

  • Kinetic Measurement: The fluorescence is measured kinetically over a period of time using a microplate reader (excitation/emission wavelengths are specific to the probe used, e.g., 535/587 nm).

  • Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition for each inhibitor concentration is calculated relative to the enzyme control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The presented data indicates that the benzonitrile-based compound, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, exhibits promising in vitro inhibitory activity against the COX-2 enzyme, with a potency comparable to the standard NSAID, Indomethacin. While not as potent as the highly selective inhibitor Celecoxib, its efficacy warrants further investigation, including studies on its selectivity against COX-1 and in vivo anti-inflammatory effects. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to explore and develop novel anti-inflammatory agents targeting the COX-2 pathway.

References

Comparative Guide to the Synthesis of 3-Chloro-2-hydroxybenzonitrile: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published synthesis methods for 3-Chloro-2-hydroxybenzonitrile, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The reproducibility, efficiency, and scalability of synthetic routes are critical considerations in chemical research and development. This document aims to provide an objective overview of available methods, supported by experimental data, to assist researchers in selecting the most suitable protocol for their needs.

Executive Summary

The synthesis of this compound can be approached through several synthetic pathways. This guide focuses on two primary routes for which experimental details could be collated from published literature:

  • Two-Step Synthesis via Formylation of o-Chlorophenol: This method involves the initial synthesis of the key intermediate, 3-Chloro-2-hydroxybenzaldehyde, from readily available o-chlorophenol, followed by its conversion to the target nitrile.

The selection of a synthetic route will depend on factors such as the desired scale, acceptable overall yield, and the availability of starting materials and reagents.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the two-step synthesis of this compound. Data for the Sandmeyer reaction is based on typical yields for analogous transformations due to the lack of a specific published protocol for this substrate.

ParameterRoute 1: Two-Step Synthesis from o-ChlorophenolRoute 2: Sandmeyer Reaction (Projected)
Starting Material o-Chlorophenol2-Amino-3-chlorophenol
Number of Key Steps 21
Overall Estimated Yield ~4-5% (based on published data for the first step)60-80% (projected)
Key Reagents Chloroform, Sodium Hydroxide, Hydroxylamine Hydrochloride, Ferrous SulfateSodium Nitrite, Hydrochloric Acid, Copper(I) Cyanide
Reproducibility The first step has a very low reported yield, suggesting potential reproducibility challenges. The second step is a generally reliable transformation with moderate to high yields for similar substrates.Generally considered a reproducible reaction, but can be sensitive to reaction conditions.

Experimental Protocols

Route 1: Two-Step Synthesis from o-Chlorophenol

This route proceeds in two distinct experimental stages:

Step 1: Synthesis of 3-Chloro-2-hydroxybenzaldehyde

This procedure is based on the Reimer-Tiemann reaction.

  • Materials: o-Chlorophenol, Chloroform, Sodium Hydroxide, Sulfuric Acid, Diethyl Ether, Hexane.

  • Procedure:

    • A solution of sodium hydroxide (266 g) in water (1000 ml) is warmed to 60°C in a 3000 ml round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser.

    • o-Chlorophenol (126 g) is added and dissolves instantly.

    • Chloroform (262 g) is then added slowly over one hour.

    • The mixture is stirred at 60°C for an additional two hours, after which the temperature is raised to 80°C for sixteen hours.

    • Excess chloroform is distilled off, and the reaction is acidified with 6 N sulfuric acid.

    • The mixture is then steam distilled.

    • The distillate (approximately six liters) is extracted with diethyl ether.

    • The ethereal solution is dried with MgSO4, filtered, and the solvent is evaporated under reduced pressure to yield a yellow oil.

    • This oil, containing both the desired product and 3-chloro-4-hydroxybenzaldehyde, is poured into 500 ml of vigorously stirred hexane, causing the 3-chloro-4-hydroxybenzaldehyde to precipitate as a white solid, which is then filtered off (Yield: 8%).

    • The hexane filtrate is evaporated under reduced pressure to yield an oil that crystallizes upon standing for 24 hours to give 3-chloro-2-hydroxybenzaldehyde (Yield: 8.01 g, 5%).[1]

Step 2: Conversion of 3-Chloro-2-hydroxybenzaldehyde to this compound

This one-pot synthesis is adapted from a general method for the conversion of aldehydes to nitriles using hydroxylamine hydrochloride and a ferrous sulfate catalyst.[2]

  • Materials: 3-Chloro-2-hydroxybenzaldehyde, Hydroxylamine Hydrochloride, Anhydrous Ferrous Sulfate, Dimethylformamide (DMF), Benzene, Ethyl Acetate.

  • Procedure:

    • In a round-bottom flask, 3-Chloro-2-hydroxybenzaldehyde is combined with hydroxylamine hydrochloride (1.2 equivalents) and a catalytic amount of anhydrous ferrous sulfate in DMF.

    • The reaction mixture is refluxed for 3-6 hours, with the progress monitored by TLC.

    • Upon completion, the catalyst is filtered off.

    • The resulting solution is extracted with an appropriate organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and evaporated to give the crude product.

    • The crude nitrile is then purified by column chromatography (e.g., using a benzene/ethyl acetate eluent system) to afford the final product. Note: While this is a general procedure, yields for similar substrates such as 2-hydroxybenzaldehyde and 2-chlorobenzaldehyde are reported to be 85% and 90%, respectively.[2]

Mandatory Visualizations

G General Workflow for Chemical Synthesis start Starting Materials reaction Reaction Setup (Solvent, Reagents, Catalyst) start->reaction monitoring Reaction Monitoring (TLC, GC, etc.) reaction->monitoring workup Work-up (Quenching, Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Chromatography, Recrystallization, Distillation) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for a typical chemical synthesis.

G Comparison of Synthesis Routes target This compound route1 Route 1: Two-Step Synthesis target->route1 route2 Route 2: Sandmeyer Reaction (Projected) target->route2 sub_route1_step1 Step 1: Formylation (Low Yield: ~5%) route1->sub_route1_step1 sub_route2_step1 Single Step (Projected High Yield: ~60-80%) route2->sub_route2_step1 repro2 Generally Reproducible (Standard Transformation) route2->repro2 sub_route1_step2 Step 2: Nitrile Formation (High Yield: ~85-90%) sub_route1_step1->sub_route1_step2 repro1 Reproducibility Concerns (Low yield in first step) sub_route1_step1->repro1

Caption: Logical comparison of the two primary synthesis routes.

References

Comparative Cytotoxicity of 3-Chloro-2-hydroxybenzonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the cytotoxic potential of 3-chloro-2-hydroxybenzonitrile derivatives, supported by experimental data from related compounds, to guide future drug discovery and development.

The unique chemical scaffold of this compound, featuring a combination of a nitrile, a hydroxyl, and a chloro group on a benzene ring, presents a promising starting point for the development of novel therapeutic agents, particularly in oncology. The strategic placement of these functional groups allows for a multitude of chemical modifications, each with the potential to modulate the compound's biological activity. This guide provides a comparative analysis of the cytotoxicity of derivatives of this and structurally related benzonitriles, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways to inform further research in this area.

Comparative Cytotoxicity Data

While comprehensive studies on a wide range of this compound derivatives are still emerging, valuable insights can be drawn from the cytotoxic evaluation of structurally similar compounds. The following tables summarize the in vitro cytotoxicity (IC50 values) of various substituted benzonitrile and other related chloro- and hydroxyl-containing aromatic compounds against several human cancer cell lines. This data serves as a surrogate to understand the potential structure-activity relationships (SAR) for this compound derivatives.

Table 1: Cytotoxicity of Substituted Guanidine Derivatives [1]

CompoundR2 SubstituentHCT-116 (μM)HeLa (μM)MCF-7 (μM)
10 2-OH10>5022
14 3-OH102515
15 3-OH, 4-OCH3101815
20 4-OH81515
24 2-OH (different scaffold)101315
26 3-OH (different scaffold)101815
30 4-OH (different scaffold)81313

Data from a study on 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, highlighting the importance of the hydroxyl group for cytotoxicity.[1]

Table 2: Cytotoxicity of Methoxy-Substituted Phenylacrylonitriles [2]

CompoundCell LineIC50 (μM)
2a MCF-744
2b MCF-734

Table 3: Cytotoxicity of Phenanthro-triazine-3-thiol Derivatives [3]

CompoundSubstitutionMOLT-4 (μM)MCF-7 (μM)
P1 Hydrogen7.1 ± 1.126.6 ± 1.6
P11 Phenyl>5015.4 ± 2.9
P15 4-methylphenyl19.4 ± 2.5>50

Structure-Activity Relationship (SAR) Insights

The analysis of cytotoxicity data from related compounds suggests several key SAR trends that are likely applicable to this compound derivatives:

  • Importance of the Hydroxyl Group: The presence and position of a hydroxyl group on the aromatic rings are frequently correlated with enhanced cytotoxic activity.[1]

  • Role of Halogenation: The chlorine atom on the benzonitrile ring is expected to contribute to the overall lipophilicity and electronic properties of the molecule, influencing its ability to cross cell membranes and interact with biological targets.[4]

  • Impact of Substituents: The addition of various substituents at other positions on the benzonitrile ring can significantly modulate cytotoxicity. Both electron-donating and electron-withdrawing groups can alter the biological activity, suggesting that a systematic exploration of different functional groups is crucial.[5]

Experimental Protocols

The following is a generalized protocol for determining the cytotoxicity of chemical compounds using a standard MTT assay, a method frequently cited in the evaluation of novel chemical entities.[4]

MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 8 x 10³ cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the different concentrations of the test compound is added. A control group with medium and solvent alone is also included. The plates are incubated for an additional 24-48 hours.[4]

  • MTT Addition: After the incubation period, the medium containing the test compound is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanism of Action

Phenolic compounds, including derivatives of hydroxybenzonitrile, often exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[6] This process is a critical mechanism for eliminating damaged or cancerous cells and is a key target for many anticancer drugs. The induction of apoptosis can occur through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

Apoptosis Induction by this compound Derivatives

It is hypothesized that this compound derivatives can trigger apoptosis in cancer cells. The presence of the phenolic hydroxyl group and the overall electrophilic nature of the molecule may lead to the generation of reactive oxygen species (ROS), inducing cellular stress and activating the intrinsic apoptotic pathway.

apoptosis_pathway Derivative This compound Derivative ROS Reactive Oxygen Species (ROS) Derivative->ROS induces Mitochondrion Mitochondrion ROS->Mitochondrion damages Bcl2 Bcl-2 ROS->Bcl2 downregulates CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax Bax Bcl2->Bax inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes experimental_workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Stock Preparation of Stock Solutions Purification->Stock MTT MTT Assay Stock->MTT CellCulture Cancer Cell Line Culture CellCulture->MTT IC50 IC50 Determination MTT->IC50 ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) IC50->ApoptosisAssay Mechanism Mechanism of Action Studies ApoptosisAssay->Mechanism

References

Safety Operating Guide

Safe Disposal of 3-Chloro-2-hydroxybenzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Chloro-2-hydroxybenzonitrile, ensuring the safety of laboratory personnel and compliance with regulations.

Proper disposal of this compound is critical to prevent harm to human health and the environment. This compound is classified as hazardous, and its handling requires strict adherence to safety protocols. The following procedures outline the necessary steps for its safe management and disposal.

Hazard and Safety Summary

Before handling this compound, it is imperative to be aware of its associated hazards and the necessary personal protective equipment (PPE).

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles, and a respirator if ventilation is inadequate.[2][3]
Skin Irritation Causes skin irritation.[3]Protective gloves and clothing.[2][3]
Eye Irritation Causes serious eye irritation.[1][2][3]Eye and face protection (safety glasses or goggles).[2][3]
Respiratory Irritation May cause respiratory irritation.[1]Use only outdoors or in a well-ventilated area.[1][2]

Spill & Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate : Immediately evacuate unnecessary personnel from the spill area. Ensure adequate ventilation to disperse any dust or vapors.[4]

  • Personal Protection : Don appropriate PPE, including a respirator, before entering the spill area.[3]

  • Containment : Prevent the spilled material from entering drains or waterways.[3]

  • Cleanup :

    • For Dry Spills : Carefully sweep or vacuum up the material, avoiding dust generation.[3][4] Place the collected material into a clean, dry, labeled, and sealable container for disposal.[3]

    • For Wet Spills : Absorb the spill with an inert material (e.g., sand, vermiculite) and shovel it into a suitable container for disposal.

  • Decontamination : Wash the spill area thoroughly with soap and water.[3] All cleanup materials should be considered hazardous waste and disposed of accordingly.

Disposal Protocol

The disposal of this compound and its contaminated containers must be handled as hazardous waste.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling and Storage :

    • Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

    • Store the sealed container in a designated, well-ventilated, and locked area, away from incompatible materials.[1][2]

  • Professional Disposal :

    • Dispose of the contents and container at an approved waste disposal plant or through a licensed hazardous waste management company.[1][2]

    • Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[1][4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

cluster_assessment Initial Assessment cluster_spill Spill Scenario cluster_disposal Disposal Protocol start Start: Handling this compound is_waste Is the material waste? start->is_waste spill Accidental Spill Occurs is_waste->spill No (Spill) collect_waste Collect in Labeled, Sealed Container is_waste->collect_waste Yes evacuate Evacuate & Ventilate Area spill->evacuate ppe_spill Don Appropriate PPE evacuate->ppe_spill contain Contain Spill ppe_spill->contain cleanup Clean up spill (Dry/Wet methods) contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate collect_spill_waste Collect all contaminated materials as hazardous waste decontaminate->collect_spill_waste collect_spill_waste->collect_waste store_waste Store in Designated, Secure Area collect_waste->store_waste professional_disposal Arrange for Professional Disposal store_waste->professional_disposal end End: Disposal Complete professional_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.